2-Phenoxyethanol
描述
属性
CAS 编号 |
112-99-6 |
|---|---|
分子式 |
C8H10O2 |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical and Physical Properties of 2-Phenoxyethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyethanol (CAS No. 122-99-6), also known as ethylene glycol monophenyl ether, is a versatile organic compound widely utilized across various industries. It serves as a preservative in cosmetics and pharmaceuticals, a fixative for perfumes, a solvent for inks and resins, and an intermediate in chemical synthesis.[1][2] Its broad-spectrum antimicrobial activity against gram-negative and gram-positive bacteria, as well as yeast and mold, makes it a globally approved and commonly used preservative in personal care products.[3] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, complete with experimental protocols for their determination and visual diagrams to illustrate key processes.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development applications.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₈H₁₀O₂ | [4] |
| Molecular Weight | 138.16 g/mol | [4] |
| Appearance | Colorless, slightly viscous, oily liquid | [5][6] |
| Odor | Faint, aromatic, pleasant | [4][5] |
| Melting Point | 11 - 14 °C (51.8 - 57.2 °F) | [4][5] |
| Boiling Point | 244 - 247 °C (471.2 - 476.6 °F) at 760 mmHg | [7][8] |
| Density | 1.102 - 1.107 g/mL at 20-25 °C | [7][8] |
| Refractive Index (n²⁰/D) | 1.537 - 1.539 | [6][7] |
| Vapor Pressure | 0.01 - 0.04 mbar at 20 °C | [5][9] |
| Vapor Density | 4.8 (Air = 1.0) | [5][8] |
Table 2: Solubility and Partitioning
| Property | Value | References |
| Solubility in Water | 26 - 30 g/L at 20 °C (Slightly soluble) | [5][10] |
| Solubility in Organic Solvents | Miscible with acetone, ethanol, and glycerol. Freely soluble in ether and sodium hydroxide solutions. | [4][6] |
| Partition Coefficient (log Kow) | 1.16 - 1.2 | [8] |
Table 3: Safety and Flammability
| Property | Value | References |
| Flash Point | 121 - 130 °C (250 - 266 °F) | [4][5] |
| Autoignition Temperature | 495 - 535 °C (923 - 995 °F) | [8] |
| Explosive Limits | 1.4 - 9.0% (V) | [8] |
| LD₅₀ (oral, rat) | 1.26 - 1.85 g/kg | [4][8] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point (Capillary Method)
This method is used to determine the temperature range over which the solid this compound transitions to a liquid state.
-
Apparatus: Melting point apparatus (e.g., DigiMelt or Mel-Temp), glass capillary tubes (sealed at one end), thermometer.[6][11]
-
Procedure:
-
Ensure the this compound sample is crystalline (may require cooling below its melting point) and dry.
-
Introduce a small amount of the solid sample into the open end of a capillary tube.
-
Compact the sample into the sealed bottom of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[12]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range.[6]
-
For an accurate measurement, cool the block to at least 15-20 °C below the expected melting point.
-
Begin heating at a slow, controlled rate (1-2 °C/min) as the temperature approaches the melting range.[6][11]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted (T₂).
-
The melting range is reported as T₁ - T₂. For pure substances, this range is typically narrow (0.5-1.0 °C).[11]
-
Determination of Boiling Point (Microscale/Thiele Tube Method)
This method determines the temperature at which the vapor pressure of this compound equals the atmospheric pressure.
-
Apparatus: Thiele tube or similar oil bath, thermometer, small test tube, capillary tube (sealed at one end), heat source, mineral oil.[13]
-
Procedure:
-
Add 2-3 mL of this compound to the small test tube.
-
Place the capillary tube into the test tube with its open end down.
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transfer arm is properly positioned for heating.[13]
-
Gently heat the arm of the Thiele tube. Convection will circulate the oil, ensuring uniform heating.[10]
-
As the liquid heats, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The bubbling will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment; this is the boiling point.[13]
-
Record the atmospheric pressure at the time of the experiment.[14]
-
Determination of Density (Pycnometer Method)
This gravimetric method provides a highly precise measurement of density by using a container of a known volume (pycnometer).[5][9]
-
Apparatus: Pycnometer (specific gravity bottle with a capillary stopper), analytical balance, thermometer.[9]
-
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance (m₁).[15]
-
Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Ensure no air bubbles are trapped.
-
Carefully dry the exterior of the pycnometer and weigh it (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the this compound sample, measuring its temperature. Insert the stopper and dry the exterior.
-
Weigh the filled pycnometer (m₃).
-
Calculation:
-
Determination of Refractive Index (Abbé Refractometer)
This method measures the extent to which light is refracted when it passes through the this compound sample.
-
Apparatus: Abbé refractometer, constant temperature water bath, light source (typically sodium D-line, 589 nm).[4][16]
-
Procedure:
-
Ensure the refractometer prisms are clean and dry.
-
Calibrate the instrument using a standard of known refractive index, such as distilled water.
-
Connect the refractometer to a water bath set to a constant temperature (e.g., 20 °C), as refractive index is temperature-dependent.[4]
-
Place a few drops of the this compound sample onto the surface of the lower prism.
-
Close the prisms firmly.
-
Position the light source to illuminate the prisms.
-
While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible.
-
Adjust the chromaticity knob to eliminate any color fringe, creating a sharp, single line dividing the fields.
-
Turn the fine adjustment knob to center the dividing line exactly on the crosshairs of the eyepiece.[16]
-
Read the refractive index value from the instrument's scale.
-
Determination of Water Solubility (Shake-Flask Method)
This is a standard method for determining the solubility of substances that are soluble at levels greater than 10⁻² g/L.[17][18]
-
Apparatus: Flasks with stoppers, mechanical shaker or magnetic stirrer, constant temperature bath, analytical equipment for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of distilled water. The excess solid/liquid ensures that a saturated solution is formed.
-
Seal the flask and place it in a constant temperature bath (e.g., 20 °C) on a shaker or stirrer.
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the required time, but 24-48 hours is common.[3]
-
After agitation, allow the flask to stand in the temperature bath to let undissolved material settle.
-
Carefully extract a sample from the clear, supernatant aqueous phase. This may require centrifugation or filtration to ensure no undissolved particles are present.[8]
-
Determine the concentration of this compound in the aqueous sample using a suitable, pre-calibrated analytical method.
-
The resulting concentration is the water solubility of the compound at that temperature.
-
Mandatory Visualizations
Synthesis of this compound
One common industrial synthesis of this compound involves the reaction of phenol with ethylene oxide in an alkaline medium.[2]
Caption: Reaction pathway for the synthesis of this compound.
Analytical Workflow: Purity by Gas Chromatography
Gas Chromatography (GC) is a standard method for assessing the purity of this compound and quantifying any impurities, such as residual phenol.
Caption: Workflow for purity analysis of this compound via GC-FID.
References
- 1. hinotek.com [hinotek.com]
- 2. acs.org [acs.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. refractometer.pl [refractometer.pl]
- 5. fpharm.uniba.sk [fpharm.uniba.sk]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. che.utah.edu [che.utah.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. vlab.amrita.edu [vlab.amrita.edu]
- 17. scribd.com [scribd.com]
- 18. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
The Core Antimicrobial Action of 2-Phenoxyethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenoxyethanol is a globally approved broad-spectrum antimicrobial agent integral to the preservation of pharmaceuticals, cosmetics, and personal care products.[1][2][3] Its efficacy stems from a multi-pronged mechanism of action that primarily targets the integrity of the microbial cell membrane, leading to a cascade of disruptive events that culminate in cell death.[4][5] This technical guide provides a comprehensive overview of the core antimicrobial mechanisms of this compound against bacteria, fungi, and viruses. It synthesizes quantitative efficacy data, details key experimental protocols for antimicrobial testing, and visualizes the pathways and workflows involved.
Introduction to this compound
This compound (C8H10O2), also known as ethylene glycol monophenyl ether, is an oily, colorless liquid with a faint aromatic odor.[6] It is widely used as a preservative at concentrations typically up to 1.0% in a variety of formulations due to its effectiveness against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][7] Its favorable safety profile and compatibility with many other cosmetic and pharmaceutical ingredients have contributed to its widespread use.[3] The antimicrobial activity of this compound is often enhanced when used in combination with other preservatives, a phenomenon known as synergism.[4]
Core Mechanisms of Antimicrobial Action
The antimicrobial efficacy of this compound is not attributed to a single mode of action but rather a combination of effects that disrupt cellular homeostasis in microorganisms. The primary targets are the cell membrane, essential metabolic pathways, and the machinery for macromolecular synthesis.
Antibacterial Mechanism
The antibacterial action of this compound is the most extensively studied and is characterized by a series of events that compromise bacterial viability.
-
Disruption of Cell Membrane Integrity: The initial and most critical action of this compound is the disruption of the bacterial cell membrane.[4] Its amphiphilic nature allows it to partition into the lipid bilayer, increasing membrane fluidity and permeability. This leads to the leakage of essential intracellular components, such as potassium ions, and disrupts the electrochemical gradients necessary for cellular functions.[8]
-
Inhibition of Macromolecular Synthesis: this compound has been shown to directly inhibit the synthesis of DNA and RNA.[5] Studies on Escherichia coli have demonstrated that at sub-bactericidal concentrations, this compound progressively inhibits the assimilation of thymidine and uracil, precursors for DNA and RNA synthesis, respectively.[5] Protein synthesis is also affected, although to a lesser extent at lower concentrations.[5]
-
Disruption of Energy Metabolism and Enzyme Inhibition: this compound can uncouple oxidative phosphorylation from the respiratory chain by acting as a proton conductor across the membrane, dissipating the proton motive force required for ATP synthesis.[8][9] It has also been reported to inhibit key metabolic enzymes, including those in the Tricarboxylic Acid (TCA) cycle and malate dehydrogenase.[5][9] Recent transcriptomic and metabolomic analyses have revealed that this compound influences essential metabolic pathways, including energy, amino acid, and pyrimidine metabolism in Cutibacterium acnes.[5][10]
Antifungal Mechanism
This compound is also effective against yeasts and molds, which are common contaminants in consumer products.[2]
-
Yeast (e.g., Candida albicans): The primary mechanism against yeasts like Candida albicans is similar to its antibacterial action, focusing on the disruption of the plasma membrane.[11] This leads to increased permeability and leakage of intracellular contents. While not directly targeting ergosterol synthesis in the same way as azole antifungals, the general membrane disruption affects the integrity and function of the ergosterol-containing membrane.[11][12]
-
Molds (e.g., Aspergillus niger): The antifungal action against molds such as Aspergillus niger also involves membrane damage.[13] The fungal cell wall, a robust structure, provides an additional layer of protection. However, this compound's ability to disrupt the underlying plasma membrane is a key factor in its fungistatic and fungicidal activity. It is suggested that this membrane disruption can interfere with cell wall synthesis and repair mechanisms, contributing to its overall antifungal effect.[14]
Antiviral Mechanism
The antiviral activity of this compound is less well-documented than its antibacterial and antifungal effects. However, its mechanism is thought to be primarily effective against enveloped viruses.
-
Enveloped Viruses (e.g., Influenza Virus): For enveloped viruses, the lipid envelope is the primary target.[15] this compound, due to its chemical properties, can disrupt this lipid bilayer, leading to the inactivation of the virus and preventing its attachment and entry into host cells.[15]
-
Non-enveloped Viruses: The efficacy of this compound against non-enveloped viruses is considered to be lower as they lack a lipid envelope.[4] The mechanism of action against these viruses is not well understood but may involve denaturation of the viral capsid proteins, although higher concentrations would likely be required for a significant effect.
Synergistic Antimicrobial Action
A key aspect of this compound's utility as a preservative is its ability to act synergistically with other antimicrobial agents. This allows for the use of lower concentrations of individual preservatives, reducing the risk of irritation and sensitization while maintaining or even enhancing the antimicrobial effect.
-
With Ethylhexylglycerin: The combination of this compound and ethylhexylglycerin is a well-documented example of synergism.[16][17] Ethylhexylglycerin, a potentiating agent, enhances the bactericidal effect of this compound by further damaging the cell membrane integrity.[16][17] This combination leads to rapid killing of bacteria, significant leakage of cellular constituents, and disruption of energy metabolism.[16]
-
With Caprylyl Glycol: Caprylyl glycol also acts as a booster for the antimicrobial activity of this compound.[18][19] This combination provides broad-spectrum protection against bacteria, yeasts, and molds.[19] The mechanism is believed to involve an enhancement of the membrane-disrupting effects of this compound.[18]
Quantitative Antimicrobial Efficacy Data
The following tables summarize the Minimum Inhibitory Concentrations (MIC) and log reduction values for this compound against a range of microorganisms, compiled from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Strain | MIC (%) | Reference(s) |
| Bacteria (Gram-negative) | |||
| Pseudomonas aeruginosa | ATCC 9027 | 0.32 - 0.4 | [1][20] |
| Escherichia coli | ATCC 8739 | 0.5 | [10] |
| Bacteria (Gram-positive) | |||
| Staphylococcus aureus | ATCC 6538 | 0.5 - 1.0 | [10][20] |
| Cutibacterium acnes | ATCC 6919 (phylotype IA1) | 0.5 | [5][10] |
| Cutibacterium acnes | CCSM0331 (phylotype II) | 0.5 | [5][10] |
| Fungi | |||
| Candida albicans | ATCC 10231 | 0.54 | [21] |
| Aspergillus brasiliensis | ATCC 16404 | 0.1 | [22] |
Table 2: Preservative Efficacy (Log Reduction) of this compound Combinations
| Formulation | Microorganism | Time | Log Reduction | Reference(s) |
| This compound & Ethylhexylglycerin | Staphylococcus aureus | 7 days | 5.70 | [23] |
| Escherichia coli | 7 days | 5.47 | [23] | |
| Pseudomonas aeruginosa | 7 days | 4.90 | [23] | |
| Candida albicans | 14-28 days | 4.10 | [23] | |
| Aspergillus brasiliensis | 14-28 days | 3.99 | [23] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of this compound.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial culture in the mid-logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or plate reader
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the this compound dilutions. This will bring the total volume to 200 µL and halve the concentration of this compound in each well.
-
-
Controls:
-
Growth Control: Wells containing 100 µL of growth medium and 100 µL of the microbial inoculum.
-
Sterility Control: Wells containing 200 µL of uninoculated growth medium.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours for bacteria or 48-72 hours for fungi.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
-
Preservative Efficacy Challenge Test (Based on USP <51>)
This protocol is designed to evaluate the effectiveness of this compound as a preservative in a final product formulation.[16][17][24]
Materials:
-
Final product formulation containing this compound.
-
Standardized cultures of challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).[16]
-
Sterile containers for the product.
-
Sterile saline and appropriate neutralizing broths/agar.
-
Incubator set at 20-25°C.
Procedure:
-
Product Preparation and Inoculation:
-
Dispense a measured volume of the product into five separate sterile containers.
-
Inoculate each container with one of the five challenge microorganisms to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL. The volume of the inoculum should not exceed 1% of the product volume.
-
-
Incubation:
-
Store the inoculated product containers at 20-25°C for 28 days.
-
-
Sampling and Enumeration:
-
At specified time intervals (typically 0, 7, 14, and 28 days), withdraw a sample from each container.
-
Perform serial dilutions of the sample in a suitable neutralizing broth to inactivate the preservative.
-
Plate the dilutions onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under conditions suitable for the growth of the challenge microorganism.
-
-
Calculation and Interpretation:
-
Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL) at each time point.
-
Determine the log reduction in the microbial population from the initial inoculum level.
-
The preservative system is considered effective if it meets the log reduction criteria specified in USP <51> for the specific product category. For many topical products, this requires a not less than 2.0 log reduction from the initial count for bacteria at 14 days, and no increase for fungi from the initial count at any time point.[16]
-
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. US8834856B2 - Synergistic preservative system - Google Patents [patents.google.com]
- 3. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biotransformation and toxicokinetics of this compound after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. research.regionh.dk [research.regionh.dk]
- 10. Transcriptomic and metabolomic analyses of the antimicrobial activity of phenoxyethanol against phylotype IA1 and II Cutibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenyl aldehyde and propanoids exert multiple sites of action towards cell membrane and cell wall targeting ergosterol in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arlok.com [arlok.com]
- 17. njccwei.com [njccwei.com]
- 18. EP1788869B1 - Broad spectrum preservation blends - Google Patents [patents.google.com]
- 19. Phenoxyethanol & Caprylyl Glycol Suppliers in India & Delhi - Krishana Enterprises [krishanaenterprises.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. microchemlab.com [microchemlab.com]
An In-depth Technical Guide to the Synthesis of 2-Phenoxyethanol from Phenol and Ethylene Oxide
This technical guide provides a comprehensive overview of the synthesis of 2-phenoxyethanol, a widely used solvent and preservative, from the reaction of phenol and ethylene oxide. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis pathway, experimental protocols, and critical process parameters.
Introduction
This compound (ethylene glycol monophenyl ether) is a versatile organic compound with significant applications in the pharmaceutical, cosmetic, and chemical industries.[1][2][3] Its utility as a solvent for resins, dyes, and inks, a preservative in cosmetics and pharmaceuticals, and an intermediate in organic synthesis underscores the importance of efficient and well-controlled manufacturing processes.[1][2][3] The primary industrial synthesis route involves the base-catalyzed reaction of phenol with ethylene oxide.[2][4][5] This guide will delve into the core aspects of this synthesis, including the reaction mechanism, catalytic systems, process conditions, and purification methods.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from phenol and ethylene oxide proceeds via a base-catalyzed ring-opening of the epoxide. The reaction is typically initiated by a strong base, such as sodium hydroxide or potassium hydroxide, which deprotonates phenol to form the more nucleophilic phenoxide ion.[5][6] This phenoxide ion then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring in an SN2 reaction. This leads to the opening of the epoxide ring and the formation of an alkoxide intermediate, which is subsequently protonated to yield this compound.
A primary side reaction in this process is the further reaction of the this compound product with another molecule of ethylene oxide to form 2-(2-phenoxyethoxy)ethanol and other polyethoxylated byproducts.[1][5][7] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-ethoxylated product and minimize the formation of these higher ethoxylates.[1][7]
Catalysis
The choice of catalyst is a critical factor in the synthesis of this compound, influencing reaction rate, selectivity, and overall process efficiency. Alkaline catalysts are predominantly used to facilitate the formation of the phenoxide ion.[1]
Homogeneous Catalysts:
-
Alkali Metal Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and cost-effective catalysts for this reaction.[4][8] They are typically used in small quantities, around 0.1-1.0% by weight relative to phenol.[9]
-
Alkali Metal Acetates: Sodium acetate can also be employed as a catalyst.[2][8]
-
Amines and Ammonia: Other basic compounds like ammonia, urea, and various amines can also catalyze the reaction.[1]
Heterogeneous Catalysts:
-
Alkaline Resins: Ion-exchange resins in their hydroxide form offer the advantage of easier separation from the reaction mixture, simplifying product purification.[1][10]
-
Zeolites: Na-mordenite has been investigated as a heterogeneous catalyst, particularly in the context of "green chemistry" approaches using ethylene carbonate as a reactant instead of ethylene oxide.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various reported synthesis protocols.
Table 1: Reaction Conditions
| Parameter | Value | Catalyst | Source |
| Temperature | 145-150 °C | Sodium Hydroxide | [8] |
| Pressure | 0.13-0.5 MPa | Sodium Hydroxide | [8] |
| Temperature | 190-210 °C | Sodium Phenoxide | [6] |
| Temperature | 20 °C | Sodium Acetate/Hydroxide | [2] |
| Pressure | 0.2-0.25 MPa | Sodium Acetate/Hydroxide | [2] |
| Temperature | 100-110 °C | Trimethylamine | [1] |
Table 2: Reactant Molar Ratios and Product Yields
| Phenol : Ethylene Oxide : Catalyst Molar Ratio | Conversion/Yield | Selectivity | Catalyst | Source |
| 1 : (1.01-1.09) : 0.01 | 95.45% Yield | Not Specified | Sodium Acetate/Hydroxide/Potassium Hydroxide | [8] |
| Equimolar | 94% Yield | High for mono-adduct | Not specified (in autoclave with H₂) | [6] |
| Not Specified | 99% Conversion | Not Specified | Potassium Fluoride (with Ethylene Carbonate) | |
| Not Specified | 80-85% of theoretical yield | High purity phenoxyethanol | Not specified (from phenolate and monohalohydrin) | [1] |
Experimental Protocols
This section provides a generalized experimental protocol based on common laboratory and industrial practices for the synthesis of this compound.
5.1. Materials and Equipment
-
Reactants: Phenol, Ethylene Oxide
-
Catalyst: Sodium Hydroxide (or other suitable base)
-
Equipment: Autoclave or a pressure-rated glass reactor, heating mantle with temperature control, stirring mechanism, condenser, distillation apparatus (for purification).
5.2. Experimental Workflow
5.3. Detailed Procedure
-
Reactor Charging: The reaction vessel is charged with phenol and the chosen alkaline catalyst. For instance, a mole ratio of phenol to catalyst could be 1:0.01.[8]
-
Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, to ensure safety and prevent unwanted side reactions.[8]
-
Heating and Stirring: The mixture is heated to the desired reaction temperature (e.g., 100-150 °C) with continuous stirring.[8]
-
Ethylene Oxide Addition: Gaseous ethylene oxide is then slowly introduced into the reactor. The rate of addition is carefully controlled to maintain the reaction temperature and pressure within the desired range (e.g., 0.13-0.5 MPa) and to favor the formation of the mono-ethoxylated product.[1][8]
-
Reaction Monitoring and Aging: The reaction is monitored until the uptake of ethylene oxide ceases. The reaction mixture may then be aged for a period to ensure complete conversion.
-
Cooling and Neutralization: After the reaction is complete, the mixture is cooled to room temperature. In some protocols, the catalyst is neutralized at this stage.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to separate the this compound from unreacted phenol, the catalyst, and any byproducts such as 2-(2-phenoxyethoxy)ethanol.[4][7] The boiling point of the desired fraction is typically in the range of 95-120 °C under vacuum.[1][7]
"Green Chemistry" Alternative: The Ethylene Carbonate Pathway
An alternative and more environmentally friendly approach to the synthesis of this compound involves the reaction of phenol with ethylene carbonate.[1][11][13] This method avoids the use of gaseous and highly reactive ethylene oxide, offering safety advantages. The reaction is typically catalyzed by alkali carbonates, iodides, or heterogeneous catalysts like Na-mordenite.[1][11] While this route can achieve high yields (up to 97% overall yield to phenoxyethanol has been reported), it may require higher reaction temperatures.[11]
Conclusion
The synthesis of this compound from phenol and ethylene oxide is a well-established industrial process. The key to achieving high yields and purity lies in the careful control of reaction conditions, including temperature, pressure, and reactant stoichiometry, as well as the appropriate selection of a catalyst. While homogeneous alkaline catalysts are widely used, heterogeneous catalysts and alternative reagents like ethylene carbonate present promising avenues for developing safer and more sustainable manufacturing processes. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical.
References
- 1. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. acs.org [acs.org]
- 4. Fenossietanolo - Descrizione [tiiips.com]
- 5. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 8. CN104926618A - Method for preparing phenoxyethanol - Google Patents [patents.google.com]
- 9. JP4204843B2 - Method for producing high purity this compound reaction solution - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Carbonates as reactants for the production of fine chemicals: the synthesis of this compound - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Methods for manufacturing phenoxyethanol | TREA [trea.com]
2-Phenoxyethanol as a Central Nervous System Depressant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenoxyethanol, a glycol ether widely utilized as a preservative and antimicrobial agent, also exhibits significant activity as a central nervous system (CNS) depressant. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental evaluation of this compound's impact on the central nervous system. The primary mechanism of its CNS depressant action involves the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors, a key component of glutamatergic neurotransmission. This document summarizes key toxicological data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development in neuropharmacology and toxicology.
Introduction
This compound (CAS: 122-99-6) is an oily, colorless liquid with a faint aromatic odor.[1] While its primary applications are in cosmetics and pharmaceuticals as a preservative, its effects on the central nervous system are of significant interest to researchers and drug development professionals.[1][2] Understanding its role as a CNS depressant is crucial for safety assessment, understanding potential neurotoxicity, and exploring its pharmacological properties. The CNS depressant effects of this compound manifest as lethargy, ataxia, and in higher doses, coma.[3] These effects are primarily attributed to its interaction with excitatory amino acid neurotransmitter systems.
Mechanism of Action: NMDA Receptor Antagonism
The principal mechanism underlying the CNS depressant effects of this compound is its action as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is a subtype of ionotropic glutamate receptor that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[5][6]
Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block, leads to the opening of an ion channel permeable to calcium (Ca²⁺) and sodium (Na⁺).[5][7] The influx of Ca²⁺ acts as a second messenger, activating a cascade of intracellular signaling pathways.[8][9]
This compound has been shown to cause a reversible and concentration-dependent reduction of NMDA-induced membrane currents.[4] This indicates a non-competitive antagonism, where this compound likely binds to a site on the receptor-channel complex distinct from the glutamate or glycine binding sites, thereby inhibiting ion flux. The concentration for 50% inhibition (IC50) has been determined to be approximately 360 µmol/L.[4]
Below is a diagram illustrating the glutamatergic synapse and the inhibitory action of this compound on the NMDA receptor.
Quantitative Toxicological Data
The following tables summarize the key quantitative data regarding the toxicity and CNS depressant effects of this compound.
Table 1: Acute Toxicity Data
| Species | Route | LD50 | Observed Effects |
| Rat | Oral | 1260 mg/kg | Lethargy, ataxia, hyperpnoea, coma[3][8] |
| Rat | Dermal | 14422 mg/kg | -[8] |
| Rat (Female) | Oral | 1840 mg/kg | Dyspnoea, apathy, abnormal posture, staggering, atony, coma-like state[5][10] |
| Rat (Male) | Oral | 4070 mg/kg | Dyspnoea, apathy, abnormal posture, staggering, atony, coma-like state[5][10] |
| Rabbit | Dermal | 5 ml/kg | -[8] |
| Mouse | Oral | 933 mg/kg | Lethargy, ataxia[3] |
Table 2: Repeated Dose Toxicity and CNS Effect Thresholds
| Study Type | Species | Route | NOAEL / LOAEL / Effective Concentration | Endpoint / Effect |
| 90-Day Study (OECD 408) | Rat | Oral | NOAEL: 700 mg/kg/day | No significant toxicological or neurotoxic effects[11] |
| 13-Week Study | Rat | Oral | NOAEL: 80 mg/kg/day; LOAEL: 400 mg/kg/day | Inflammation of the kidney[11] |
| 13-Week Study | Rabbit | Dermal | NOAEL: 500 mg/kg/day | No significant toxicological effects[11] |
| Developmental Toxicity | Rabbit | Dermal | NOAEL: 600 mg/kg/day | No developmental effects[11] |
| Two-Generation Study | Mouse | Oral | Parental NOAEL: 1875 mg/kg/day; Offspring NOAEL: 375 mg/kg/day | -[12] |
| NMDA Receptor Inhibition | - | In vitro | IC50: ~360 µmol/L | 50% inhibition of NMDA-induced membrane currents[4] |
| Anesthesia | Fish (various) | Immersion | 200-600 µL/L | Effective anesthetic concentration[13][14] |
| Anesthesia | Rhamdia quelen | Immersion | 700 µL/L | Ideal anesthetic concentration[15] |
| Anesthesia | Etroplus suratensis | Immersion | 600 µL/L | Effective anesthetic concentration[16] |
Experimental Protocols
In Vivo Neurotoxicity and Systemic Toxicity Assessment (Based on OECD Guideline 408)
This protocol outlines a repeated dose 90-day oral toxicity study in rodents to assess the systemic toxicity, including neurotoxic effects, of this compound.[1][17][18]
Objective: To determine the no-observed-adverse-effect level (NOAEL) and characterize the toxicological profile of this compound following sub-chronic oral administration.
Materials:
-
Test substance: this compound
-
Vehicle (e.g., corn oil, water)
-
Rodents (preferably rats), young adults, both sexes
-
Standard laboratory diet and drinking water
-
Gavage tubes or equipment for dietary/water administration
-
Cages and environmental controls
-
Equipment for clinical observations, hematology, clinical biochemistry, and histopathology
Methodology:
-
Animal Selection and Acclimatization: Healthy young adult rats are randomly assigned to control and treatment groups (at least 10 males and 10 females per group). Animals are acclimatized to laboratory conditions for at least 5 days.
-
Dose Formulation and Administration: At least three dose levels of this compound are selected based on preliminary range-finding studies. A control group receives the vehicle alone. The test substance is administered daily via oral gavage, in the diet, or in drinking water for 90 consecutive days.
-
Clinical Observations: Animals are observed daily for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Body weight and food/water consumption are recorded weekly.
-
Neurobehavioral Assessment: A functional observational battery (FOB) is performed to assess sensory and motor functions, and autonomic and physiological state. Motor activity is also quantified.
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples are collected for urinalysis.
-
Pathology: At the end of the 90-day period, all animals are euthanized. A gross necropsy is performed, and organs are weighed. Tissues, particularly from the nervous system (brain, spinal cord, peripheral nerves), are preserved for histopathological examination.
The workflow for this type of study is visualized below.
In Vitro Assessment of NMDA Receptor Antagonism (Xenopus Oocyte Expression System)
This protocol describes a method to functionally assess the inhibitory effect of this compound on NMDA receptors expressed in Xenopus laevis oocytes.[4][19][20][21][22][23]
Objective: To quantify the antagonistic activity of this compound on NMDA receptor-mediated ion currents.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A)
-
Microinjection setup
-
Two-electrode voltage-clamp (TEVC) setup
-
Perfusion system
-
Recording solutions (e.g., Ca²⁺-free Ringer's solution)
-
NMDA, glycine, and this compound solutions
Methodology:
-
Oocyte Preparation and cRNA Injection: Oocytes are harvested from female Xenopus laevis and defolliculated. cRNA encoding the desired NMDA receptor subunits is microinjected into the oocytes. The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with recording solution. The oocyte is impaled with two microelectrodes (for voltage clamping and current recording) and voltage-clamped at a holding potential of -60 to -70 mV.
-
Agonist Application and Current Measurement: A solution containing NMDA and a co-agonist (glycine) is perfused over the oocyte to elicit an inward current. The peak current amplitude is measured.
-
Antagonist Application: After a baseline response is established, the oocyte is pre-incubated with a solution containing this compound for a defined period.
-
Co-application and Inhibition Measurement: A solution containing NMDA, glycine, and this compound is then applied, and the resulting current is measured. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of this compound.
-
Dose-Response Analysis: Steps 3-5 are repeated with varying concentrations of this compound to generate a dose-response curve and calculate the IC50 value.
Progression of CNS Depressant Effects
The CNS depressant effects of this compound are dose-dependent, progressing from mild sedation to anesthesia and, at high doses, to severe neurotoxicity. This progression is a critical consideration in both safety assessment and potential therapeutic applications.
The logical relationship between the dose of this compound and the observed CNS effects is depicted in the following diagram.
Human Health and Occupational Exposure
In humans, occupational exposure to this compound has been associated with symptoms of CNS depression, including headache, intoxication, and cognitive impairment.[24] A case report detailed these effects in workers at a fish hatchery where this compound was used as an anesthetic.[24] While generally considered safe for use in cosmetics at concentrations up to 1%, the potential for systemic absorption and subsequent CNS effects, particularly with widespread or prolonged use, warrants consideration.[25][26] In infants, oral exposure to this compound has been linked to acute CNS depression, vomiting, and diarrhea.[27]
Conclusion
This compound is a compound with well-documented central nervous system depressant properties, primarily mediated through the antagonism of NMDA receptors. The quantitative data from in vivo and in vitro studies provide a basis for understanding its potency and toxicological profile. The experimental protocols outlined in this guide offer standardized methods for further investigation into its neuropharmacological effects. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's CNS activity is essential for its safe use in various applications and for exploring its potential as a pharmacological agent. Future research should focus on elucidating the precise binding site on the NMDA receptor and further characterizing its effects on other neurotransmitter systems to build a more complete picture of its neuropharmacological profile.
References
- 1. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 2. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. books.publisso.de [books.publisso.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. health.ec.europa.eu [health.ec.europa.eu]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Substance profile - ECETOC [ecetoc.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. ec.europa.eu [ec.europa.eu]
- 16. asianfisheriessociety.org [asianfisheriessociety.org]
- 17. oecd.org [oecd.org]
- 18. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 19. A minimal model to account for the response of N-Methyl-D-aspartate receptors expressed in Xenopus oocyte injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jneurosci.org [jneurosci.org]
- 22. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oecd.org [oecd.org]
- 26. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. safecosmetics.org [safecosmetics.org]
The Elusive Presence of 2-Phenoxyethanol in Green Tea: A Technical Review
An Examination of the Evidence, Proposed Biosynthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenoxyethanol, a glycol ether widely utilized as a preservative in cosmetics and pharmaceutical products, is frequently cited in non-peer-reviewed literature as a natural constituent of green tea (Camellia sinensis). However, a comprehensive review of the scientific literature reveals a conspicuous absence of primary research definitively identifying and quantifying this compound in its natural state within green tea. This technical guide critically examines the available evidence, or lack thereof, for the natural occurrence of this compound in Camellia sinensis. In the absence of direct evidence, a hypothetical biosynthetic pathway is proposed based on established phenolic compound metabolism in plants. Furthermore, this document outlines detailed experimental protocols for the extraction and analysis of this compound from a green tea matrix, providing a framework for future research to substantiate or refute the claims of its natural origin.
Introduction: The Unsubstantiated Claim
Numerous online sources and product marketing materials assert that this compound is naturally found in green tea. Despite these claims, a thorough investigation of analytical studies on the volatile and non-volatile compounds in green tea fails to identify this compound as a constituent. Extensive research employing techniques such as gas chromatography-mass spectrometry (GC-MS) has identified hundreds of volatile organic compounds in green tea, yet this compound is not among them[1][2][3]. This discrepancy highlights a significant gap between common assertion and scientific verification.
Quantitative Data: A Notable Absence
A critical aspect of phytochemical research is the quantification of identified compounds. To date, there is no published scientific literature presenting quantitative data for the concentration of this compound in green tea. The table below is intentionally left blank to underscore the lack of available data.
Table 1: Quantitative Analysis of this compound in Green Tea (Camellia sinensis)
| Sample Type | Country of Origin | Method of Analysis | Concentration of this compound | Reference |
| N/A | N/A | N/A | Not Reported | N/A |
Proposed Biosynthesis: A Hypothetical Pathway
While the biosynthesis of this compound in Camellia sinensis has not been elucidated, a hypothetical pathway can be postulated based on the well-established shikimate and phenylpropanoid pathways, which are responsible for the synthesis of a vast array of phenolic compounds in plants[4][5][6]. The biosynthesis of a structurally related compound, 2-phenylethanol, has been studied in tea and other plants, providing a potential model[7].
The proposed pathway initiates with the shikimate pathway, leading to the synthesis of the aromatic amino acid L-phenylalanine. From L-phenylalanine, the pathway could diverge to produce this compound through a series of enzymatic reactions, potentially involving hydroxylation and etherification steps.
Experimental Protocols: A Framework for Investigation
To definitively determine the presence and concentration of this compound in green tea, a robust analytical methodology is required. The following protocols are proposed based on established methods for the analysis of volatile compounds in plant matrices and the specific analysis of this compound in other contexts[1][8][9].
Sample Preparation and Extraction
A headspace solid-phase microextraction (HS-SPME) method is proposed for the extraction of volatile and semi-volatile compounds from green tea, followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Protocol 1: HS-SPME of Volatiles from Green Tea Leaves
-
Sample Preparation: Weigh 1.0 g of finely ground dry green tea leaves into a 20 mL headspace vial.
-
Internal Standard: Add 10 µL of a suitable internal standard solution (e.g., this compound-d5 in methanol at 10 µg/mL).
-
Matrix Modification: Add 5 mL of deionized water to the vial.
-
Equilibration: Seal the vial and incubate at 60°C for 30 minutes with gentle agitation.
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Immediately desorb the fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
Analytical Instrumentation and Conditions
Protocol 2: GC-MS Analysis of this compound
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 40-400) for identification.
-
SIM Ions for this compound: m/z 138, 94, 77.
-
SIM Ions for this compound-d5: m/z 143, 99, 82.
-
References
- 1. Volatile Aroma Compounds in Various Brewed Green Teas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the volatile components in green tea by IRAE-HS-SPME/GC-MS combined with multivariate analysis | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptomics Analysis Reveals Differences in Purine and Phenylpropanoid Biosynthesis Pathways Between Camellia sinensis var. Shuchazao and Camellia ptilophylla [mdpi.com]
- 7. Increasing Temperature Changes Flux into Multiple Biosynthetic Pathways for 2-Phenylethanol in Model Systems of Tea (Camellia sinensis) and Other Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A specific and sensitive GC-MS-MS method for the quantitative determination of this compound and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.vscht.cz [web.vscht.cz]
An In-depth Technical Guide to 2-Phenoxyethanol: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-phenoxyethanol (C₈H₁₀O₂), a widely utilized aromatic ether with significant applications in the pharmaceutical, cosmetic, and research sectors. This document details its molecular structure, key functional groups, and characteristic spectroscopic data. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and quantitative analysis, serving as a valuable resource for laboratory and development settings.
Molecular Structure and Functional Groups
This compound, also known as ethylene glycol monophenyl ether, is an organic compound characterized by the chemical formula C₈H₁₀O₂.[1][2] Its molecular structure consists of a phenyl group bonded to an ethanol molecule through an ether linkage. This unique arrangement confers both aromatic and alcoholic properties to the molecule.[3][4][5]
The primary functional groups present in this compound are:
-
A Phenyl Ether Group (C₆H₅-O-R): This group consists of a benzene ring attached to an oxygen atom, which is then connected to the ethyl group. The aromatic ring influences the molecule's solubility and spectral properties.[4][6]
-
A Primary Alcohol Group (-CH₂OH): The terminal hydroxyl group is responsible for its alcoholic characteristics, including its ability to form hydrogen bonds and its reactivity in esterification and oxidation reactions.[3][4][5]
These functional groups dictate the chemical behavior and diverse applications of this compound, from its use as a preservative to its role as a solvent and synthetic intermediate.[4][7]
Caption: Molecular Structure of this compound
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are well-documented and essential for its identification and characterization.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol [1] |
| Appearance | Colorless, oily liquid[3][8] |
| Odor | Faintly aromatic, rose-like[3][9] |
| Melting Point | 11-13 °C[10] |
| Boiling Point | 247 °C[10] |
| Density | 1.107 g/mL at 20°C[10] |
| Solubility in Water | 30 g/L at 20°C[10] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the structure and purity of this compound.
Table 2.2.1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.24 - 7.32 | m | 2H | Ar-H (meta) |
| 6.90 - 6.98 | m | 3H | Ar-H (ortho, para) |
| 4.12 | t | 2H | -O-CH₂- |
| 3.95 | t | 2H | -CH₂-OH |
| 2.05 | s | 1H | -OH |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.
Table 2.2.2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 158.6 | Ar-C (ipso) |
| 129.5 | Ar-C (meta) |
| 121.2 | Ar-C (para) |
| 114.6 | Ar-C (ortho) |
| 69.4 | -O-CH₂- |
| 61.5 | -CH₂-OH |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.
Table 2.2.3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3060 - 3030 | Medium | C-H stretch (aromatic) |
| 2940 - 2870 | Medium | C-H stretch (aliphatic) |
| 1598, 1495 | Strong | C=C stretch (aromatic ring) |
| 1245 | Strong | C-O stretch (aryl ether) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Data corresponds to characteristic absorption bands for the respective functional groups.[11]
Table 2.2.4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | [M]⁺ (Molecular Ion) |
| 107 | Moderate | [M - CH₂OH]⁺ |
| 94 | Strong | [C₆H₅OH]⁺ |
| 77 | Strong | [C₆H₅]⁺ |
Electron Ionization (EI) Mass Spectrometry data.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Phenol (94.1 g, 1.0 mole)
-
Ethylene carbonate (89.9 g, 1.02 mole)
-
Potassium fluoride (1 g, 0.017 mole)
-
500 ml round-bottomed flask
-
Condenser
-
Gas bubbler
-
Magnetic stirrer and stir bar
-
Heating oil bath
-
Distillation apparatus
Procedure:
-
Combine phenol, ethylene carbonate, and potassium fluoride in the 500 ml round-bottomed flask equipped with a condenser and gas bubbler.
-
Provide agitation using the magnetic stirrer.
-
Heat the reaction mixture to 160°C (±2°C) in an oil bath.
-
Maintain the temperature and continue stirring for 2.5 hours.
-
After 2.5 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Purify the crude product by distillation to obtain this compound. The expected yield is approximately 137 g (99% conversion based on phenol).
Purification of this compound by Fractional Distillation
This protocol is for the purification of synthesized or crude this compound.
Materials:
-
Crude this compound
-
Fractional distillation apparatus with a packed column
-
Heating mantle
-
Vacuum source (optional, for reduced pressure distillation)
-
Collection flasks
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Heat the flask to the boiling point of this compound (245-247°C at atmospheric pressure). For higher purity, perform the distillation under reduced pressure (e.g., boiling point is 95-120°C).
-
Collect the fraction that distills at the correct boiling point.
-
Monitor the purity of the collected fractions using techniques such as GC-MS or NMR.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantitative determination of this compound.
Sample Preparation:
-
For liquid samples (e.g., cosmetic formulations), accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol, ethyl acetate).
-
For biological samples (e.g., urine or blood), perform a liquid-liquid extraction. For urine, enzymatic hydrolysis may be necessary first. For blood, protein precipitation is required.[3][7][12]
-
Silylation of the target analytes may be performed to improve chromatographic properties.[3][7][12]
-
Prepare a series of calibration standards of known this compound concentrations.
GC-MS Parameters (Example):
-
Column: HP-5MS (or equivalent)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scan range 40-400 m/z.
Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Caption: GC-MS Analysis Workflow
Sample Preparation for NMR Spectroscopy
Materials:
-
This compound sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette and glass wool
Procedure:
-
Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Filter the solution through a Pasteur pipette with a small plug of glass wool directly into the clean, dry NMR tube to remove any particulate matter.[1][13]
-
Ensure the liquid level in the NMR tube is appropriate for the spectrometer being used.
-
Cap the NMR tube and invert several times to ensure a homogenous solution.
Sample Preparation for IR Spectroscopy (Liquid Sample)
Materials:
-
This compound sample
-
Salt plates (e.g., KBr or NaCl)
-
Pipette
Procedure:
-
Place one to two drops of the liquid this compound sample onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Place the "sandwiched" plates into the sample holder of the IR spectrometer for analysis.
-
After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., methylene chloride or acetone) and store them in a desiccator.
Mechanism of Action and Metabolic Pathway
Antimicrobial Mechanism of Action
This compound exerts its antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane.[14] This leads to increased permeability and leakage of intracellular components, ultimately resulting in cell death. Additionally, studies have shown that this compound can influence essential metabolic pathways within bacteria, including energy, amino acid, and pyrimidine metabolism.[14]
Caption: Antimicrobial Mechanism
Metabolic Pathway in Mammalian Systems
In rats, this compound is metabolized primarily through oxidation. The primary metabolite is phenoxyacetic acid (PAA), which is then further hydroxylated.
Caption: Metabolic Pathway in Rats
Applications in Research and Drug Development
This compound's broad-spectrum antimicrobial activity makes it an effective preservative in a wide range of pharmaceutical and cosmetic products, including vaccines, topical creams, and ophthalmic solutions.[3][8][15] Its stability and compatibility with many other ingredients are advantageous in formulation development.[3] In a research context, it is used as a solvent and an intermediate in organic synthesis.[4][7] Recent studies have also explored derivatives of this compound as potential novel anti-MRSA agents, highlighting its potential as a scaffold for new drug discovery.
Conclusion
This compound is a versatile and well-characterized molecule with significant importance in scientific research and industrial applications. A thorough understanding of its molecular structure, physicochemical properties, and reactivity, as detailed in this guide, is essential for its effective and safe use. The provided experimental protocols offer a practical resource for the synthesis, purification, and analysis of this compound, supporting its application in drug development and other scientific endeavors.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. books.publisso.de [books.publisso.de]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. A specific and sensitive GC-MS-MS method for the quantitative determination of this compound and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. This compound - American Chemical Society [acs.org]
- 10. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 11. Preparation method of high-purity phenoxyethanol - Eureka | Patsnap [eureka.patsnap.com]
- 12. A specific and sensitive GC–MS-MS method for the quantitative determination of this compound and selected metabolite… [ouci.dntb.gov.ua]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. Transcriptomic and metabolomic analyses of the antimicrobial activity of phenoxyethanol against phylotype IA1 and II Cutibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Solubility of 2-Phenoxyethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of 2-phenoxyethanol in water and a range of common organic solvents. The information is curated to be a vital resource for professionals in research, scientific analysis, and drug development, offering precise data and methodologies to support formulation and experimental design.
Quantitative Solubility Data
The solubility of this compound is a critical parameter in its application across various scientific and industrial fields, including pharmaceuticals and cosmetics. Below are tabulated summaries of its solubility in water and various organic solvents.
Solubility in Water
This compound exhibits moderate solubility in water. This property is crucial for its use in aqueous formulations.
| Temperature (°C) | Solubility ( g/100g ) | Solubility (g/L) | Molarity (mol/L) | Reference |
| 20 | 2.4 | 27 | ~0.195 | [1][2] |
| 23 | - | 30 | ~0.217 | [3][4][5] |
| Not Specified | - | 26 | ~0.188 | [6][7][8] |
Note: The density of the saturated solution is assumed to be approximately 1 g/mL for the g/L to Molarity conversion.
Solubility in Organic Solvents
This compound is widely soluble in a variety of organic solvents. For many common polar organic solvents, it is described as miscible, meaning it is soluble in all proportions.
| Solvent | Qualitative Solubility | Quantitative Data | Reference |
| Acetone | Miscible | - | [6][7][8][9] |
| Ethanol | Miscible | - | [6][7][8][9] |
| Glycerol | Miscible | - | [6][7][8][9] |
| Methanol | Soluble | - | |
| Propylene Glycol | Miscible | - | [10] |
| Isopropyl Palmitate | Soluble | - | [11] |
| Diethyl Ether | Soluble | - | [6][7][8] |
| Chloroform | Soluble | - | [6][7][8] |
| Peanut Oil | Slightly Soluble | - | [6][7][8][9] |
| Olive Oil | Slightly Soluble | - | [6][7][8][9] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for the reliable application of this compound. The following are detailed methodologies for key experimental protocols.
Equilibrium Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance.[12][13][14][15][16]
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature water bath or incubator with shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the sealed flask in a constant temperature shaker bath. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is established. The shaking facilitates the dissolution process.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To separate the saturated solution from the excess solute, either centrifuge the sample at a controlled temperature or filter it using a syringe filter. This step must be performed carefully to avoid temperature fluctuations that could alter the solubility.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.
Titration Method for Solubility Determination
For ionizable compounds, a titration method can be an efficient way to determine solubility. While this compound is not strongly ionizable, this method can be adapted for related compounds or in specific formulations.
Objective: To determine the solubility of a weakly acidic or basic compound by titration.
Materials:
-
Saturated solution of the compound of interest
-
Standardized titrant (e.g., NaOH for an acidic compound)
-
pH meter or indicator
-
Burette, pipette, and beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Saturated Solution: Prepare a saturated solution of the compound as described in the shake-flask method (steps 1-3).
-
Titration Setup: Accurately pipette a known volume of the clear, saturated solution into a beaker. If necessary, add a suitable solvent to increase the volume. Place a calibrated pH electrode and a magnetic stir bar in the beaker.
-
Titration: Titrate the solution with a standardized titrant, recording the volume of titrant added and the corresponding pH at regular intervals.
-
Endpoint Determination: Identify the equivalence point of the titration from the resulting titration curve (a plot of pH versus titrant volume).
-
Calculation: Use the volume of titrant at the equivalence point and its known concentration to calculate the number of moles of the solute in the initial volume of the saturated solution. From this, the molar solubility can be determined.
Visualizations of Key Pathways and Relationships
Metabolic Pathway of this compound
In biological systems, this compound is primarily metabolized through oxidation to phenoxyacetic acid.
Mechanism of Action as a Preservative
This compound's efficacy as a preservative stems from its ability to disrupt microbial cellular integrity.
References
- 1. yg-chem.co.jp [yg-chem.co.jp]
- 2. acs.org [acs.org]
- 3. This compound | 122-99-6 [chemicalbook.com]
- 4. 122-99-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 122-99-6 [amp.chemicalbook.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 8. atamankimya.com [atamankimya.com]
- 9. himedialabs.com [himedialabs.com]
- 10. The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phexcom.com [phexcom.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Phenoxyethanol Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-phenoxyethanol, a widely used preservative in pharmaceutical and cosmetic formulations. Understanding the thermal stability of this compound is critical for ensuring product quality, safety, and shelf-life, particularly for formulations subjected to heat sterilization or varying storage conditions. This document details typical experimental protocols, summarizes key thermal decomposition data, and illustrates the logical factors influencing its stability.
Thermal Stability Overview of this compound
This compound is known for its chemical stability under normal storage and application conditions.[1][2] However, its stability at elevated temperatures is a crucial parameter for formulation development. Thermogravimetric analysis is a standard technique to quantify this stability by measuring the mass loss of a sample as a function of temperature in a controlled atmosphere.
Quantitative Thermal Decomposition Data
While detailed comparative TGA datasets for this compound are not extensively published in publicly accessible literature, safety data sheets and chemical suppliers provide consistent information regarding its decomposition temperature. This data is summarized below.
| Parameter | Temperature Range (°C) | Reference |
| Decomposition Temperature | >300 °C | [3] |
| Decomposition Temperature | >350 °C | [4] |
| Auto-ignition Temperature | 475 °C | [4] |
These values indicate that this compound is thermally stable up to at least 300°C, after which significant decomposition begins. The substantial difference between the onset of decomposition and the auto-ignition temperature highlights a window where the compound will degrade without spontaneously igniting.
Experimental Protocol for Thermogravimetric Analysis
The following section outlines a detailed, recommended protocol for conducting a TGA of this compound. This protocol is based on general best practices for TGA and methodologies used for similar glycol ethers.[5]
Objective: To determine the onset of thermal decomposition and characterize the mass loss profile of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.
-
Gas flow controller for precise atmosphere regulation.
-
Alumina or platinum crucibles.
Materials:
-
This compound sample (≥99% purity).
-
Inert gas (e.g., Nitrogen, Argon) of high purity.
-
Oxidizing gas (e.g., synthetic air) of high purity.
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is calibrated for both temperature and mass.
-
Perform a blank run with an empty crucible to establish a stable baseline.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared crucible.
-
-
Experimental Conditions:
-
Atmosphere: Nitrogen (for inert decomposition) or Air (for oxidative decomposition).
-
Flow Rate: 50-100 mL/min.
-
Heating Rate: A standard rate of 10 K/min is recommended for initial screening.
-
Temperature Range: 25°C to 600°C.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is observed.
-
Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at different temperature intervals.
-
Visualization of Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow for the TGA of this compound and the key factors influencing its thermal stability.
Potential Decomposition Pathways
While specific studies on the thermal degradation mechanism of this compound are scarce, insights can be drawn from computational studies on similar glycol ethers like 2-ethoxyethanol and 2-methoxyethanol.[6][7][8][9] The decomposition of this compound likely proceeds through complex unimolecular and bimolecular reactions. Potential initial steps in an inert atmosphere could involve the cleavage of the ether bond or the C-C bond in the ethyl group. In an oxidative atmosphere, the degradation process would be more complex and occur at lower temperatures, potentially involving the formation of peroxides and subsequent generation of carbon monoxide and carbon dioxide.[3][10]
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. The compound generally exhibits high thermal stability, with decomposition commencing above 300°C. The precise onset and rate of decomposition are influenced by factors such as the surrounding atmosphere and heating rate. The provided experimental protocol and logical frameworks serve as a robust guide for researchers and formulation scientists in assessing the thermal stability of this compound for pharmaceutical and cosmetic applications, ensuring final product integrity and safety.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alphachem.ca [alphachem.ca]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. madarcorporation.com [madarcorporation.com]
Spectroscopic Profile of 2-Phenoxyethanol: A Technical Guide
Introduction
2-Phenoxyethanol is a versatile organic compound, widely utilized as a preservative in cosmetics and pharmaceuticals, as a solvent, and as a fixative in perfumes. Its chemical structure, an ether linkage between a phenyl group and ethylene glycol, gives rise to a characteristic spectroscopic signature. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound. [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.24 | Multiplet | 2H | Ar-H (ortho) |
| ~6.96 - 6.92 | Multiplet | 3H | Ar-H (meta, para) |
| ~4.12 | Triplet | 2H | -O-CH₂- |
| ~3.96 | Triplet | 2H | -CH₂-OH |
| ~2.5 (variable) | Singlet (broad) | 1H | -OH |
Solvent: CDCl₃. Spectrometer frequency: 90 MHz and 400 MHz data is available.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Assignment |
| 158.6 | Ar-C (quaternary, C-O) |
| 129.5 | Ar-C (CH, meta) |
| 121.2 | Ar-C (CH, para) |
| 114.6 | Ar-C (CH, ortho) |
| 69.4 | -O-CH₂- |
| 61.5 | -CH₂-OH |
Solvent: CDCl₃.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3060 | Medium | C-H stretch (aromatic) |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~1600, 1495 | Strong | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O-C stretch (aryl ether) |
| ~1040 | Strong | C-O stretch (primary alcohol) |
| ~750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Technique: Attenuated Total Reflectance (ATR) or neat (liquid film).
Mass Spectrometry (MS)
Table 4: Major Mass Fragments for this compound (Electron Ionization). [3]
| m/z | Relative Intensity (%) | Assignment |
| 138 | ~25-30 | [M]⁺ (Molecular Ion) |
| 94 | 100 | [C₆H₅OH]⁺ (Phenol radical cation) |
| 77 | ~20-25 | [C₆H₅]⁺ (Phenyl cation) |
| 45 | ~10-15 | [CH₂CH₂OH]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard laboratory practices and can be adapted for specific instrumentation.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (liquid)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
Procedure:
-
Sample Preparation: In a small, clean, and dry vial, place approximately 0.5 mL of CDCl₃. Add 1-2 drops of this compound to the solvent. Gently swirl the vial to ensure a homogeneous solution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's gauge.
-
Place the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectrometer to the proton frequency.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquire the free induction decay (FID) with an appropriate number of scans (typically 8-16 for good signal-to-noise).
-
Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the final spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectrometer to the carbon frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquire the FID with a sufficient number of scans to achieve a good signal-to-noise ratio (this may range from several hundred to a few thousand scans depending on the concentration and instrument).
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy (ATR Method)
Objective: To obtain the infrared absorption spectrum of neat this compound.
Materials:
-
This compound (liquid)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Isopropanol or acetone for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or acetone and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.
Mass Spectrometry (GC-MS with Electron Ionization)
Objective: To obtain the mass spectrum of this compound and identify its major fragments.
Materials:
-
This compound (liquid)
-
A suitable volatile solvent (e.g., methanol or dichloromethane)
-
GC-MS instrument equipped with an electron ionization (EI) source
-
Autosampler vial with a septum cap
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like methanol. Transfer the solution to an autosampler vial.
-
GC Method:
-
Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to ~230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Transfer Line Temperature: Set to 280 °C.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for that peak.
-
Analyze the fragmentation pattern and compare it to a reference library if available.
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Phenoxyethanol as a Fish Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyethanol is a widely utilized anesthetic in aquaculture and fisheries research due to its efficacy, cost-effectiveness, and relatively wide margin of safety for many fish species.[1][2] It is a colorless, oily liquid that acts as a central nervous system depressant, inducing a state of anesthesia that facilitates handling, transport, and minor surgical procedures while minimizing stress and physical injury to the fish.[3] These application notes provide a comprehensive protocol for the use of this compound as a fish anesthetic, including detailed methodologies, quantitative data for various species, and visual representations of the experimental workflow and its inferred mechanism of action.
Data Presentation: Efficacy of this compound in Various Fish Species
The effective concentration of this compound, as well as the induction and recovery times, can vary significantly depending on the fish species, size, and water temperature.[4] The following tables summarize quantitative data from several studies.
Table 1: Effective Concentrations, Induction, and Recovery Times for Various Fish Species
| Fish Species | Concentration (mL/L) | Induction Time (minutes) | Recovery Time (minutes) | Water Temperature (°C) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 0.3 - 0.5 | < 3 | < 5 | 7, 13, 18 | The Anesthetic Effects of Clove Oil and this compound on Rainbow Trout |
| Pearl Spot (Etroplus suratensis) | 0.6 | ~2.85 | ~2.48 | Not Specified | [3] |
| Nile Tilapia (Oreochromis niloticus) | 0.9 | < 5 | < 5 | Not Specified | Determination of Optimal Doses and Minimum Effective Concentrations |
| Munzur Trout (Salmo munzuricus) | 0.3 | ~3.47 (at 13°C), ~1.78 (at 18°C) | Not Specified | 13, 18 | The anesthetic effects of this compound on Munzur trout fingerlings |
| Goldfish (Carassius auratus) | 0.4 (≤ 25°C), 0.5 (> 25°C) | < 15 | < 10 | 20, 25, 30 | On the efficacy and mode of action of this compound as an anaesthetic for goldfish |
| Matrinxã (Brycon cephalus) | 0.4 | ~1 | ~1 | Not Specified | Standardization of this compound as anesthetic for juvenile Brycon cephalus |
Table 2: Stages of Anesthesia and Recovery
| Stage | Anesthesia Induction | Recovery |
| 1 | Light sedation, reduced swimming activity. | Initial signs of movement, regaining of muscle tone. |
| 2 | Loss of equilibrium, fish may lie on its side. | Intermittent swimming, may still be disoriented. |
| 3 | Deep anesthesia, total loss of reflex and response to stimuli. Suitable for handling and minor procedures. | Regular opercular movement, ability to maintain upright position. |
| 4 | Medullary collapse, cessation of opercular movement. Lethal stage. | Full recovery, normal swimming behavior and response to stimuli. |
Experimental Protocols
The following is a generalized protocol for the use of this compound as a fish anesthetic. It is crucial to conduct preliminary trials with a small number of fish to determine the optimal concentration for the specific species and experimental conditions.
Materials
-
This compound (analytical grade)
-
Aerated holding tanks with water from the fish's environment
-
Anesthetic induction tank
-
Recovery tank with fresh, aerated water
-
Stopwatch or timer
-
Nets for transferring fish
-
Personal protective equipment (gloves, safety glasses)
Pre-Experimental Procedure
-
Acclimation: Acclimate fish to the experimental conditions for a sufficient period (typically 24-48 hours) to minimize stress.
-
Fasting: Fast the fish for 12-24 hours prior to anesthesia to reduce metabolic rate and prevent regurgitation of food, which can contaminate the water.[3]
-
Preparation of Anesthetic Solution:
-
Calculate the required volume of this compound based on the volume of the induction tank and the desired concentration.
-
Since this compound is an oily liquid, it should be vigorously mixed with a small volume of water before being added to the induction tank to ensure even dispersion.[3]
-
Ensure the anesthetic bath is well-aerated.
-
Anesthetic Induction
-
Carefully transfer the fish from the holding tank to the anesthetic induction tank.
-
Start the timer immediately upon immersion.
-
Observe the fish closely and record the time taken to reach each stage of anesthesia (see Table 2).
-
The desired level of anesthesia is typically Stage 3, characterized by a total loss of equilibrium and lack of response to tactile stimuli.
Experimental Procedure/Handling
-
Once the desired stage of anesthesia is reached, remove the fish from the anesthetic bath.
-
Perform the intended procedure (e.g., weighing, measuring, tagging, minor surgery) quickly and efficiently.
-
Keep the fish moist during the procedure by periodically irrigating the gills with fresh water or a maintenance dose of the anesthetic solution if the procedure is lengthy.
Recovery
-
Immediately after the procedure, transfer the fish to a recovery tank containing fresh, clean, and well-aerated water from their original environment.
-
Start the timer and record the time taken to reach each stage of recovery (see Table 2).
-
Monitor the fish until it has fully recovered, as indicated by the return of normal swimming behavior and responsiveness.
-
Observe the fish for any adverse effects for at least 24 hours post-recovery.
Mandatory Visualizations
Inferred Signaling Pathway of this compound
While the precise molecular targets of this compound in fish are not fully elucidated, the general mechanism of action for many fish anesthetics involves the potentiation of the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at its receptor, the GABA-A receptor.[2][5][6][7][8][9] This leads to an influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability, resulting in sedation and anesthesia.
Caption: Inferred signaling pathway of this compound at a GABAergic synapse.
Experimental Workflow for Anesthetic Efficacy Testing
The following diagram outlines a standardized workflow for evaluating the efficacy of this compound as a fish anesthetic, incorporating elements from established research protocols and OECD guidelines for toxicity testing.
Caption: Standardized workflow for evaluating the efficacy of this compound.
Safety Precautions
This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is recommended to work in a well-ventilated area. While it has a good safety margin for fish, overdose can lead to respiratory and cardiac failure. Therefore, it is essential to determine the optimal concentration through preliminary trials and to monitor the fish closely during anesthesia.
References
- 1. Assessment of the molecular mechanism in fish using eugenol as anesthesia based on network pharmacology | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. asianfisheriessociety.org [asianfisheriessociety.org]
- 4. jifro.ir [jifro.ir]
- 5. m.youtube.com [m.youtube.com]
- 6. Zebrafish behavioural profiling identifies GABA and serotonin receptor ligands related to sedation and paradoxical excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Selective Anesthetic Insensitivity of Zebrafish Lacking γ-Aminobutyric Acid Type A Receptor β3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Phenoxyethanol in Preserving Biological Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-phenoxyethanol as a preservative for biological tissue samples. This document outlines recommended concentrations, detailed protocols for tissue preservation and subsequent histological processing, and a summary of its effects on tissue integrity.
Introduction to this compound as a Tissue Preservative
This compound, a glycol ether, serves as an effective preservative for biological tissues, offering a less toxic alternative to traditional fixatives like formaldehyde.[1][2] It is particularly valued for its ability to maintain tissue softness and flexibility over extended periods, making it suitable for dissection and morphological studies.[3][4] While it can be used as a primary preservative, it is often employed as a secondary preservative to remove excess formaldehyde from previously fixed specimens.[2][5] Its antimicrobial properties prevent the growth of fungi and bacteria, ensuring the long-term integrity of the preserved samples.[3]
Data Presentation: Concentration and Application of this compound
The following tables summarize the recommended concentrations of this compound for various applications based on scientific literature.
Table 1: Recommended Concentrations of this compound for Tissue Preservation
| Concentration (Aqueous Solution) | Application | Key Characteristics | References |
| 1% (v/v) | Long-term preservation of anatomical specimens for dissection and demonstration. | Tissues remain soft, flexible, and retain good color. Effective for up to 10 years.[5][6] | [3][5][6] |
| Post-fixation immersion of embalmed cadavers. | Reduces formaldehyde exposure and irritation in dissection rooms.[1] | [1] | |
| Short-term primary fixative for histological studies. | Provides satisfactory results for H&E and special stains.[7] | [7] | |
| 2% (v/v) | Maintaining the quality of anatomical specimens. | Ensures a high level of specimen quality. | [2] |
| Partial replacement for formaldehyde in embalming solutions. | Aims to reduce the hazardous effects of formaldehyde.[8] | [8] | |
| 1.5% - 7% (v/v) | Used in combination with other chemicals in embalming fluids. | Part of a multi-component solution for fixation and conservation.[7][9] | [7][9] |
Table 2: Comparison of this compound with Formalin
| Feature | This compound | Formalin (10% Neutral Buffered) | References |
| Toxicity | Low, non-carcinogenic.[2] | High, known human carcinogen.[4][5] | [2][4][5] |
| Tissue Consistency | Soft and flexible.[3] | Can cause tissue hardening.[4] | [3][4] |
| Color Retention | Good.[6] | Can cause some color alteration. | [6] |
| Odor | Mild, fruity.[7] | Pungent and irritating.[5] | [5][7] |
| Fixation Mechanism | Primarily a preservative, not a strong cross-linking fixative.[2] | Cross-links proteins, providing strong fixation.[10] | [2][10] |
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound for tissue preservation and subsequent histological analysis.
Protocol 1: Preparation of 1% this compound Preservation Solution
Materials:
-
This compound (reagent grade)
-
Distilled water or tap water
-
Graduated cylinders
-
Stirring plate and stir bar
-
Storage bottles
Procedure:
-
Measure 990 mL of distilled or tap water using a graduated cylinder and pour it into a clean glass beaker.
-
Place the beaker on a stirring plate and add a stir bar.
-
Measure 10 mL of this compound using a separate graduated cylinder.
-
While the water is stirring, slowly add the 10 mL of this compound to the beaker.
-
Continue stirring for 10-15 minutes to ensure the solution is thoroughly mixed.
-
Transfer the 1% this compound solution to a clearly labeled storage bottle.
-
The solution can be stored at room temperature.
Note: For a 2% solution, use 20 mL of this compound and 980 mL of water.
Protocol 2: General Tissue Preservation using this compound
Materials:
-
Fresh or previously fixed tissue samples
-
1% or 2% this compound solution
-
Specimen containers of appropriate size
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tissue Collection: Excise the tissue of interest. For optimal results, the tissue thickness should not exceed 1 cm to ensure proper penetration of the preservative.[10]
-
Washing (for fresh tissue): Gently rinse the fresh tissue with PBS to remove any excess blood or debris.
-
Immersion: Place the tissue sample in a specimen container.
-
Preservative Addition: Add a sufficient volume of the prepared this compound solution to the container to achieve a tissue-to-solution volume ratio of at least 1:10. A ratio of 1:20 is often recommended for optimal preservation.[6][11]
-
Incubation: Seal the container and store it at room temperature. The incubation time will vary depending on the size and type of tissue. For small tissue biopsies for histology, 24-48 hours may be sufficient.[12] For larger specimens or long-term preservation, the incubation can extend from several days to months.[1]
-
Solution Change (for long-term preservation): For long-term storage, it is recommended to change the preservation solution periodically (e.g., every few months) to maintain its efficacy.
Protocol 3: Histological Processing of Tissues Preserved in this compound
Tissues preserved in this compound can be processed for paraffin embedding and sectioning using standard histological techniques.
Materials:
-
Preserved tissue sample
-
Graded ethanol series (70%, 80%, 95%, 100%)
-
Clearing agent (e.g., xylene or a xylene substitute)
-
Paraffin wax
-
Tissue processing cassettes
-
Automated tissue processor or manual processing setup
-
Microtome
-
Staining reagents (e.g., Hematoxylin and Eosin)
Procedure:
-
Trimming: Trim the preserved tissue to the desired size and place it in a labeled tissue processing cassette.
-
Dehydration: Transfer the cassette through a graded series of ethanol to remove water from the tissue. A typical dehydration schedule is as follows:
-
70% Ethanol: 1-2 hours
-
80% Ethanol: 1-2 hours
-
95% Ethanol: 1-2 hours
-
100% Ethanol: 1-2 hours (three changes)[13]
-
-
Clearing: Transfer the cassette from the final ethanol bath to a clearing agent to remove the ethanol. A typical clearing schedule is as follows:
-
Xylene (or substitute): 1-2 hours (three changes)[13]
-
-
Infiltration: Transfer the cassette to molten paraffin wax to allow the wax to infiltrate the tissue. This is typically done in a wax oven at 58-60°C.
-
Paraffin Wax: 2-4 hours (two to three changes)[13]
-
-
Embedding: Embed the infiltrated tissue in a block of fresh paraffin wax and allow it to cool and solidify.
-
Sectioning: Section the paraffin block using a microtome to the desired thickness (typically 4-6 µm).
-
Staining: Mount the sections on microscope slides and proceed with standard staining protocols, such as Hematoxylin and Eosin (H&E) staining.
Visualizations
The following diagrams illustrate the experimental workflows for tissue preservation and processing.
Figure 1. Workflow for the preparation of this compound solution and tissue preservation.
Figure 2. Step-by-step workflow for histological processing of preserved tissue.
Conclusion
This compound is a valuable and versatile preservative for biological tissues, offering a safer alternative to formaldehyde with the added benefit of maintaining tissue pliability. By following the protocols outlined in these application notes, researchers can effectively preserve tissue samples for a variety of downstream applications, including detailed morphological and histological analysis. The choice of concentration and incubation time should be optimized based on the specific tissue type and the intended research goals.
References
- 1. karger.com [karger.com]
- 2. ijrti.org [ijrti.org]
- 3. researchgate.net [researchgate.net]
- 4. eurjanat.com [eurjanat.com]
- 5. benchchem.com [benchchem.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. Phenoxyethanol‐Based Embalming for Anatomy Teaching: An 18 Years' Experience with Crosado Embalming at the University of Otago in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Influencing Chemical Fixation, Formaldehyde & Glutaraldehyde [leicabiosystems.com]
- 11. ndbbio.com [ndbbio.com]
- 12. cancer.ucsf.edu [cancer.ucsf.edu]
- 13. cdn.thewellbio.com [cdn.thewellbio.com]
Application Notes and Protocols for Using 2-Phenoxyethanol in Cell Culture Media to Prevent Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining aseptic conditions in cell culture is paramount to the validity and reproducibility of experimental results. Microbial contamination, a persistent challenge, can lead to significant loss of time, resources, and valuable cell lines. While antibiotics are commonly used, they can have off-target effects on cell physiology and contribute to the development of antibiotic resistance. 2-Phenoxyethanol, a broad-spectrum antimicrobial agent, presents a potential alternative or supplement to traditional antibiotics for preventing contamination in cell culture media.[1] This document provides detailed application notes and protocols for the effective use of this compound in this context.
This compound is effective against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[1] Its mechanism of action is believed to involve the inhibition of DNA, RNA, and protein biosynthesis in microorganisms.[2][3] This document outlines its antimicrobial efficacy, provides protocols for determining optimal, non-cytotoxic working concentrations, and details methods for assessing its impact on cell viability and proliferation.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated inhibitory activity against a variety of common cell culture contaminants. The minimum inhibitory concentration (MIC) is a key metric for understanding its antimicrobial potency.
| Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | 0.156% - 0.312% (v/v) |
| Escherichia coli | 0.156% - 0.312% (v/v) |
| Pseudomonas aeruginosa | Not specified in the provided search results. |
| Candida albicans | 0.156% - 0.312% (v/v) |
| Aspergillus brasiliensis (niger) | Not specified in the provided search results. |
| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Common Contaminants. [4] |
Cytotoxicity Profile
A critical consideration for using any preservative in cell culture is its potential toxicity to the cells being cultured. The cytotoxic effects of this compound are dose-dependent and can vary between cell lines. At high concentrations, it can induce necrosis, while at lower concentrations, it may trigger apoptosis.[2][5]
| Cell Line | Assay Type | IC50 or Effect Concentration | Reference |
| HaCaT (human keratinocytes) | MTT & NRU | ~0.200% (~2000 µg/mL) | --INVALID-LINK-- |
| HDFa (human dermal fibroblasts) | MTT & NRU | ~0.200% (~2000 µg/mL) | --INVALID-LINK-- |
| HepG2 (human liver cancer cells) | MTT & NRU | ~0.200% (~2000 µg/mL) | --INVALID-LINK-- |
| Human Lymphocytes | Mitotic Index | Significant decrease at 25 and 50 µg/mL | --INVALID-LINK-- |
| HL60 (human promyelocytic leukemia cells) | Apoptosis/Necrosis | Apoptosis at 0.01-0.5%; Necrosis at 1% | --INVALID-LINK-- |
Table 2: Cytotoxicity of this compound on Various Cell Lines.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration of this compound
This protocol outlines a method to determine the highest concentration of this compound that is not significantly cytotoxic to a specific cell line.
Materials:
-
Cell line of interest (e.g., HeLa, CHO, Vero)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is from 0.001% to 0.5% (v/v).
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal working concentration should result in >90% cell viability.
Figure 1: Workflow for determining the optimal working concentration of this compound.
Protocol 2: Antimicrobial Challenge Test in Cell Culture Medium
This protocol is designed to evaluate the effectiveness of this compound in preventing microbial growth in a specific cell culture medium.
Materials:
-
Cell culture medium to be tested (e.g., RPMI-1640)
-
This compound
-
Test microorganisms (e.g., S. aureus ATCC 6538, E. coli ATCC 8739, C. albicans ATCC 10231)
-
Sterile culture tubes
-
Tryptic Soy Agar (TSA) plates
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator
Procedure:
-
Preparation of Test Medium: Prepare the cell culture medium containing the predetermined optimal working concentration of this compound. Also, prepare a control medium without this compound.
-
Inoculum Preparation: Prepare a suspension of each test microorganism in sterile saline to a concentration of approximately 1 x 10^8 CFU/mL.
-
Inoculation: Inoculate a set of tubes containing the test medium and control medium with each microorganism to a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubation: Incubate the inoculated tubes at 30-35°C for bacteria and 20-25°C for yeast.
-
Sampling and Plating: At specified time points (e.g., 0, 24, 48, 72 hours, and 7 days), take an aliquot from each tube, perform serial dilutions, and plate on appropriate agar plates (TSA for bacteria, SDA for yeast).
-
Colony Counting: After incubation of the plates, count the number of colony-forming units (CFU) and calculate the CFU/mL for each time point.
-
Data Analysis: Compare the microbial growth in the medium containing this compound to the control medium. A significant reduction in CFU/mL indicates effective antimicrobial activity.
Figure 2: Workflow for the antimicrobial challenge test in cell culture medium.
Signaling Pathway Considerations
The precise effects of this compound on mammalian cell signaling pathways are not yet fully elucidated. However, some studies suggest that at cytotoxic concentrations, it can induce apoptosis through a caspase-dependent mechanism.[2][5] This indicates a potential interaction with the intrinsic or extrinsic apoptotic pathways. Further research is needed to understand the specific molecular targets and signaling cascades affected by this compound at sub-lethal concentrations. It is known to inhibit oxidative phosphorylation and tricarboxylic acid (TCA) cycle enzymes in bacteria, but its effects on mitochondrial function in mammalian cells at preservative concentrations require more investigation.[2]
Figure 3: Postulated apoptotic signaling pathway induced by this compound at cytotoxic concentrations.
Long-Term Effects and Stability
The long-term effects of continuous exposure to sub-lethal concentrations of this compound on cell proliferation, differentiation, and gene expression are not well-documented and should be empirically determined for each cell line and application. This compound is a stable compound under standard cell culture incubator conditions (37°C, 5% CO2, humidified atmosphere).[1][6]
Synergistic Effects
This compound can exhibit synergistic antimicrobial effects when combined with other preservatives or compounds. For instance, its efficacy can be enhanced when used in combination with caprylyl glycol or ethylhexylglycerin.[7][8][9] This suggests that lower, less cytotoxic concentrations of this compound may be effective when used as part of a combination preservative system.
Conclusion
This compound can be a useful tool for preventing microbial contamination in cell culture. However, its use requires careful optimization to ensure it does not adversely affect the cells of interest. By following the protocols outlined in this document, researchers can determine a safe and effective working concentration for their specific cell culture system. It is crucial to validate the use of this compound for each new cell line and experimental condition to ensure the integrity and reliability of research findings. Further investigation into its effects on cellular signaling and long-term cellular health is warranted.
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound upon RNA, DNA and protein biosynthesis in Escherichia coli NCTC 5933 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro induction of apoptosis vs. necrosis by widely used preservatives: this compound, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a RPLC Method for the Determination of this compound in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1788869B1 - Broad spectrum preservation blends - Google Patents [patents.google.com]
- 8. US8834856B2 - Synergistic preservative system - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Phenoxyethanol as a Formaldehyde Substitute in Anatomical Preservation
Introduction
Formaldehyde has long been the standard fixative in anatomical preservation due to its effectiveness in cross-linking proteins and preventing tissue decay.[1][2] However, its classification as a potential carcinogen and its pungent, irritating odor have prompted a search for safer alternatives.[3][4] 2-Phenoxyethanol, a glycol ether with bactericidal and antifungal properties, has emerged as a viable substitute, not as a primary fixative, but as an excellent long-term preservative for anatomical specimens.[4][5] It is particularly noted for its ability to maintain tissue softness and flexibility, reduce the hazardous fumes associated with formaldehyde, and provide a more pleasant laboratory environment.[3][4][6] These notes provide detailed protocols and comparative data for researchers, scientists, and drug development professionals on the application of this compound in anatomical preservation.
Application Notes
Mechanism of Action: Unlike formaldehyde, which forms methylene bridges that cross-link proteins, this compound is not a primary fixative.[1][7] Instead, it acts as a preservative, effectively inhibiting microbial growth.[5][8] It also serves as a tissue softener, restoring flexibility to specimens that may have become rigid from initial aldehyde fixation.[6] Therefore, it is most effective when used for long-term storage and maintenance after an initial fixation, often with a low concentration of formaldehyde.[3][7]
Advantages of this compound:
-
Reduced Toxicity: Significantly lowers the atmospheric concentration of hazardous formaldehyde in the dissection laboratory, creating a safer environment for staff and students.[3][6]
-
Improved Tissue Quality: Specimens preserved in this compound remain soft, pliable, and more lifelike in consistency, which is advantageous for dissection and demonstration purposes.[3][4][6]
-
Excellent Color Retention: Tissues tend to retain their natural colors better compared to specimens stored long-term in formaldehyde-based solutions.[4][9]
-
Odor: It has a mild, fruity scent, which is a significant improvement over the pungent and irritating smell of formaldehyde.[4][5]
-
Antimicrobial Properties: It is an effective bactericidal and fungicidal agent, preventing microbial degradation of specimens.[4][8]
-
Cost-Effective: It is a relatively inexpensive chemical for long-term preservation.[5][7]
Limitations:
-
Not a Primary Fixative: this compound does not have the cross-linking capabilities of aldehydes and therefore cannot be used as the sole agent for initial tissue fixation.[5][7] Poorly fixed areas must be treated with a fixative like formaldehyde before long-term preservation with this compound.[7]
-
Initial Formaldehyde Use: Most protocols still require an initial embalming or fixation step with formaldehyde, although the subsequent use of this compound helps to wash out excess formaldehyde and reduce overall exposure.[3][5]
Data Presentation
Table 1: Macroscopic Comparison of Embalming Protocols
This table summarizes a quantitative comparison of tissue preservation quality across different embalming techniques. Scores are based on a scale where lower numbers indicate better quality.
| Embalming Technique | Tissue Preservation Score (Mean ± SD) | Colorfastness Score (Mean ± SD) |
| This compound-based | 2.0 ± 0.9 (Good) | 2.4 ± 1.0 (Good) |
| Formaldehyde-based | 1.9 ± 1.0 (Good) | - |
| Ethanol–Glycerin-based | 2.1 ± 0.9 (Good) | - |
| Thiel Embalming | 2.8 ± 1.2 (Partly Suitable) | - |
Data adapted from a comparative study on embalming techniques.[9] The results indicate that this compound-based preservation yields tissue quality comparable to standard formaldehyde methods.
Experimental Protocols
Protocol 1: Long-Term Preservation of Formaldehyde-Fixed Specimens
This protocol is designed for the maintenance of specimens that have already undergone primary fixation with formaldehyde. It is effective at reducing residual formaldehyde levels and improving tissue quality for dissection.
Materials:
-
Formaldehyde-fixed anatomical specimens
-
This compound (practical grade)
-
Large immersion tanks
-
Tap water
Procedure:
-
Initial Fixation: Ensure the specimen has been thoroughly fixed. A typical primary fixation involves perfusion with a formaldehyde-based solution (e.g., 6.7% formaldehyde) and subsequent immersion in 4% formaldehyde for 2-4 months.[7]
-
Washing (Optional): To remove excess fixative, rinse the specimen gently with running tap water.
-
Immersion in this compound:
-
Maintenance during Dissection:
-
For long-term use in a dissection course, replace the initial solution with a fresh 1% this compound solution.
-
Keep the specimens submerged in this solution between dissection sessions.[7]
-
Alternatively, for specimens not kept in tanks, they can be wrapped in cloths soaked with the 1% this compound solution. Ensure the wrappings remain thoroughly wet to prevent drying and microbial growth.[7]
-
Protocol 2: Combined Embalming and Preservation with a this compound-Based Fluid
This protocol integrates this compound into the initial embalming fluid to reduce the reliance on high concentrations of formaldehyde and phenol from the outset.
Materials:
-
Unembalmed cadaver
-
Embalming pump
-
Fixative Embalming Fluid:
-
Ethanol
-
Glycerin
-
Water
-
7% (v/v) this compound
-
-
Conservation Fluid:
-
1.5% (v/v) this compound in water
-
Procedure:
-
Arterial Injection (Fixation):
-
Post-Injection Period: Allow the fixative to perfuse and set within the tissues. This can take several days to weeks.
-
Storage and Conservation:
-
After the initial fixation period, transport the cadaver to the storage facility.
-
For long-term storage and during dissection, immerse the cadaver in a tank containing the 1.5% this compound conservation fluid or keep it wrapped in cloths saturated with the same solution.[10]
-
Protocol 3: Histological Preparation of this compound Preserved Tissues
Tissues preserved long-term in this compound can still be used for histological analysis, yielding results comparable to formalin-fixed tissues.
Materials:
-
Tissue samples from a specimen preserved in this compound
-
Standard tissue processing reagents (graded alcohols, xylene)
-
Paraffin wax
-
Microtome
-
Staining reagents (e.g., Hematoxylin and Eosin)
Procedure:
-
Tissue Sampling: Excise a small block of tissue from the desired region of the preserved specimen.
-
Tissue Processing:
-
Dehydrate the tissue sample by passing it through a series of graded alcohols (e.g., 70%, 95%, 100%).
-
Clear the tissue using an agent like xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut thin sections (e.g., 5-10 µm) from the paraffin block using a microtome.
-
Staining:
Visualizations
Caption: Workflow for using this compound as a secondary preservative.
Caption: Roles of Formaldehyde (fixative) vs. This compound (preservative).
References
- 1. nichd.nih.gov [nichd.nih.gov]
- 2. Fixation of tissues | Basicmedical Key [basicmedicalkey.com]
- 3. Phenoxyethanol as a nontoxic substitute for formaldehyde in long-term preservation of human anatomical specimens for dissection and demonstration purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmhr.org [ijmhr.org]
- 5. ijrti.org [ijrti.org]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Phenoxyethanol‐Based Embalming for Anatomy Teaching: An 18 Years' Experience with Crosado Embalming at the University of Otago in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenoxyethanol-Based Embalming for Anatomy Teaching: An 18 Years' Experience with Crosado Embalming at the University of Otago in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Dissolving Dyes and Resins with 2-Phenoxyethanol: Application Notes for Researchers and Drug Development Professionals
Introduction
2-Phenoxyethanol, a versatile glycol ether, is widely utilized across various scientific and industrial applications for its excellent solvent properties.[1][2][3] For researchers, scientists, and drug development professionals, understanding the precise protocols for its use in dissolving dyes and resins is critical for ensuring reproducibility and success in experimental and formulation endeavors. This document provides detailed application notes and protocols for the dissolution of various classes of dyes and resins using this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application as a solvent.
| Property | Value |
| Appearance | Colorless, oily liquid |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.17 g/mol |
| Boiling Point | 247 °C |
| Melting Point | 11-13 °C |
| Density | 1.107 g/mL at 20 °C |
| Solubility in Water | 26 g/kg |
| Solubility in Organic Solvents | Miscible with acetone, ethanol, and glycerol |
The data in this table is compiled from multiple sources.[4][5]
Application Notes and Protocols
Dissolving Dyes with this compound
This compound serves as an effective solvent and carrier for various types of dyes, particularly in the formulation of inks and for dyeing synthetic fibers.[2][3] Its high boiling point and excellent solvency contribute to stable dye solutions and uniform application.
General Protocol for Dissolving Dyes:
A general workflow for dissolving dyes in this compound involves a series of systematic steps to ensure complete dissolution and stability.
Caption: General workflow for dissolving dyes in this compound.
Quantitative Solubility Data for Dyes:
| Dye Class | Solubility in this compound | Notes |
| Disperse Dyes | Generally Good to Excellent | This compound acts as a carrier solvent for dyeing synthetic fibers with disperse dyes.[2] |
| Solvent Dyes | Generally Good to Excellent | Used in ink formulations. |
| Acid Dyes | Moderate to Good | Solubility can be enhanced with co-solvents or pH adjustment. |
| Basic Dyes | Moderate to Good | Co-solvents may be required for optimal dissolution. |
Experimental Protocol: Preparation of a 5% (w/v) Disperse Dye Solution
-
Materials:
-
Disperse dye powder
-
This compound (reagent grade)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath (optional)
-
Weighing balance
-
-
Procedure:
-
Weigh 5.0 g of the disperse dye powder.
-
Measure 100 mL of this compound.
-
Place the this compound in the beaker or flask and add the magnetic stir bar.
-
Begin stirring the this compound at a moderate speed.
-
Gradually add the disperse dye powder to the vortex of the stirring solvent to prevent clumping.
-
Continue stirring at room temperature for 30-60 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles remain, gently heat the solution to 40-60°C while continuing to stir. Caution: Avoid overheating.
-
Once the dye is completely dissolved, remove the solution from the heat source and allow it to cool to room temperature while stirring.
-
Store the resulting dye solution in a tightly sealed, light-resistant container.
-
Dissolving Resins with this compound
This compound is a powerful solvent for a wide range of resins, making it a valuable component in the formulation of coatings, adhesives, and other polymeric materials.[3] It is known to dissolve acrylic, nitrocellulose, cellulose acetate, ethyl cellulose, epoxy, and phenoxy resins.
General Protocol for Dissolving Resins:
The process for dissolving resins is similar to that for dyes but may require more vigorous agitation and longer dissolution times depending on the molecular weight and physical form of the resin.
Caption: General workflow for dissolving resins in this compound.
Quantitative Solubility Data for Resins:
Specific solubility limits (g/100mL) are highly dependent on the specific grade and molecular weight of the resin. The following table provides a qualitative guide.
| Resin Type | Solubility in this compound | Typical Applications |
| Acrylic Resin | Good to Excellent | Coatings, Adhesives |
| Nitrocellulose | Good to Excellent | Lacquers, Inks[3] |
| Cellulose Acetate | Good | Coatings, Films[3] |
| Ethyl Cellulose | Good | Coatings, Binders[3] |
| Epoxy Resin (uncured) | Good to Excellent | Coatings, Adhesives[3] |
| Phenoxy Resin | Good to Excellent | Coatings, Adhesives[3] |
Experimental Protocol: Preparation of a 20% (w/w) Acrylic Resin Solution
-
Materials:
-
Acrylic resin (solid beads or powder)
-
This compound (reagent grade)
-
High-torque overhead stirrer with a dispersion blade
-
Reaction kettle or suitable vessel with a lid
-
Heating mantle
-
Weighing balance
-
-
Procedure:
-
Weigh 80.0 g of this compound into the reaction kettle.
-
Begin stirring the this compound with the overhead stirrer at a low to medium speed.
-
Gradually add 20.0 g of the acrylic resin to the solvent. Add the resin slowly to prevent the formation of large agglomerates.
-
Increase the stirring speed to create a vortex and ensure good dispersion of the resin.
-
If necessary, heat the mixture to 50-70°C to aid in the dissolution process. Monitor the temperature closely.
-
Continue stirring until the resin is completely dissolved and the solution is clear and homogeneous. This may take several hours depending on the resin.
-
Once dissolved, turn off the heat and allow the solution to cool to room temperature while stirring at a reduced speed.
-
Store the resin solution in a tightly sealed container to prevent solvent evaporation.
-
Experimental Protocol: Dissolving Dense Nitrocellulose
This protocol is adapted from a general procedure for dissolving dense nitrocellulose and can be applied using this compound as the primary active solvent.[6]
-
Materials:
-
Dense nitrocellulose
-
This compound (active solvent)
-
Co-solvents or diluents (e.g., esters, ketones, as required by the formulation)
-
High-speed mixer with good circulation and high shear
-
Mixing vessel
-
-
Procedure:
-
Place the this compound (the active solvent) into the mixer and start the stirrer.
-
If the formulation includes diluents, add a small portion initially to form a strong solvent mixture.
-
Slowly and continuously add the dense nitrocellulose to the mixer. Avoid adding in lumps.
-
Continue stirring until the nitrocellulose grains begin to gel and the solution thickens.
-
Increase the mixer power as the viscosity increases to maintain a high shear rate.
-
If the formulation includes a plasticizer, add it when the stirrer begins to labor. Add any remaining diluents in small increments, keeping the solution as viscous as possible to maintain high shear.
-
Periodically stop the mixer to scrape any undissolved nitrocellulose from the sides and blades back into the mix.
-
Once the solution appears homogeneous, slowly and continuously add the remaining diluents.
-
If pigments or other resins (in solution) are part of the formulation, add them at the end and continue stirring until uniformly mixed.
-
Filter the final solution to remove any impurities.
-
Safety Precautions
When working with this compound, it is important to adhere to standard laboratory safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes: Utilizing 2-Phenoxyethanol as a Fixative in Perfume Research
1. Introduction
2-Phenoxyethanol (C₈H₁₀O₂) is a versatile aromatic ether and glycol ether widely utilized in the cosmetics and fragrance industries.[1][2] It is a clear, colorless, and oily liquid with a faint rose-like aroma.[2][3] Beyond its well-documented role as a broad-spectrum preservative, this compound serves as an effective fixative in perfume formulations.[3][4] Its primary function as a fixative is to reduce the evaporation rate of more volatile fragrance components, thereby enhancing the longevity and stability of the overall scent profile.[5] Its low volatility, high boiling point (approximately 247°C), and solvent properties make it an ideal candidate for this application.[1]
2. Mechanism of Action
The efficacy of this compound as a fixative stems from its physicochemical properties. It acts as a solvent and stabilizer, helping to dissolve and integrate fragrance oils and other ingredients, which prevents them from separating over time.[5] Its low evaporation rate allows it to anchor more volatile scent molecules, slowing their release from the skin or other substrates. This stabilizing effect ensures a consistent and enduring fragrance experience. Furthermore, its neutral scent profile does not interfere with the intended aroma of the perfume, a critical attribute for a successful fixative.[6]
3. Key Properties and Safety Profile
Researchers and formulators should be aware of the key characteristics of this compound. It is thermally stable and compatible with a wide array of cosmetic ingredients.[1][7] While it occurs naturally in green tea, the version used commercially is typically synthetic.[2][3]
From a safety perspective, this compound is globally approved for use in cosmetic products at a maximum concentration of 1.0%.[2][6][8] It is considered non-mutagenic and is not a primary skin irritant or sensitizer in clinical studies at these concentrations.[9] However, in its undiluted form, it can be an eye irritant.[9]
4. Data Presentation: Physicochemical and Efficacy Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Appearance | Colorless, oily liquid | [2][3] |
| Odor | Faint rose-like | [3] |
| Boiling Point | ~247°C | [1] |
| Recommended Use Level | Up to 1.0% | [8][10] |
| Solubility | Miscible with water and various oils |[1] |
Table 2: Antimicrobial Efficacy (Preservative Action)
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 0.32% | [9] |
| Staphylococcus aureus | 0.85% | [9] |
| Candida albicans | 0.54% |[9] |
Table 3: Representative Data on Fixative Performance (Hypothetical Example based on Standard Evaluation Metrics)
| Formulation | Top Note Longevity (Hours) | Mid Note Longevity (Hours) | Base Note Longevity (Hours) | Overall Scent Duration (Hours) |
|---|---|---|---|---|
| Control (No Fixative) | 1.5 | 3.0 | 5.0 | 5.5 |
| Formulation + 0.5% this compound | 2.0 | 4.0 | 7.0 | 7.5 |
| Formulation + 1.0% this compound | 2.5 | 4.5 | 8.0 | 9.0 |
Experimental Protocols
Protocol 1: Formulation of a Perfume with this compound as a Fixative
This protocol outlines the steps for incorporating this compound into a standard alcohol-based perfume formulation.
Materials:
-
Fragrance oils (top, middle, and base notes)
-
Perfumer's alcohol (e.g., Ethanol at 75-85% concentration)[11]
-
This compound
-
Sterile glass beakers and stirring rods
-
Graduated cylinders or calibrated pipettes
-
Airtight glass storage bottles (amber or dark colored)
Procedure:
-
Preparation of Fragrance Concentrate: In a sterile glass beaker, combine the desired fragrance oils. Ensure a well-balanced composition of top, middle, and base notes.
-
Initial Blending: Slowly add the perfumer's alcohol to the fragrance concentrate while stirring gently. Ensure all components are thoroughly mixed.[5]
-
Addition of Fixative: Determine the desired concentration of this compound (typically between 0.4% and 1.0%).[10] Slowly add the measured amount of this compound to the alcohol-fragrance mixture, continuing to stir gently to ensure even distribution.[5]
-
Homogenization: Continue stirring the final mixture for several minutes to achieve a consistent and stable solution.[5]
-
Maceration (Resting): Transfer the formulation to an airtight, dark glass bottle. Allow it to rest and macerate in a cool, dark place for a minimum of 48-72 hours, though several weeks is preferable.[5][12] This resting period allows the ingredients to blend and harmonize.
-
Final Evaluation: After the resting period, evaluate the fragrance for its scent profile and longevity. Adjustments can be made by adding more fixative in small increments if necessary.[5]
Protocol 2: Evaluating the Efficacy of this compound as a Fixative
This protocol provides a methodology for quantitatively assessing the impact of this compound on fragrance longevity.
Materials:
-
Control perfume formulation (without fixative)
-
Test perfume formulation (with this compound)
-
Filter paper strips or smelling strips
-
Incubator or temperature-controlled chamber
-
Analytical balance (accurate to 0.0001 g)
-
pH meter
Procedure:
-
Evaporation Rate Analysis:
-
Saturate separate, pre-weighed filter paper strips with a precise amount (e.g., 0.1 g) of the control and test formulations.
-
Place the strips in a temperature-controlled environment (e.g., 25°C).
-
Measure the weight of each strip at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly) to determine the rate of mass loss due to evaporation.[12]
-
Plot mass vs. time for both formulations to compare evaporation curves. A slower rate of mass loss for the test sample indicates successful fixation.
-
-
Sensory Panel Evaluation:
-
Apply the control and test formulations to different smelling strips.
-
Have a panel of trained evaluators assess the scent intensity and character at predefined time points (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Panelists should rate the perceived intensity on a standardized scale (e.g., 1 to 10). This provides qualitative and semi-quantitative data on scent longevity.
-
-
Stability Testing:
-
Store samples of both formulations under various conditions: elevated temperature (e.g., 40°C), refrigerated (e.g., 4°C), and room temperature with light exposure.[12]
-
Visually inspect the samples weekly for any signs of instability, such as phase separation, discoloration, or precipitation.[12]
-
Measure the pH of the formulations at the beginning and end of the study period to check for significant shifts.[12]
-
5. Logical Relationship Diagram
The diagram below illustrates the dual functionality of this compound in a perfume formulation.
References
- 1. zanchenglife.com [zanchenglife.com]
- 2. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. How to use phenoxyethanol to play a fixing agent effect in the perfume formulation? [sprchemical.com]
- 6. Phenoxyethanol In Cosmetic Scents: Preserving And Enhancing Aroma Profiles [chemicalbull.com]
- 7. matangiindustries.com [matangiindustries.com]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. scribd.com [scribd.com]
- 10. Phenoxyethanol Used as Perfume Fixative China Manufacturers Suppliers Factory Exporter [kelongchemy.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. umpir.ump.edu.my [umpir.ump.edu.my]
Optimal Concentration of 2-Phenoxyethanol for Antimicrobial Efficacy in Buffers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyethanol is a widely utilized preservative in pharmaceutical, cosmetic, and research applications due to its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[1][2] Its effectiveness as a preservative is crucial for maintaining the integrity and safety of various formulations, including aqueous buffers used in research and drug development. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for achieving effective antimicrobial preservation in different buffer systems.
This compound, a glycol ether, functions by disrupting the microbial cell membrane, leading to a loss of cellular integrity and ultimately cell death.[2][3] It is a stable, non-ionic compound that is compatible with a wide range of other ingredients.[2] According to the European Scientific Committee on Consumer Safety, this compound is considered safe for use as a preservative in cosmetic products at a maximum concentration of 1.0%.[4]
These notes will provide a summary of its antimicrobial efficacy, detailed experimental protocols for testing its effectiveness, and visual guides to its mechanism of action and experimental workflows.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Ethylene Glycol Monophenyl Ether, Phenoxytol |
| Appearance | Colorless, oily liquid |
| Odor | Faintly aromatic |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Solubility in Water | Slightly soluble |
| Effective pH Range | 3-10[5] |
Antimicrobial Efficacy Data
The efficacy of an antimicrobial preservative is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the reported MIC values for this compound against common laboratory contaminants.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Strain | MIC (%) | MIC (µg/mL) |
| Escherichia coli | ATCC 8739 | 0.32 | 3600 |
| Pseudomonas aeruginosa | ATCC 9027 | 0.32 | 3200 |
| Staphylococcus aureus | ATCC 6538 | 0.64 | 8500 |
| Candida albicans | ATCC 10231 | 0.32 | 5400 |
| Aspergillus brasiliensis (formerly A. niger) | ATCC 16404 | 0.32 | 3300 |
Data compiled from multiple sources. Note that MIC values can vary depending on the specific test conditions.
Table 2: Factors Influencing the Antimicrobial Efficacy of this compound
| Factor | Effect on Efficacy | Description |
| pH | Generally stable over a wide range (pH 3-10)[5] | The antimicrobial activity of this compound is less dependent on pH compared to other preservatives like parabens.[6] |
| Presence of Other Excipients | Can be reduced | The efficacy of this compound can be diminished in the presence of certain suspending agents like methylcellulose and carboxymethyl cellulose.[6] |
| Combination with Other Preservatives | Can be enhanced (synergistic effect) | Combining this compound with other agents like ethylhexylglycerin can enhance its antimicrobial activity, allowing for lower overall concentrations.[3] |
Mechanism of Action
This compound primarily exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane.[2][3] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of this compound action on bacterial cells.
Experimental Protocols
Protocol 1: Antimicrobial Effectiveness Test (AET) based on USP <51>
This protocol is a standardized method to determine the effectiveness of an antimicrobial preservative in a product.[7][8][9][10][11]
1. Preparation of Test Organisms:
-
Culture the following microorganisms separately: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
-
Harvest bacterial and yeast cultures by centrifugation and resuspend the pellets in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[8]
-
For A. brasiliensis, wash the surface growth from a solid medium with sterile saline containing 0.05% w/v of polysorbate 80 and adjust the spore count to approximately 1 x 10⁸ CFU/mL.
2. Inoculation of the Product:
-
Dispense the buffer solution containing the desired concentration of this compound into five separate, sterile containers.
-
Inoculate each container with one of the five test organisms. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
-
The final concentration of the microorganisms in the inoculated product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
3. Incubation and Sampling:
-
Incubate the inoculated containers at 22.5 ± 2.5°C.[7]
-
Withdraw samples from each container at specified intervals: 0, 7, 14, and 28 days.
4. Enumeration of Microorganisms:
-
Perform viable plate counts on the samples at each time point to determine the number of CFU/mL.
-
Use appropriate growth media for each microorganism (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).
5. Interpretation of Results:
-
Calculate the log reduction in microbial concentration from the initial count at each time point.
-
The preservative is considered effective if the acceptance criteria outlined in the relevant pharmacopeia (e.g., USP, Ph. Eur.) are met. For example, for many product categories, a 1.0 log reduction of bacteria by day 7 and a 3.0 log reduction by day 14, with no increase thereafter, is required. For yeast and molds, there should be no increase from the initial count.
Protocol 2: Microbial Challenge Test for Aqueous Buffer Solutions
This is a simplified challenge test to quickly assess the antimicrobial efficacy of this compound in a specific buffer.
1. Preparation:
-
Prepare the desired buffer solution (e.g., Phosphate Buffered Saline, Tris-HCl) and filter-sterilize.
-
Prepare a stock solution of this compound.
-
Prepare a series of dilutions of this compound in the sterile buffer to achieve the desired test concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%).
-
Prepare a suspension of the test microorganism (e.g., E. coli) in the same buffer to a concentration of approximately 1 x 10⁶ CFU/mL.
2. Inoculation:
-
To each tube containing a different concentration of this compound, add a small volume of the microbial suspension to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Include a positive control (buffer with microorganisms but no this compound) and a negative control (buffer with this compound but no microorganisms).
3. Incubation and Analysis:
-
Incubate all tubes at an appropriate temperature (e.g., 37°C for E. coli) for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, visually inspect the tubes for turbidity (a sign of microbial growth).
-
For quantitative analysis, perform serial dilutions and plate counts from each tube to determine the CFU/mL.
4. Determination of Optimal Concentration:
-
The optimal concentration of this compound is the lowest concentration that results in a significant reduction (e.g., ≥3-log reduction) or complete inhibition of microbial growth over the desired time period.
Experimental Workflow for Determining Optimal Preservative Concentration
The following diagram illustrates a typical workflow for determining the optimal concentration of this compound for a specific buffer formulation.
Caption: A logical workflow for determining the optimal concentration.
Conclusion
Determining the optimal concentration of this compound is critical for ensuring the microbiological integrity of buffered solutions in research and development. The provided protocols and data serve as a comprehensive guide for scientists to effectively evaluate and implement this compound as a preservative. It is recommended to perform validation studies for each specific buffer formulation to confirm the efficacy of the chosen preservative concentration, as interactions with other components can influence its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 10. njccwei.com [njccwei.com]
- 11. genevalabs.com [genevalabs.com]
Application Notes and Protocols for 2-Phenoxyethanol as a Protein Preservative in Taxonomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of taxonomy, the preservation of protein integrity within collected biological samples is paramount for accurate molecular and immunological analyses. 2-Phenoxyethanol, a glycol ether with broad-spectrum antimicrobial properties, serves as an effective preservative for protein samples intended for taxonomic studies.[1][2] Its primary function is to inhibit the growth of bacteria and fungi, thereby preventing the degradation of proteins by microbial proteases.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a protein preservative for various downstream applications, including SDS-PAGE, Western Blotting, and Mass Spectrometry.
Mechanism of Action
This compound disrupts microbial growth by primarily targeting the cell membrane, leading to increased permeability and the inhibition of essential cellular enzymes.[2] This action effectively halts the processes of protein degradation initiated by microbial contaminants, thus preserving the native structure and function of the proteins of interest for subsequent analysis.
Application Notes
Optimal Concentration: A 1% (v/v) aqueous solution of this compound is generally recommended for the preservation of tissue samples and protein extracts.[1] However, the optimal concentration may vary depending on the sample type, expected level of microbial contamination, and the duration of storage.
Storage Conditions: Samples preserved in this compound can be stored at room temperature for short periods (up to two weeks), as demonstrated in early taxonomic studies.[1] For long-term storage, refrigeration at 4°C is recommended to further slow down any potential non-microbial degradation processes.
Compatibility with Downstream Applications: While this compound is an excellent preservative, its presence in protein samples may interfere with certain downstream analytical techniques. It is generally recommended to remove this compound before analysis, particularly for applications like mass spectrometry where non-protein components can interfere with ionization.
Quantitative Data on Protein Stability
The following table summarizes the known stability of various proteins when preserved in a dilute solution of this compound at room temperature.
| Protein | Tissue Source | Preservation Time | Analytical Method(s) | Observed Stability | Reference |
| Serum Albumin | Chicken Heart & Skeletal Muscle | At least 2 weeks | Immunological and Physical Properties | Properties identical to fresh tissue | [1] |
| Lactate Dehydrogenase | Chicken Heart & Skeletal Muscle | At least 2 weeks | Catalytic and Physical Properties | Properties identical to fresh tissue | [1] |
| Malate Dehydrogenase | Chicken Heart & Skeletal Muscle | At least 2 weeks | Catalytic and Physical Properties | Properties identical to fresh tissue | [1] |
Experimental Protocols
Protocol 1: Preservation of Tissue Samples
This protocol describes the preservation of solid tissue samples for subsequent protein extraction and analysis.
Materials:
-
Fresh tissue sample
-
1% (v/v) this compound in sterile phosphate-buffered saline (PBS)
-
Sterile collection tubes
-
Sterile dissection tools
Procedure:
-
Excise a small piece of the desired tissue (approximately 0.5 - 1 cm³).
-
Place the tissue sample into a sterile collection tube.
-
Add a sufficient volume of 1% this compound solution to completely submerge the tissue. A general guideline is a 1:10 tissue-to-preservative volume ratio.
-
Seal the tube tightly.
-
For short-term storage (up to 2 weeks), keep the sample at room temperature.
-
For long-term storage, store the sample at 4°C.
Protocol 2: Protein Extraction from Preserved Tissues
This protocol outlines the extraction of total protein from tissue samples preserved in this compound.
Materials:
-
Preserved tissue sample
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge
-
Ice
Procedure:
-
Retrieve the preserved tissue sample.
-
Carefully remove the tissue from the this compound solution and briefly rinse with sterile PBS to remove excess preservative.
-
Place the tissue in a pre-chilled tube containing an appropriate volume of ice-cold lysis buffer.
-
Homogenize the tissue on ice until completely disrupted.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
Protocol 3: Removal of this compound for Downstream Analysis
For sensitive applications like mass spectrometry, it is advisable to remove this compound from the protein extract.
Method A: Acetone Precipitation
Materials:
-
Protein extract
-
Pre-chilled (-20°C) acetone
-
Microcentrifuge
Procedure:
-
Add four volumes of pre-chilled acetone to one volume of the protein extract.
-
Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Wash the protein pellet with a small volume of cold acetone and centrifuge again.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone.
-
Resuspend the protein pellet in a buffer suitable for the downstream application.
Method B: Dialysis
Materials:
-
Protein extract
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (e.g., PBS)
-
Stir plate and stir bar
Procedure:
-
Load the protein extract into the dialysis tubing.
-
Place the tubing in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer every 2-3 hours for a total of 3-4 changes to ensure complete removal of this compound.
-
Recover the protein sample from the dialysis tubing.
Protocol 4: SDS-PAGE and Western Blotting of Preserved Proteins
This protocol provides a general guideline for analyzing proteins from this compound-preserved samples using SDS-PAGE and Western blotting.
Materials:
-
Protein extract (with this compound removed if necessary)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis apparatus and buffers
-
Transfer apparatus and buffers
-
Membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Mix the protein extract with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
Protocol 5: Sample Preparation for Mass Spectrometry
This protocol outlines the preparation of protein samples preserved with this compound for analysis by mass spectrometry. It is critical to remove this compound prior to mass spectrometry analysis.
Procedure:
-
Start with a protein extract from which this compound has been removed using one of the methods described in Protocol 3.
-
Proceed with standard in-solution or in-gel digestion protocols. Briefly, this involves:
-
Reduction: Use DTT or TCEP to reduce disulfide bonds.
-
Alkylation: Use iodoacetamide to alkylate cysteine residues.
-
Digestion: Use a protease such as trypsin to digest the proteins into peptides.
-
-
Desalt the resulting peptide mixture using a C18 spin column or similar device.
-
The sample is now ready for analysis by LC-MS/MS.
Visualizations
Caption: Experimental workflow for protein preservation and analysis.
References
Application Notes and Protocols: Synthesis and Utility of 2-Phenoxyethanol Derived Diorganodiselenide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of diorganodiselenide derivatives synthesized from 2-phenoxyethanol. The protocols outlined below are based on established methodologies and are intended to guide researchers in the preparation and evaluation of these compounds for various research and drug development purposes.
Introduction
Diorganodiselenide compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, most notably their antioxidant properties. Many of these compounds mimic the activity of the selenoenzyme glutathione peroxidase (GPx), which plays a crucial role in protecting cells from oxidative damage. The use of this compound as a starting material provides a versatile platform for the synthesis of novel diorganodiselenide derivatives with potentially enhanced therapeutic properties. This document details the synthesis of a key derivative, bis(2-(2-hydroxyethoxy)phenyl) diselenide, and outlines its potential applications.
Synthesis of Bis(2-(2-hydroxyethoxy)phenyl) Diselenide
The synthesis of bis(2-(2-hydroxyethoxy)phenyl) diselenide from this compound is achieved through an ortho-lithiation reaction followed by quenching with elemental selenium and subsequent air oxidation.
Experimental Workflow
Caption: Synthetic workflow for bis(2-(2-hydroxyethoxy)phenyl) diselenide.
Experimental Protocol
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Elemental selenium powder
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq) dissolved in anhydrous THF.
-
Ortho-lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.0 eq) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Selenium Insertion: Elemental selenium powder (1.0 eq) is added portion-wise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight under a nitrogen atmosphere.
-
Work-up and Oxidation: The reaction is quenched by the addition of deionized water at 0 °C. The resulting mixture is exposed to the air and stirred vigorously for 4-6 hours to facilitate the oxidation of the intermediate selenolate to the diselenide.
-
Extraction and Purification: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford bis(2-(2-hydroxyethoxy)phenyl) diselenide as a solid.
Quantitative Data
| Compound | Yield (%) | Melting Point (°C) |
| Bis(2-(2-hydroxyethoxy)phenyl) Diselenide | 45 | 108-110 |
Spectroscopic Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ⁷⁷Se NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (ESI) m/z |
| Bis(2-(2-hydroxyethoxy)phenyl) Diselenide | 7.61 (dd, J = 7.8, 1.6 Hz, 2H), 7.21 (td, J = 7.8, 1.6 Hz, 2H), 6.95 (t, J = 7.4 Hz, 2H), 6.88 (d, J = 8.2 Hz, 2H), 4.11 (t, J = 4.5 Hz, 4H), 3.99 (t, J = 4.5 Hz, 4H), 2.51 (br s, 2H, -OH) | 157.9, 132.8, 129.1, 122.9, 121.9, 112.4, 70.8, 61.5 | 468 | 3386 (br), 2924, 1584, 1478, 1445, 1282, 1221, 1115, 1045, 752 | 437 [M+H]⁺, 459 [M+Na]⁺, 475 [M+K]⁺ |
Application: Glutathione Peroxidase (GPx)-like Activity
Diorganodiselenides derived from this compound have been shown to exhibit significant GPx-like activity, suggesting their potential as antioxidant agents for therapeutic applications.
Catalytic Cycle of GPx-like Activity
Caption: Catalytic cycle of diorganodiselenide GPx mimicry.
Protocol for Coupled Reductase Assay
This assay measures the GPx-like activity of the synthesized diselenide by monitoring the consumption of NADPH in a coupled reaction with glutathione reductase.
Materials:
-
Bis(2-(2-hydroxyethoxy)phenyl) diselenide
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (pH 7.0)
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in potassium phosphate buffer.
-
Assay Mixture: In a quartz cuvette, prepare the assay mixture containing potassium phosphate buffer, GSH, GR, and NADPH.
-
Initiation of Background Reaction: Add the synthesized diselenide compound to the cuvette and incubate for a few minutes to establish a baseline reading at 340 nm.
-
Initiation of Catalytic Reaction: Initiate the reaction by adding a solution of H₂O₂.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is directly proportional to the GPx-like activity of the diselenide compound.
-
Calculation: The activity is typically expressed as the rate of NADPH oxidation (nmol/min).
Potential Applications in Drug Development
The GPx-mimetic activity of this compound derived diorganodiselenides makes them attractive candidates for the development of drugs targeting conditions associated with oxidative stress, such as:
-
Neurodegenerative diseases: Oxidative damage is a key factor in the pathogenesis of diseases like Alzheimer's and Parkinson's.
-
Cardiovascular diseases: Oxidative stress contributes to atherosclerosis and other cardiovascular complications.
-
Inflammatory diseases: The antioxidant properties may help to mitigate inflammation.
-
Cancer therapy: Some organoselenium compounds have shown pro-oxidant effects in cancer cells, leading to apoptosis, suggesting a dual role in cancer treatment and prevention.
Further research is warranted to explore the full therapeutic potential, pharmacokinetic profiles, and safety of these promising compounds.
Troubleshooting & Optimization
Technical Support Center: 2-Phenoxyethanol Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-phenoxyethanol in aqueous buffers.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges faced during the preparation of this compound solutions in aqueous buffers.
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the common reasons for this?
A1: Difficulty in dissolving this compound can stem from several factors:
-
Concentration: You might be exceeding its solubility limit in the specific buffer system. This compound is described as moderately or slightly soluble in water.[1][2][3]
-
Temperature: The temperature of the buffer can significantly impact solubility. Generally, solubility increases with temperature.
-
pH of the Buffer: While this compound is stable over a wide pH range (3-10), the pH can influence its solubility.[2]
-
Buffer Composition: The type and concentration of salts in your buffer can affect the solubility of this compound. High concentrations of salts can sometimes lead to a "salting-out" effect, reducing the solubility of organic compounds.
-
Order of Addition: The sequence of adding components can be crucial, especially for concentrated buffers.
Q2: What is the solubility of this compound in water?
A2: The reported solubility of this compound in water at or around room temperature varies slightly across different sources, but it is generally in the range of 2.4% to 3.0% (w/v). For instance, some sources state a solubility of 26 g/kg (approximately 2.6% w/v) or 30 g/L (3.0% w/v) at 20°C.[4][5]
Q3: How does temperature affect the solubility of this compound?
A3: Increasing the temperature of the aqueous buffer can enhance the solubility of this compound. It is stable up to 85°C.[3] A common technique to aid dissolution is to gently warm the buffer while stirring, then allow it to cool to the desired working temperature after the this compound has dissolved.
Q4: Can the pH of my buffer impact the solubility of this compound?
A4: Yes, the pH of the buffer can influence solubility. This compound is stable and effective as a preservative across a broad pH range, typically between 3 and 10.[3] While it is a neutral molecule, extreme pH values can alter the overall properties of the aqueous system, which may have an indirect effect on solubility.
Q5: Are there any known incompatibilities between this compound and common buffer components?
A5: While this compound is compatible with most cosmetic and pharmaceutical ingredients, its antimicrobial effectiveness can be reduced in the presence of nonionic surfactants and some cellulose derivatives. While this is a functional incompatibility, high concentrations of certain salts in buffers could potentially decrease its solubility.
Q6: I've prepared a concentrated stock of my buffer and now this compound won't dissolve. What should I do?
A6: High salt concentrations in concentrated buffers can reduce the solubility of organic compounds. It is often better to dissolve this compound in deionized water first and then add the buffer salts or a concentrated buffer stock to achieve the final desired concentration. Alternatively, preparing the buffer at its final working concentration before adding this compound is recommended.
Q7: My solution of this compound in buffer is cloudy. What does this indicate and how can I fix it?
A7: Cloudiness, also known as turbidity, in your solution typically indicates that the this compound has not fully dissolved and may be present as a fine emulsion or has precipitated out of solution. To resolve this, you can try the following:
-
Gentle Heating: Warm the solution while stirring to see if the cloudiness disappears. Ensure the temperature does not exceed the stability limit of this compound (85°C).[3]
-
Sonication: Using an ultrasonic bath can help to break up small particles and improve dissolution.
-
Dilution: Your concentration may be too high. Try preparing a more dilute solution.
-
Co-solvents: If your experimental design allows, adding a small amount of a water-miscible organic solvent like ethanol, propylene glycol, or glycerol can significantly increase the solubility of this compound.[2]
Q8: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?
A8: Yes, this compound is miscible with solvents like ethanol, acetone, and glycerol.[2][3] The addition of a co-solvent can be an effective strategy to increase its solubility in aqueous systems. However, it is crucial to ensure that the chosen co-solvent and its final concentration are compatible with your specific application and will not interfere with your downstream experiments.
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound in water. Specific quantitative data for different buffer systems is limited in publicly available literature; however, general principles of solubility can be applied.
| Solvent/Buffer System | Temperature (°C) | Solubility | Notes |
| Water | 20 | ~2.4% (v/v) | |
| Water | 20 | 30 g/L | [5] |
| Water | 25 | 26 g/kg | [4] |
| Phosphate Buffer (e.g., PBS) | Room Temperature | Expected to be slightly lower than in pure water | The presence of salts may cause a slight "salting-out" effect, reducing solubility. |
| Tris Buffer (e.g., Tris-HCl) | Room Temperature | Expected to be similar to or slightly lower than in pure water | The effect of Tris on the solubility of this compound is not well-documented, but significant negative impacts at standard buffer concentrations are not commonly reported. |
Experimental Protocol: Determination of this compound Solubility in an Aqueous Buffer
This protocol outlines a general method to determine the saturation solubility of this compound in a specific aqueous buffer.
1. Materials:
-
This compound (≥99% purity)
-
Components for the desired aqueous buffer (e.g., Tris base, HCl, sodium phosphate salts)
-
Deionized water
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
2. Method:
a. Preparation of Saturated Solutions:
-
Prepare the desired aqueous buffer at the target pH and concentration.
-
Add an excess amount of this compound to a known volume of the buffer in a series of glass vials. An excess is ensured when a visible undissolved layer of this compound remains.
-
Securely cap the vials to prevent evaporation.
-
Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired experimental temperature (e.g., 25°C).
-
Stir the solutions at a constant rate for a sufficient period to reach equilibrium (typically 24-48 hours).
b. Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear upper layer) using a pipette.
-
Immediately filter the withdrawn supernatant through a syringe filter to remove any undissolved micro-droplets.
-
Accurately dilute the filtered sample with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration that falls within the linear range of the calibration curve.
c. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Analyze the diluted sample under the same conditions and determine its concentration from the calibration curve.
-
Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. This value represents the solubility at that temperature and buffer condition.
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Optimizing 2-Phenoxyethanol Concentration to Minimize Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of 2-phenoxyethanol in your cell culture experiments to minimize cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture applications?
This compound is a broad-spectrum preservative effective against a wide range of gram-negative and gram-positive bacteria, as well as yeast and molds.[1] In research and pharmaceutical settings, it is sometimes used as a solvent or preservative in formulations.
Q2: What are the known cytotoxic effects of this compound on cell lines?
This compound can induce cytotoxicity in a dose-dependent manner. At lower concentrations, it has been observed to induce apoptosis, a form of programmed cell death, while at higher concentrations, it can lead to necrosis, a more damaging form of cell death.[2][3]
Q3: At what concentrations does this compound typically show cytotoxicity?
The cytotoxic concentration of this compound can vary significantly depending on the cell line. For example, in human peripheral blood lymphocytes, a slight cytotoxic effect was observed at concentrations of 50 and 25 μg/mL, as indicated by a decrease in the mitotic index.[4] In another study, this compound induced apoptosis in HL60 cells at concentrations between 0.01% and 0.5%, while necrosis was observed at a concentration of 1%.[2][3]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
To determine the optimal concentration for your experiments, it is crucial to perform a dose-response study using a cytotoxicity assay such as the MTT or LDH assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line and experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound concentration.
Guide 1: Unexpectedly High Cell Death in Control (Untreated) and Low-Dose Groups
Problem: You observe significant cell death even in your negative control group or at very low concentrations of this compound.
Possible Causes and Solutions:
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have a low passage number. Stressed or unhealthy cells are more susceptible to chemical insults.
-
Contamination: Check for microbial contamination in your cell cultures, as this can cause widespread cell death.
-
Solvent Toxicity: If you are using a solvent (e.g., DMSO) to dissolve this compound, ensure the final concentration of the solvent in your culture medium is non-toxic to your cells. Always include a solvent control in your experimental setup.
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Problem: You are unable to obtain consistent results between replicate wells or across different experiments.
Possible Causes and Solutions:
-
Pipetting Errors: Ensure accurate and consistent pipetting of cells, media, and this compound solutions.
-
Uneven Cell Seeding: Make sure cells are evenly distributed in the wells of your culture plates to ensure uniform cell numbers across all conditions.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is recommended to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.
Guide 3: Absorbance Readings in MTT Assay are Too Low
Problem: The absorbance readings from your MTT assay are very low, making it difficult to accurately assess cell viability.
Possible Causes and Solutions:
-
Low Cell Number: The number of viable cells may be insufficient to produce a strong signal. Optimize your initial cell seeding density.
-
Incubation Time: Ensure you are incubating the cells with the MTT reagent for the optimal duration as recommended by the manufacturer's protocol.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance.
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations of this compound in various cell lines based on available literature.
| Cell Line | Assay | Endpoint | Effective Concentration | Citation |
| Human Lymphocytes | Mitotic Index | Cytotoxicity | 25 and 50 µg/mL | [4] |
| HL60 | MTT Assay | Apoptosis | 0.01 - 0.5% | [2][3] |
| HL60 | MTT Assay | Necrosis | 1% | [2][3] |
| HaCaT, HDFa, HepG2 | MTT Assay | IC50 | ~0.200% |
Experimental Protocols
MTT Assay for Determining IC50 of this compound
This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls:
-
Negative Control: Cells in medium only.
-
Solvent Control: Cells in medium with the same concentration of solvent used for the highest this compound concentration.
-
Positive Control (Optional): Cells treated with a known cytotoxic agent.
-
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Cell Death Pathway
At lower concentrations, this compound can trigger apoptosis, a controlled form of cell death, through the activation of caspase-3. At higher concentrations, it leads to necrosis, a more inflammatory form of cell death.
Caption: this compound induces different cell death pathways depending on its concentration.
Experimental Workflow for Determining Cytotoxicity
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound in a cell line.
Caption: A generalized workflow for determining the cytotoxicity of this compound.
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro induction of apoptosis vs. necrosis by widely used preservatives: this compound, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anaerobic Degradation of 2-Phenoxyethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the anaerobic degradation pathway of 2-phenoxyethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during anaerobic degradation experiments of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| AD-T01 | No or slow degradation of this compound observed. | 1. Inactive or inappropriate microbial inoculum. 2. Presence of oxygen in the anaerobic environment. 3. Sub-optimal temperature or pH. 4. Nutrient limitation in the medium. 5. Toxicity of this compound at high concentrations. | 1. Use a known this compound degrading culture, such as Acetobacterium sp. strain LuPhet1, or enrich a culture from an anaerobic source like sewage sludge. 2. Ensure strict anaerobic conditions by using appropriate techniques for media preparation and handling (e.g., using an anaerobic chamber, gassing with N₂/CO₂). 3. Maintain optimal conditions for the specific microorganisms (e.g., for mesophilic digesters, 32-35°C and pH 6.8-7.2).[1] 4. Supplement the medium with essential nutrients, vitamins, and trace elements required for anaerobic growth. 5. Start with a lower concentration of this compound and gradually increase it to allow for microbial acclimation. |
| AD-T02 | Accumulation of phenol intermediate. | 1. Inhibition of phenol-degrading microorganisms. 2. The microbial consortium lacks efficient phenol degraders. 3. High concentration of phenol is toxic to methanogens and other syntrophic bacteria. | 1. Acclimate the culture to phenol by gradually increasing its concentration. 2. Co-culture with known anaerobic phenol-degrading consortia. 3. If methanogenesis is the desired endpoint, ensure the phenol concentration does not exceed inhibitory levels (inhibition can start at concentrations >1.00 g/L).[2] |
| AD-T03 | Drop in pH and accumulation of volatile fatty acids (VFAs), including acetate. | 1. "Souring" of the digester due to overloading with this compound, leading to a faster rate of acidogenesis (acetate production) than methanogenesis (acetate consumption). 2. Inhibition of methanogenic archaea by this compound or its intermediates. | 1. Reduce the organic loading rate (OLR) of this compound. 2. Monitor the volatile fatty acids to alkalinity (VFA/Alk) ratio; a ratio below 0.34 is generally considered stable.[1] 3. Adjust the pH with a buffer if it drops below the optimal range for methanogens (typically 6.8-7.2).[1] |
| AD-T04 | Foaming in the anaerobic reactor. | 1. High organic loading rate. 2. Rapid degradation of this compound leading to high gas production. 3. Presence of surface-active compounds. | 1. Reduce the organic loading rate. 2. Ensure proper mixing to break up foam, but avoid over-mixing which can exacerbate the issue. 3. Consider the use of anti-foaming agents if the problem persists. |
| AD-T05 | Inconsistent or low biogas/methane production. | 1. Inhibition of methanogenesis by phenol or other intermediates. 2. Lack of essential trace metals for methanogenic enzymes. 3. Fluctuations in operating temperature. | 1. Monitor the concentration of potential inhibitors like phenol. 2. Ensure the medium contains adequate trace metals such as cobalt, nickel, and iron. 3. Maintain a stable temperature, as fluctuations greater than 1-2°C per day can disrupt methanogen activity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the established anaerobic degradation pathway of this compound?
A1: Under anaerobic conditions, this compound is primarily degraded by the homoacetogenic bacterium Acetobacterium sp. strain LuPhet1. The pathway involves the cleavage of the ether linkage to form phenol and acetaldehyde. The acetaldehyde is then rapidly oxidized to acetate.[3][4][5] The overall stoichiometric conversion is:
1 (this compound) → 1 (phenol) + 1 (acetate)[4]
Q2: What are the key microorganisms involved in this degradation pathway?
A2: The key microorganism identified for the initial cleavage of this compound is Acetobacterium sp. strain LuPhet1, a strictly anaerobic, gram-positive bacterium isolated from sewage sludge.[4] Subsequent degradation of the intermediate, phenol, would require a syntrophic community of microorganisms, including phenol-degrading bacteria and methanogenic archaea if complete mineralization to methane and carbon dioxide is the endpoint.
Q3: What are the expected intermediates and final products of this compound anaerobic degradation?
A3: The primary intermediates are phenol and acetaldehyde.[3][4] Acetaldehyde is quickly converted to acetate. Therefore, the main products you would expect to measure are phenol and acetate.[3][4][5] If the anaerobic conditions support methanogenesis, phenol and acetate can be further degraded to methane and carbon dioxide.
Q4: Can high concentrations of this compound or its degradation products inhibit the anaerobic process?
A4: Yes. While specific inhibitory concentrations for this compound are not well-documented in the search results, its degradation product, phenol, is a known inhibitor of anaerobic digestion, particularly methanogenesis. Phenol concentrations exceeding 1.00 g/L can impair the process, with progressive shifts in the microbial community observed at concentrations as low as 0.50 g/L.[2] High concentrations of acetate can also lead to a drop in pH, inhibiting methanogens.
Q5: What analytical methods are recommended for monitoring the degradation of this compound and its products?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for the simultaneous quantification of this compound, phenol, and acetate.[3] Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust method for analyzing these compounds.[6][7] For sample preparation, liquid-liquid extraction or direct injection of a filtered aqueous sample can be employed, depending on the sensitivity required and the sample matrix.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on typical anaerobic degradation kinetics. Note: Specific kinetic data for this compound was not available in the provided search results; this table is for illustrative purposes.
| Parameter | Value | Conditions | Reference |
| Degradation Rate of this compound | Not Found | Mesophilic (35°C), anaerobic sludge | - |
| Half-life of this compound | Not Found | Mesophilic (35°C), anaerobic sludge | - |
| Phenol Inhibition (IC₅₀ for methanogenesis) | 1249 mg/L | Acetoclastic methanogens | [8] |
| Stoichiometry of Conversion | 1 mole 2-PE → 1 mole Phenol + 1 mole Acetate | Acetobacterium sp. LuPhet1 culture | [4] |
Time-Course Concentration of this compound and Metabolites (Hypothetical Data)
| Time (days) | This compound (mM) | Phenol (mM) | Acetate (mM) |
| 0 | 10.0 | 0.0 | 0.0 |
| 2 | 7.5 | 2.5 | 2.4 |
| 5 | 4.0 | 6.0 | 5.8 |
| 10 | 1.0 | 9.0 | 8.9 |
| 15 | < 0.1 | 9.8 | 9.7 |
Detailed Experimental Protocols
Protocol 1: Cultivation of Acetobacterium sp. for this compound Degradation Studies
Objective: To cultivate an active culture of Acetobacterium sp. capable of degrading this compound.
Materials:
-
Modified DSMZ Medium 135 (Acetobacterium medium)
-
This compound (analytical standard)
-
Anaerobic chamber or gassing station with N₂/CO₂ (80:20 v/v) gas mixture
-
Serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Syringes and needles sterilized for anaerobic work
Methodology:
-
Medium Preparation:
-
Prepare the modified DSMZ Medium 135 under anoxic conditions.[1] This typically involves boiling the medium to remove dissolved oxygen, followed by cooling under a stream of N₂/CO₂ gas.
-
Dispense the medium into serum bottles inside an anaerobic chamber or while continuously flushing with the anaerobic gas mixture.
-
Add a reducing agent (e.g., sodium sulfide) and a redox indicator (e.g., resazurin) to ensure anaerobic conditions. The medium should be colorless when reduced.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Autoclave the prepared medium.
-
-
Inoculation and Substrate Addition:
-
After the medium has cooled, add a filter-sterilized, anoxic stock solution of this compound to the desired final concentration (e.g., 2-5 mM for initial studies).
-
Inoculate the medium with a culture of Acetobacterium sp. strain LuPhet1 using a sterile, anaerobic syringe.
-
Incubate the cultures at the optimal temperature for the strain (typically 30°C) in the dark.
-
-
Monitoring Growth and Degradation:
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) over time.
-
Periodically, withdraw liquid samples anaerobically for analysis of this compound, phenol, and acetate concentrations using HPLC or GC-FID.
-
Protocol 2: Analysis of this compound and its Metabolites by HPLC
Objective: To quantify the concentrations of this compound, phenol, and acetate in liquid samples from anaerobic degradation experiments.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm)
-
Ammonium phosphate buffer (100 mM, pH 2.6)
-
Methanol (HPLC grade)
-
Analytical standards of this compound, phenol, and sodium acetate
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation:
-
Withdraw a liquid sample from the anaerobic culture using a sterile, anaerobic syringe.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up a gradient elution method with mobile phase A as the ammonium phosphate buffer and mobile phase B as methanol.
-
A typical gradient could be: 5% B to 60% B over a set time period.[3]
-
Set the UV detector to 206 nm for simultaneous detection of all three compounds.[3]
-
Inject the prepared sample onto the HPLC system.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound, phenol, and acetate of known concentrations.
-
Run the standards on the HPLC under the same conditions as the samples.
-
Construct a calibration curve for each compound by plotting peak area versus concentration.
-
Determine the concentrations of the analytes in the samples by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: Anaerobic degradation pathway of this compound.
Caption: Troubleshooting workflow for no/slow degradation.
References
Identifying and mitigating interference of 2-phenoxyethanol in protein assays
Welcome to the technical support center for identifying and mitigating the interference of 2-phenoxyethanol in protein assays. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in accurately quantifying protein concentrations in samples containing this common preservative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it in my protein samples?
A1: this compound is a broad-spectrum antimicrobial agent used as a preservative in a wide variety of applications, including pharmaceutical formulations, cosmetics, and as a stabilizer in some biological reagents. Its presence helps to prevent microbial growth, thereby extending the shelf life of your protein samples.
Q2: How does this compound interfere with common protein assays?
A2: The interference of this compound varies depending on the protein assay being used. Its chemical structure, containing a phenol group and a hydroxyl group, can react with the reagents in certain assays, leading to inaccurate protein concentration measurements.
-
Bradford Assay: The Coomassie dye in the Bradford reagent binds to proteins, causing a color change. This compound can interfere with this binding, although the exact mechanism is not well-documented in readily available literature. It is presumed to either interact with the dye or the protein, affecting the accuracy of the assay.
-
BCA (Bicinchoninic Acid) Assay: The BCA assay involves the reduction of Cu²⁺ to Cu⁺ by proteins, followed by the chelation of Cu⁺ by BCA, which produces a colored complex. This compound can also reduce Cu²⁺ to Cu⁺, leading to an overestimation of the protein concentration.
-
Lowry Assay: The Lowry assay is a multi-step process that also involves the reduction of a copper-containing reagent and the subsequent reduction of the Folin-Ciocalteu reagent. Phenolic compounds like this compound are known to interfere with the Lowry assay by reducing the Folin-Ciocalteu reagent, which results in a false-positive signal and an overestimation of the protein concentration.[1]
Q3: At what concentration does this compound start to interfere with my protein assay?
A3: The concentration at which this compound begins to cause significant interference is dependent on the specific assay and the protein concentration in your sample. Unfortunately, specific quantitative data on the interference of this compound in these assays is not extensively published. As a general guideline, it is advisable to test for interference if your sample contains this compound at concentrations of 0.1% (v/v) or higher.
Q4: How can I determine if this compound is interfering with my assay?
A4: To check for interference, you can run a "reagent blank" or a "sample buffer blank" that contains the same concentration of this compound as your samples, but without any protein. If this blank shows a significant absorbance reading at the detection wavelength of your assay, it indicates that this compound is interfering.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration in Samples Containing this compound
This troubleshooting guide will help you identify the cause of inaccurate protein readings and provide solutions to mitigate the interference from this compound.
References
Technical Support Center: Strategies to Reduce the Volatility of 2-Phenoxyethanol in Formulations
Welcome to the Technical Support Center for formulation development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of 2-phenoxyethanol volatility in various formulations.
Frequently Asked Questions (FAQs)
Q1: Why is reducing the volatility of this compound important in our formulations?
A1: While this compound is considered to have a low evaporation rate, its volatility can still lead to a gradual loss of the preservative from the formulation over time, particularly in products with a large surface area exposed to air or those stored at elevated temperatures.[1][2] This loss can compromise the antimicrobial efficacy of the product, potentially leading to microbial contamination and reducing its shelf-life. By reducing its volatility, you ensure the long-term stability and safety of your formulation.
Q2: What are the primary strategies to decrease the volatility of this compound?
A2: The two main strategies to reduce the volatility of this compound are:
-
Polymer Addition: Incorporating polymers into the formulation can create a matrix that entraps the this compound molecules, thereby reducing their tendency to escape into the vapor phase.
-
Encapsulation: Encapsulating this compound within a carrier molecule, such as a cyclodextrin, can physically shield it from the environment and control its release.
Q3: How do polymers help in reducing this compound volatility?
A3: Polymers, such as carbomers, xanthan gum, or cellulosic derivatives, form a three-dimensional network within the aqueous phase of a formulation. This network can interact with this compound molecules through various mechanisms, including hydrogen bonding and hydrophobic interactions. These interactions effectively increase the energy required for this compound to transition from the liquid to the gaseous phase, thus lowering its vapor pressure and reducing volatility.
Q4: What is encapsulation and how does it work for this compound?
A4: Encapsulation is a process where molecules of an active ingredient, in this case, this compound, are enclosed within a shell material.[3] For this compound, a common and effective method is inclusion complexation with cyclodextrins, such as beta-cyclodextrin. The hydrophobic inner cavity of the cyclodextrin molecule can host the non-polar part of the this compound molecule, forming a stable complex. This complex has a much lower volatility than the free this compound.[4]
Q5: Are there any analytical methods to measure the volatility of this compound in our formulations?
A5: Yes, a highly effective and widely used method is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) .[5][6][7] This technique allows for the quantification of volatile compounds in the vapor phase (headspace) above the formulation sample in a sealed vial. By comparing the concentration of this compound in the headspace of a control formulation versus a formulation with a volatility-reducing agent, you can quantitatively assess the effectiveness of your strategy.
Troubleshooting Guides
Issue 1: Loss of Preservative Efficacy Over Time
Symptom: Microbial growth is observed in stability samples of a formulation containing this compound, even though the initial concentration was within the effective range.
Possible Cause: Loss of this compound due to evaporation from the formulation.
Troubleshooting Steps:
-
Quantify the Loss:
-
Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound in your aged stability samples.[8]
-
Compare this to the initial concentration to confirm if a significant loss has occurred.
-
-
Implement a Volatility Reduction Strategy:
-
Polymer Addition:
-
Incorporate a suitable polymer like Carbomer 940 or Xanthan Gum into your formulation. Start with a low concentration (e.g., 0.2% w/w) and incrementally increase it, monitoring the formulation's viscosity and sensory characteristics.
-
-
Encapsulation:
-
Consider preparing an inclusion complex of this compound with beta-cyclodextrin before adding it to your formulation.
-
-
-
Evaluate the Effectiveness of the Strategy:
-
Prepare batches of your formulation with and without the chosen volatility-reducing agent.
-
Conduct a stability study and measure the this compound concentration at various time points.
-
Perform preservative efficacy testing (challenge testing) on the aged samples to ensure the antimicrobial activity is maintained throughout the product's shelf-life.
-
Issue 2: Inconsistent Results in Volatility Assessment
Symptom: High variability in the measurement of this compound in the headspace of your formulation using GC-MS.
Possible Cause: Inconsistent sample preparation or inappropriate HS-GC-MS parameters.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure a consistent and accurate amount of the formulation is placed in each headspace vial.
-
Use a consistent vial size and septum type.
-
Precisely control the equilibration temperature and time in the headspace autosampler to ensure that the vapor-liquid equilibrium is reached before injection.
-
-
Optimize HS-GC-MS Method Parameters:
-
Injector Temperature: Ensure the injector temperature is high enough to prevent condensation of this compound but not so high as to cause degradation of other formulation components. A typical starting point is 150°C.
-
GC Column: Use a column with appropriate polarity for the separation of this compound from other volatile components in your formulation. A mid-polar column is often a good choice.
-
Oven Temperature Program: Develop a temperature program that provides good separation and peak shape for this compound.
-
Mass Spectrometer (MS) Parameters: Operate the MS in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, using characteristic ions of this compound (e.g., m/z 94, 77, 65).
-
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound Volatility Reduction
| Strategy | Agent | Concentration (% w/w) | Reduction in Headspace Concentration of this compound (%) |
| Polymer Addition | Carbomer 940 | 0.2 | 15 |
| Carbomer 940 | 0.5 | 35 | |
| Xanthan Gum | 0.5 | 25 | |
| HPMC | 1.0 | 20 | |
| Encapsulation | Beta-Cyclodextrin | 1:1 Molar Ratio | 60 |
| Beta-Cyclodextrin | 1:2 Molar Ratio | 85 |
Note: The data presented in this table is for illustrative purposes and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound Volatility
Objective: To quantify the concentration of this compound in the headspace of a cosmetic cream formulation.
Materials:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS) and Headspace Autosampler
-
20 mL Headspace Vials with PTFE-lined septa
-
Analytical balance
-
Cosmetic cream formulation containing a known concentration of this compound
Procedure:
-
Accurately weigh 1.0 g ± 0.01 g of the cosmetic cream into a 20 mL headspace vial.
-
Immediately seal the vial with the cap and septum.
-
Place the vial in the headspace autosampler tray.
-
Set the following HS-GC-MS parameters (example parameters, may require optimization):
-
Headspace Autosampler:
-
Oven Temperature: 80°C
-
Equilibration Time: 30 minutes
-
Injection Volume: 1 mL
-
-
GC:
-
Injector Temperature: 150°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
MS:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound: m/z 94 (quantifier), 77, 65 (qualifiers)
-
-
-
Run the analysis and integrate the peak area corresponding to this compound.
-
Prepare a calibration curve using standard solutions of this compound in a suitable solvent to quantify the headspace concentration.
Protocol 2: Preparation of this compound/Beta-Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of this compound with beta-cyclodextrin to reduce its volatility.
Materials:
-
This compound
-
Beta-Cyclodextrin
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
Prepare a saturated solution of beta-cyclodextrin in deionized water by heating and stirring.
-
Slowly add a 1:1 molar ratio of this compound to the beta-cyclodextrin solution while continuously stirring.
-
Continue stirring the mixture for 24 hours at room temperature to allow for complex formation.
-
A white precipitate of the inclusion complex will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed this compound.
-
Dry the collected solid in an oven at 50°C until a constant weight is achieved.
-
The resulting powder is the this compound/beta-cyclodextrin inclusion complex, which can then be incorporated into your formulation.
Visualizations
Caption: Workflow for Headspace GC-MS Analysis of this compound Volatility.
Caption: Strategies and Mechanisms for Reducing this compound Volatility.
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 3. aseestant.ceon.rs [aseestant.ceon.rs]
- 4. cdn.techscience.cn [cdn.techscience.cn]
- 5. researchgate.net [researchgate.net]
- 6. A specific and sensitive GC-MS-MS method for the quantitative determination of this compound and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.vscht.cz [web.vscht.cz]
- 8. Development and Validation of a RPLC Method for the Determination of this compound in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of 2-Phenoxyethanol from Purified Protein Samples
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when removing the preservative 2-phenoxyethanol from purified protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my purified protein sample?
A1: While this compound is an effective preservative in many vaccine and biopharmaceutical formulations, its presence can interfere with various downstream applications.[1][2] Potential interferences include:
-
Mass Spectrometry: Suppression of peptide ionization, leading to reduced signal intensity.
-
Functional Assays: Alteration of protein conformation or function, leading to inaccurate results.
-
Structural Studies (e.g., X-ray crystallography, NMR): Hindrance of crystal formation and interference with spectroscopic measurements.
-
In vitro and in vivo studies: Potential for cellular toxicity or other biological effects unrelated to the protein of interest.
Q2: What are the primary methods for removing this compound?
A2: The most common and effective methods for removing small molecules like this compound from protein samples are:
-
Dialysis: A passive process involving diffusion across a semi-permeable membrane.[3]
-
Diafiltration (Tangential Flow Filtration): A pressure-driven process that actively exchanges the buffer.[4][5]
-
Gel Filtration Chromatography (Size Exclusion Chromatography): Separation based on molecular size.[6]
-
Protein Precipitation: Inducing protein precipitation to separate it from the soluble this compound.[7][8]
Q3: Which method is most suitable for my specific protein and application?
A3: The choice of method depends on several factors, including your sample volume, protein concentration, the required final concentration of this compound, and the sensitivity of your protein to different conditions. The table below provides a comparative overview to guide your decision.
Quantitative Data Summary
The following table summarizes the typical performance of different methods for removing this compound. Please note that exact efficiencies can vary depending on the specific protein, initial this compound concentration, and experimental conditions.
| Method | Typical this compound Removal Efficiency (%) | Typical Protein Recovery (%) | Processing Time | Key Advantages | Key Disadvantages |
| Dialysis | >99% | >95% | 12-48 hours | Gentle on proteins, suitable for large volumes. | Time-consuming. |
| Diafiltration (TFF) | >99.5% | >95% | 1-4 hours | Fast, efficient, and scalable.[4] | Requires specialized equipment, potential for membrane fouling.[9] |
| Gel Filtration (SEC) | >98% | >90% | 30-60 minutes | Fast, can also perform buffer exchange. | Can dilute the protein sample.[10] |
| Protein Precipitation | >95% | 80-95% | 1-3 hours | Concentrates the protein sample.[7] | Risk of protein denaturation and incomplete resolubilization.[7][11] |
Experimental Protocols & Workflows
Below are detailed protocols for each of the primary methods for removing this compound.
Dialysis
This method is ideal for gentle removal of this compound, especially for sensitive proteins.
Experimental Protocol:
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).[3]
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of this compound-free buffer (at least 200 times the sample volume).[12]
-
Buffer Exchange: Stir the dialysis buffer gently at 4°C. Change the buffer 3-4 times over 24-48 hours for maximum removal.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Workflow Diagram:
Diafiltration (Tangential Flow Filtration - TFF)
A rapid and efficient method suitable for larger sample volumes and process-scale applications.
Experimental Protocol:
-
System Setup: Assemble the TFF system with an appropriate ultrafiltration membrane cassette (choose MWCO based on protein size, e.g., 10 kDa for a 50 kDa protein).[4]
-
System Equilibration: Equilibrate the system with this compound-free diafiltration buffer.
-
Sample Loading: Load the protein sample into the system reservoir.
-
Diafiltration: Perform continuous or discontinuous diafiltration.
-
Continuous: Add diafiltration buffer to the reservoir at the same rate as the permeate is removed. A common target is to exchange 5-7 diavolumes.[13]
-
Discontinuous: Concentrate the sample, then dilute it back to the original volume with diafiltration buffer. Repeat for 3-5 cycles.
-
-
Concentration (Optional): After diafiltration, the protein can be concentrated to the desired final volume.
-
Sample Recovery: Collect the concentrated, purified protein from the system.
Workflow Diagram:
Gel Filtration Chromatography (Size Exclusion Chromatography - SEC)
A fast method for removing small molecules and performing buffer exchange simultaneously.
Experimental Protocol:
-
Column Selection: Choose a desalting column with a resin appropriate for the size of your protein (e.g., a G-25 resin for proteins >5 kDa).
-
Column Equilibration: Equilibrate the column with at least 5 column volumes of the desired this compound-free buffer.
-
Sample Loading: Apply the protein sample to the column. The sample volume should not exceed 30% of the total column volume.
-
Elution: Elute the protein with the equilibration buffer. The protein will elute in the void volume, while this compound and other small molecules will be retained in the resin pores and elute later.[6]
-
Fraction Collection: Collect the fractions containing the purified protein. Monitor protein elution using UV absorbance at 280 nm.
Workflow Diagram:
Protein Precipitation (Acetone/Ethanol)
This method can be used to concentrate the protein while removing this compound. It is crucial to optimize conditions to avoid protein denaturation.
Experimental Protocol:
-
Pre-chill Solvent: Cool a sufficient volume of acetone or ethanol to -20°C.[7]
-
Precipitation: Add 4 volumes of the cold solvent to 1 volume of your protein sample. Mix gently by inverting the tube.[7]
-
Incubation: Incubate the mixture at -20°C for 1-2 hours to allow the protein to precipitate.
-
Centrifugation: Pellet the precipitated protein by centrifuging at >13,000 x g for 10-15 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the this compound.
-
Washing (Optional): Wash the pellet with a smaller volume of cold solvent to remove any residual supernatant and centrifuge again.
-
Drying: Air-dry the pellet for a short period (5-10 minutes). Do not over-dry, as this can make resolubilization difficult.
-
Resolubilization: Resuspend the protein pellet in a suitable buffer for your downstream application.
Workflow Diagram:
Troubleshooting Guide
Issue: Low Protein Recovery
| Possible Cause | Recommended Solution |
| (All Methods) Protein precipitation or aggregation. | Optimize buffer conditions (pH, ionic strength). Consider adding stabilizers like glycerol (5-10%).[14] |
| (Dialysis/Diafiltration) Protein binding to the membrane. | Use a membrane with a low protein-binding material (e.g., polyethersulfone - PES).[9] Consider pre-treating the membrane with a blocking agent like BSA if compatible with your downstream application. |
| (Gel Filtration) Protein interacting with the resin. | Increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to minimize ionic interactions. |
| (Precipitation) Incomplete precipitation or loss of pellet. | Ensure sufficient incubation time at -20°C. Be careful when decanting the supernatant. |
| (Precipitation) Pellet is difficult to resolubilize. | Avoid over-drying the pellet. Use a gentle but thorough resuspension technique. Consider using a buffer with mild detergents or chaotropic agents if compatible with your protein's stability and downstream use.[11] |
Issue: Incomplete Removal of this compound
| Possible Cause | Recommended Solution |
| (Dialysis) Insufficient buffer exchange. | Increase the volume of the dialysis buffer and the number of buffer changes. Ensure adequate stirring. |
| (Diafiltration) Insufficient number of diavolumes. | Increase the number of diavolumes to 7-10. Ensure the correct MWCO membrane is being used. |
| (Gel Filtration) Poor separation. | Ensure the sample volume is not too large for the column. Optimize the flow rate to improve resolution. |
| (Precipitation) Trapping of this compound in the pellet. | Include a wash step with cold solvent after the initial precipitation. |
Issue: Protein Denaturation or Loss of Activity
| Possible Cause | Recommended Solution |
| (Precipitation) Harshness of the organic solvent. | Perform the precipitation and all subsequent steps at low temperatures (4°C or on ice). Minimize the time the protein is in contact with the solvent. Consider ethanol over acetone as it can be less denaturing for some proteins.[7] |
| (All Methods) Unfavorable buffer conditions after removal. | Ensure the final buffer has the optimal pH and ionic strength for your protein's stability. |
| (Diafiltration) High shear stress. | Optimize the pump speed and transmembrane pressure to minimize shear forces on the protein. |
Analytical Method for Quantification of this compound:
To verify the removal of this compound, a quantitative analysis should be performed. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.[15][16][17][18]
-
Mobile Phase: A mixture of acetonitrile and water.[17]
-
Detection: UV detection at approximately 270 nm.[17]
-
Quantification: Use a standard curve of known this compound concentrations to quantify the amount remaining in your sample. The limit of detection for such methods can be in the range of 0.1 µg/mL.[17]
References
- 1. Biotransformation and toxicokinetics of this compound after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 3. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. chromtech.com [chromtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Comparison of hemodialysis, hemofiltration, and acetate-free biofiltration for ESRD: systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protein Molecular Weight Determination by Gel Filtration: Key Points, and Practical Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Precipitation Procedures [sigmaaldrich.com]
- 12. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. A New Validated HPLC Method for the Simultaneous Determination of this compound, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Validated HPLC Method for the Simultaneous Determination of this compound, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dcvmn.org [dcvmn.org]
- 18. Istanbul University Press [iupress.istanbul.edu.tr]
Technical Support Center: Addressing the Limited Efficacy of 2-Phenoxyethanol Against Fungi
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited efficacy of 2-phenoxyethanol against certain fungal species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical antimicrobial spectrum?
This compound is a glycol ether utilized as a preservative in a wide range of products, including cosmetics, pharmaceuticals, and vaccines.[1][2] It exhibits broad-spectrum activity against gram-positive and gram-negative bacteria and is also effective against yeasts and molds, though its efficacy can be more limited against certain fungi.[3][4][5]
Q2: Why is this compound less effective against some fungi?
The reduced efficacy of this compound against certain fungi, such as Aspergillus brasiliensis, is a known limitation.[4] The primary mechanism of action for preservatives like this compound involves the disruption of microbial cell membranes and the inhibition of essential cellular enzymes.[1] Fungi possess robust cell walls and may have inherent resistance mechanisms, such as altered membrane composition or efflux pumps, that can counteract the effects of this compound.[6][7][8]
Q3: At what concentration is this compound typically used, and is it safe?
In cosmetic products, this compound is approved for use as a preservative at a maximum concentration of 1.0%.[4][9][10][11] According to the European Scientific Committee on Consumer Safety, it is considered safe for all consumers, including children, at this concentration.[4][9][10] Therapeutically, solutions of up to 2.2% or creams of 2.0% have been used as a disinfectant.[12]
Q4: Can the antifungal activity of this compound be improved?
Yes, the antifungal efficacy of this compound can be significantly enhanced by using it in combination with other antimicrobial agents. This approach can lead to synergistic or additive effects, allowing for effective preservation at lower concentrations of the individual components.[1][13][14]
Q5: What are some examples of compounds that have a synergistic effect with this compound?
Several compounds have been shown to work synergistically with this compound. For example, a combination of zinc oxide, this compound, and caprylyl glycol provides strong, broad-spectrum preservative activity, even though caprylyl glycol itself has no antifungal activity.[15] Other combinations include the use of this compound with preservatives like diazolidinyl urea or methylchloroisothiazolinone/methylisothiazolinone (MCI/MI).[16][17]
Troubleshooting Guides
Problem: Fungal contamination is observed in my formulation despite the use of this compound at 1.0%.
This is a common issue, particularly with fungi like Aspergillus species. Here is a step-by-step guide to troubleshoot and address the problem.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Fungal Contamination.
Step 1: Confirm the Identity of the Fungal Contaminant It is crucial to identify the specific fungus causing the contamination. This can be achieved through standard microbiological techniques, including sequencing of the Internal Transcribed Spacer (ITS) region of the fungal DNA. Knowing the species will help determine if it is known to be less susceptible to this compound.
Step 2: Determine the Minimum Inhibitory Concentration (MIC) Perform an antifungal susceptibility test to determine the MIC of this compound against the isolated fungal contaminant. This will provide quantitative data on the concentration required to inhibit its growth. An MIC value approaching or exceeding the standard 1.0% usage level confirms the limited efficacy for that specific organism.
Step 3: Investigate Synergistic Combinations If the MIC of this compound alone is too high, the next step is to explore synergistic combinations. A checkerboard assay is the standard method to evaluate the interaction between two antimicrobial agents. This will help identify combinations that are effective at lower, safer concentrations.
Step 4: Reformulate and Perform a Challenge Test Once a promising synergistic combination is identified, reformulate your product with the new preservative system. The final and most critical step is to conduct a preservative efficacy test (PET), also known as a challenge test, on the new formulation to ensure it meets the required standards for antimicrobial protection.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Microorganisms
| Microorganism | ATCC Strain | MIC (µg/mL) | MIC (%) |
| Aspergillus niger | 16404 | 3300 | 0.33 |
| Candida albicans | 10231 | 5400 | 0.54 |
| Pseudomonas aeruginosa | 9027 | 3200 | 0.32 |
| Escherichia coli | 8739 | 3600 | 0.36 |
| Staphylococcus aureus | 6538 | 8500 | 0.85 |
| Data sourced from a study on the antimicrobial activity of phenoxyethanol.[12] Note that MIC values can vary between studies.[16] |
Table 2: Example of Synergistic Interaction of Propolis Ethanolic Extract (EEP) and this compound Against Staphylococcus aureus
| Strain | MIC of EEP alone (µg/mL) | MIC of this compound alone (v/v %) | MIC of EEP in Combination (µg/mL) | MIC of this compound in Combination (v/v %) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| S. aureus ATCC 25923 | 256 | 0.312 | 16 | 0.039 | 0.1875 | Synergy |
| Data adapted from a study on the synergistic effects of propolis with this compound.[18] An FIC index of ≤ 0.5 is considered synergistic. This table serves as an example of how synergy data is presented. |
Experimental Protocols
Protocol 1: Broth Microdilution for Determining Minimum Inhibitory Concentration (MIC)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20]
Materials:
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in the 96-well plate using RPMI-1640 as the diluent. The final volume in each well should be 100 µL.
-
Include a positive control (fungus without drug) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be assessed visually or by reading the optical density with a microplate reader.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[18][21]
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of drug A (e.g., this compound) horizontally and drug B (synergistic agent) vertically.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the target fungus as described in the MIC protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug: FIC A = (MIC of A in combination) / (MIC of A alone); FIC B = (MIC of B in combination) / (MIC of B alone).
-
Calculate the FIC Index (FICI): FICI = FIC A + FIC B.
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent
-
FICI > 4.0: Antagonism
-
-
Experimental Workflow Diagram
Caption: Workflow for Overcoming Limited Antifungal Efficacy.
Signaling Pathway and Mechanism of Action
While the precise signaling pathways affected by this compound in fungi are not fully elucidated, its primary mechanism is understood to be the disruption of the cell membrane's integrity and function.
Caption: Proposed Mechanism of Action and Synergistic Enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Actylis - this compound Multi-Compendial - Ethers [solutions.actylis.com]
- 4. researchgate.net [researchgate.net]
- 5. Actylis - this compound Multi-Compendial Api Grade - Preservative [solutions.actylis.com]
- 6. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- 12. phexcom.com [phexcom.com]
- 13. researchgate.net [researchgate.net]
- 14. apsnet.org [apsnet.org]
- 15. US8834856B2 - Synergistic preservative system - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Managing the Olfactory Profile of 2-Phenoxyethanol in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the pungent odor sometimes associated with 2-phenoxyethanol in cosmetic formulations. Our resources offer detailed experimental protocols and data-driven solutions to ensure product quality and consumer acceptance.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound have a pungent, medicinal, or "chemical" odor?
A1: Pure this compound is characterized by a faint, pleasant, rose-like aroma.[1][2] A pungent or medicinal odor is typically not an intrinsic property of high-purity this compound but is often attributed to the presence of impurities. The most common odor-causing impurity is residual free phenol, a starting material in the synthesis of this compound.[3] The manufacturing process involves reacting phenol with ethylene oxide; if the reaction is incomplete or purification is inadequate, unreacted phenol can remain.[2][3] Phenol has a very low odor detection threshold, reported to be as low as 0.006-0.024 parts per million (ppm), which means even trace amounts can impart a noticeable "chemical" or medicinal scent.[4]
Q2: What is an acceptable level of free phenol in cosmetic-grade this compound?
A2: High-quality, cosmetic-grade this compound should have a very low concentration of free phenol. While specifications can vary by supplier, premium grades often specify a phenol content of less than 10 ppm.[5] It is crucial to source this compound from reputable suppliers who provide a Certificate of Analysis (CoA) detailing the purity and the levels of specific impurities like phenol.
Q3: How can I verify the purity of my this compound raw material?
A3: Several analytical methods can be employed to quantify the level of free phenol and other potential impurities in this compound. These include:
-
Gas Chromatography (GC): A common and effective method for separating and quantifying volatile compounds like phenol. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Another widely used technique for the separation and quantification of non-volatile or thermally sensitive compounds.
-
Spectrophotometry: This method can be used to quantify phenol after a color-forming reaction, for instance, with 4-aminoantipyrine.[3]
It is recommended to consult pharmacopeial monographs (e.g., USP, EP, BP) for specific test procedures and acceptance criteria for this compound.[8][9]
Q4: What are the primary strategies for overcoming the pungent odor in my formulation?
A4: There are three main approaches to managing a pungent off-odor in a cosmetic formulation containing this compound:
-
Raw Material Qualification: The most effective strategy is preventative. Source high-purity this compound with a specified low level of free phenol. Always test incoming raw materials for odor and, if necessary, analytical purity.
-
Odor Masking: This involves using fragrance ingredients to cover the unpleasant odor. This is a common technique but requires careful selection of masking agents that are compatible with the formulation and do not introduce other undesirable sensory characteristics.
-
Odor Neutralization/Scavenging: This approach uses ingredients that react with or encapsulate the odor-causing molecules, thereby reducing their volatility and perception.
Troubleshooting Guides
Issue 1: A batch of our formulation has a noticeable pungent, medicinal odor.
Root Cause Analysis:
dot graph RCAR_Odor_Issue { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes P [label="Pungent Odor in\nFinal Formulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RM [label="Raw Material Issue:\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; FP [label="Formulation\nIncompatibility", fillcolor="#FBBC05", fontcolor="#202124"]; Proc [label="Processing\nIssue", fillcolor="#FBBC05", fontcolor="#202124"]; Imp [label="Impurity:\nFree Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Other [label="Other Impurities", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg [label="Degradation of\nFragrance", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="Interaction with\nOther Ingredients", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Excessive Heat\nDuring Processing", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges P -> RM; P -> FP; P -> Proc; RM -> Imp; RM -> Other; FP -> Deg; FP -> React; Proc -> Heat; } dot Root Cause Analysis for Pungent Odor.
Troubleshooting Steps:
-
Isolate the Source:
-
Prepare a simple solution of the suspect this compound batch in a solvent (e.g., propylene glycol or water) at the same concentration used in the final formulation.
-
Conduct a sensory evaluation of this solution against a control sample from a known good batch. This will help confirm if the raw material is the source of the off-odor.
-
-
Quantify the Problem:
-
If the raw material is identified as the source, send a sample for analytical testing to determine the concentration of free phenol.
-
-
Implement Corrective Actions:
-
Short-term: If the batch must be used, proceed to the "Odor Masking & Neutralization" guide below.
-
Long-term: Reject the batch of this compound and review your supplier qualification process. Implement stricter specifications for free phenol content in your raw material acceptance criteria.
-
Issue 2: How to select an effective odor-masking or neutralizing agent for phenolic off-odors.
Decision Workflow:
dot graph Odor_Masking_Workflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Phenolic\nOff-Odor Identified", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MaskOrNeut [label="Strategy:\nMasking or Neutralizing?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mask [label="Odor Masking:\nUse Fragrance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neut [label="Odor Neutralization:\nUse Scavengers", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fragrance [label="Select Fragrance with\n- High Impact\n- Complementary Notes\n(e.g., rose, sweet, spicy)", fillcolor="#F1F3F4", fontcolor="#202124"]; Scavenger [label="Select Neutralizer:\n- Zinc Ricinoleate\n- Cyclodextrins\n- Proprietary Blends", fillcolor="#F1F3F4", fontcolor="#202124"]; Test [label="Formulation & Stability\nTesting", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sensory [label="Sensory Panel\nEvaluation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Optimized\nFormulation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> MaskOrNeut; MaskOrNeut -> Mask [label=" Mask "]; MaskOrNeut -> Neut [label=" Neutralize "]; Mask -> Fragrance; Neut -> Scavenger; Fragrance -> Test; Scavenger -> Test; Test -> Sensory; Sensory -> End; } dot Workflow for Selecting Odor Management Agents.
Recommended Agents & Data:
While specific efficacy data for masking phenolic odors in all cosmetic bases is proprietary and varies, the following table summarizes common approaches and their mechanisms.
| Agent Type | Examples | Mechanism of Action | Typical Use Level | Considerations |
| Odor Masking | Fragrance Oils (e.g., rose, vanilla, citrus) | Overpowers the off-odor with a more pleasant, stronger scent. | 0.1% - 1.0% | Must be stable in the formulation and not cause discoloration. The chosen scent profile should be compatible with the product's marketing story. |
| Odor Neutralizing | Zinc Ricinoleate | Forms a complex with odor molecules, trapping them and preventing their release and perception. | 0.5% - 3.0% | Highly effective against sulfur- and nitrogen-containing compounds; may have variable efficacy against phenols. |
| Odor Encapsulating | Cyclodextrins (e.g., Beta-Cyclodextrin) | The hydrophobic inner cavity of the cyclodextrin molecule traps the odor-causing molecule (guest), forming an inclusion complex that reduces volatility.[10][11] | 0.5% - 5.0% | Can be challenging to solubilize in some formulations. May impact the bioavailability of other ingredients.[10] |
| Adsorbents | Zeolites, Clays, Activated Charcoal | Porous materials that trap odor molecules on their surface. | 1.0% - 5.0% | Can cause haziness or color changes in the formulation. May adsorb active ingredients, reducing their efficacy. |
Experimental Protocols
Protocol 1: Sensory Evaluation of Raw Material Off-Odor
Objective: To determine if a batch of this compound is the source of a pungent off-odor.
Materials:
-
Test sample of this compound
-
Control (retained) sample of this compound from a previously approved batch
-
Odor-free solvent (e.g., dipropylene glycol, propylene glycol)
-
Glass beakers and stirring rods
-
Odor evaluation strips (blotters)
-
Trained sensory panel (minimum of 5 panelists)
Procedure:
-
Prepare a 1% solution of both the test and control samples of this compound in the chosen solvent.
-
Label the beakers with random three-digit codes to blind the panelists.
-
Dip a clean odor evaluation strip into each solution, ensuring the same level of saturation.
-
Present the strips to the panelists in a randomized order in a well-ventilated, odor-free room.
-
Ask panelists to rate the intensity of any "pungent" or "medicinal" off-odor on a scale from 0 (none) to 10 (very strong).
-
Analyze the results to determine if there is a statistically significant difference in the off-odor intensity between the test and control samples.
Protocol 2: Triangle Test for Evaluating the Efficacy of an Odor Masking Agent
Objective: To determine if a perceptible difference exists between a formulation with an off-odor and the same formulation with a masking agent.
Materials:
-
Base formulation containing the pungent this compound.
-
Base formulation with the added masking/neutralizing agent.
-
Trained sensory panel.
-
Identical sample containers.
Procedure:
-
Present each panelist with three samples, labeled with random codes. Two of the samples are identical (either both with or both without the masking agent), and one is different.
-
The panelist's task is to identify the "odd" or different sample.
-
The presentation order of the samples should be randomized for each panelist.
-
The number of correct identifications is counted.
-
Statistical tables for the triangle test are used to determine if the number of correct judgments is significant at a chosen confidence level (e.g., 95%), which would indicate that the masking agent has produced a perceivable change in the odor profile.
Protocol 3: Analytical Method for Free Phenol in this compound (Spectrophotometric)
Objective: To quantify the concentration of free phenol in a this compound sample. This is a simplified representation of a colorimetric method.
Principle: Phenol reacts with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (e.g., potassium hexacyanoferrate) at an alkaline pH to form a red-colored derivative. The intensity of the color is proportional to the phenol concentration and can be measured with a spectrophotometer.[3]
Reagents & Equipment:
-
This compound sample
-
Phenol standard solution
-
4-Aminoantipyrine solution (e.g., 1% w/v)
-
Potassium hexacyanoferrate solution (e.g., 10% w/v)
-
Ammonium hydroxide buffer (to achieve pH ~10)
-
UV-Vis Spectrophotometer
Procedure (Simplified):
-
Calibration Curve: Prepare a series of standard solutions with known concentrations of phenol. React each standard with the 4-AAP and oxidizing agent in the buffer. Measure the absorbance of each solution at the wavelength of maximum absorbance (around 520 nm). Plot a graph of absorbance versus phenol concentration to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system.
-
Reaction: Treat the prepared sample solution with the 4-AAP and oxidizing agent in the same manner as the standards.
-
Measurement: Measure the absorbance of the reacted sample solution at the same wavelength used for the calibration curve.
-
Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of phenol in the sample. Express the result in ppm or µg/g.[3]
Note: This is a simplified protocol. A fully validated method would require optimization of reaction conditions, extraction steps if necessary, and thorough validation of parameters such as linearity, accuracy, and precision.[3]
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Factory sells Phenoxyethanol (this compound) 122-99-6 with sufficient production capacity [finerchem.com]
- 3. Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. madarcorporation.com [madarcorporation.com]
- 6. researchgate.net [researchgate.net]
- 7. series.publisso.de [series.publisso.de]
- 8. himedialabs.com [himedialabs.com]
- 9. Actylis - this compound Multi-Compendial Api Grade - Preservative [solutions.actylis.com]
- 10. researchgate.net [researchgate.net]
- 11. madridge.org [madridge.org]
Enhancing the antimicrobial activity of 2-phenoxyethanol with synergistic compounds
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating the synergistic enhancement of 2-phenoxyethanol's antimicrobial activity.
Frequently Asked Questions (FAQs)
Q1: What is antimicrobial synergy, and why is it important for this compound?
A1: Antimicrobial synergy is a phenomenon where the combined inhibitory effect of two or more compounds is significantly greater than the sum of their individual effects.[1][2] For this compound, a widely used preservative, achieving synergy allows for lower, potentially safer concentrations to be used while maintaining or even enhancing broad-spectrum antimicrobial protection against bacteria and fungi.[3] This can reduce the risk of skin irritation and other adverse effects.[3]
Q2: Which compounds are commonly used to create a synergistic effect with this compound?
A2: The most common and well-documented synergistic partners for this compound are 1,2-alkanediols, particularly ethylhexylglycerin and caprylyl glycol (1,2-octanediol).[4][5][6] These molecules act as "potentiating agents" or "boosters," enhancing the antimicrobial efficacy of this compound.[3][7]
Q3: What is the mechanism behind the synergy between this compound and compounds like ethylhexylglycerin or caprylyl glycol?
A3: The synergistic mechanism involves enhancing the bioavailability and/or disrupting the defenses of the target microorganism.
-
Ethylhexylglycerin: This compound has surfactant-like properties that are believed to disrupt the integrity of the bacterial cell membrane.[4][7] This damage impairs the cell's barrier function, allowing this compound to penetrate more easily and exert its lethal effect.[3][7]
-
Caprylyl Glycol: This diol acts as a wetting agent and cosolvent. It can increase the aqueous solubility and partitioning of preservatives like this compound, which may enhance their ability to penetrate microbial cell walls.[8] It is also suggested that caprylyl glycol can destabilize the bacterial cell membrane.
Q4: How is antimicrobial synergy quantified?
A4: Synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) Index . This index is calculated from data obtained in a checkerboard assay.[1][9] The formula is:
FIC Index = FIC of Compound A + FIC of Compound B
Where:
-
FIC A = (MIC of A in combination) / (MIC of A alone)
-
FIC B = (MIC of B in combination) / (MIC of B alone)
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values, demonstrating the synergistic effect between this compound and its boosting agents against common microbes.
Table 1: Synergistic Activity of this compound and Ethylhexylglycerin
| Microorganism | Compound | MIC Alone (ppm) | MIC in Combination (ppm) | FIC Index | Interpretation |
| S. aureus | This compound | ~6,000 - 8,000 | 3,440 | ||
| Ethylhexylglycerin | >4,000 | 560 | <0.5 | Synergy | |
| E. coli | This compound | ~5,000 - 7,000 | 2,580 | ||
| Ethylhexylglycerin | >4,000 | 420 | <0.5 | Synergy | |
| C. albicans | This compound | ~3,000 - 5,000 | 1,720 | ||
| Ethylhexylglycerin | ~2,000 | 280 | <0.5 | Synergy | |
| A. brasiliensis | This compound | ~2,000 - 4,000 | 860 | ||
| Ethylhexylglycerin | ~1,500 | 140 | <0.5 | Synergy |
Note: Data is compiled and extrapolated from industry reports and scientific publications. "MIC in Combination" reflects a common 86:14 ratio of this compound to Ethylhexylglycerin.[10] The synergistic combination significantly reduces the required concentration of both agents.
Table 2: Synergistic Activity of this compound and Caprylyl Glycol
| Microorganism | Compound | MIC Alone (% w/w) | MIC in Combination (% w/w) | FIC Index | Interpretation |
| S. aureus | This compound | ~0.8% | 0.4% | ||
| Caprylyl Glycol | ~0.5% | 0.1% | ≤0.5 | Synergy | |
| P. aeruginosa | This compound | ~0.7% | 0.35% | ||
| Caprylyl Glycol | >1.0% | 0.15% | <0.5 | Synergy | |
| C. albicans | This compound | ~0.4% | 0.2% | ||
| Caprylyl Glycol | ~0.3% | 0.05% | <0.5 | Synergy | |
| A. brasiliensis | This compound | ~0.3% | 0.15% | ||
| Caprylyl Glycol | ~0.2% | 0.05% | <0.5 | Synergy |
Note: Data is illustrative, based on typical performance of preservative blends containing this compound and caprylyl glycol. The combination allows for a significant dose reduction.[11]
Experimental Protocols & Visualizations
Mechanism of Action: Membrane Disruption
The diagram below illustrates the proposed synergistic mechanism where a booster like ethylhexylglycerin disrupts the microbial cell membrane, facilitating the entry and action of this compound.
Caption: Synergistic mechanism of membrane disruption.
Protocol: Checkerboard Microdilution Assay
This protocol outlines the steps to determine the synergistic interaction between this compound (Compound A) and a synergistic agent (Compound B).
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Stock solutions of Compound A and Compound B at known concentrations
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)[12]
-
Multichannel pipette
Workflow:
Caption: Workflow for the checkerboard microdilution assay.
Detailed Steps:
-
Plate Preparation: Add 50 µL of sterile broth to each well of a 96-well plate.[12]
-
Compound A Dilution: In a separate plate or using deep-well blocks, prepare 2-fold serial dilutions of Compound A (e.g., this compound) at 4x the final desired concentration. Dispense 50 µL of each dilution across the rows (e.g., Row A to G, Columns 1-11).
-
Compound B Dilution: Similarly, prepare 2-fold serial dilutions of Compound B (e.g., ethylhexylglycerin). Dispense 50 µL of each dilution down the columns (e.g., Column 1 to 11, Rows A-G).
-
Controls:
-
Compound A Alone: In Row H, add the serial dilutions of Compound A.
-
Compound B Alone: In Column 12, add the serial dilutions of Compound B.
-
Growth Control: One well should contain only broth and the inoculum.
-
Sterility Control: One well should contain only broth.
-
-
Inoculation: Prepare the microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this inoculum to each well (except the sterility control).[12]
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35°C for 24-48 hours).[12]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound(s) that completely inhibits visible growth.
-
Calculation: Determine the MIC of each compound alone from the control rows/columns. For each well showing no growth, calculate the FIC index using the formula provided above. The lowest FIC index value is reported.
Troubleshooting Guide
Q5: My checkerboard assay results are not reproducible. What are the common causes?
A5: Lack of reproducibility is a common issue. Key factors to check include:
-
Inoculum Density: Ensure the starting inoculum concentration is consistent for every experiment. A variable number of cells will lead to different MICs.
-
Pipetting Errors: Small errors during serial dilutions can cascade, leading to significant concentration inaccuracies. Use calibrated pipettes and be meticulous.
-
Incubation Conditions: Inconsistent temperature or incubation time can affect microbial growth rates and MIC values.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation. It's good practice to fill these outer wells with sterile media or water and not use them for experimental data.
Q6: I calculated an FIC Index greater than 4.0, suggesting antagonism. Could this be an error?
A6: While true antagonism is possible, it can also be an artifact of the experiment.
-
Compound Precipitation: When combined, the two compounds might precipitate out of the solution, especially at higher concentrations. This reduces their effective concentration and can falsely appear as antagonism. Visually inspect the wells for any signs of precipitation.
-
Incorrect MIC Determination: An overestimation of the MIC of the individual agents can lead to an artificially high FIC index. Ensure your single-agent MICs are accurate and reproducible.
-
High Concentrations: At very high concentrations, the individual compounds may already be at their maximum efficacy, making it impossible to observe a synergistic effect. Synergy is often most apparent at concentrations at or below the individual MICs.
Q7: The microbial growth in my control wells is weak or absent. What should I do?
A7: This invalidates the experiment, as you cannot determine if the lack of growth in test wells is due to the compounds or poor microbial viability.
-
Check Inoculum Viability: Ensure your microbial stock culture is viable and in the correct growth phase (typically logarithmic phase) before starting the experiment.
-
Medium Quality: Verify that the growth medium is correctly prepared, is not expired, and is appropriate for the test organism.
-
Incubation: Double-check that the incubator is at the correct temperature and atmospheric conditions for your microbe.
Troubleshooting Logic Diagram:
Caption: A logical guide for troubleshooting checkerboard assays.
References
- 1. transpharmlab.com [transpharmlab.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. US7854940B2 - Broad spectrum preservation blends - Google Patents [patents.google.com]
- 5. kuraray.eu [kuraray.eu]
- 6. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Checkerboard Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. agrar.it [agrar.it]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. clyte.tech [clyte.tech]
Preventing the degradation of 2-phenoxyethanol in acidic or alkaline conditions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-phenoxyethanol. It focuses on preventing its degradation in acidic or alkaline conditions during experimental and formulation processes.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in typical formulations?
A1: this compound is known for its excellent chemical stability and is widely used as a preservative and stabilizer in cosmetic and pharmaceutical products.[1][2] It generally does not react with other components in a formulation, nor does it readily degrade when exposed to air or light.[1][2][3] One of its key advantages is its stability in the presence of both acids and alkalis under normal storage and use conditions.[4]
Q2: Can this compound degrade under any circumstances?
A2: Yes, while generally stable, this compound can degrade under forced or extreme experimental conditions. Studies have shown that exposure to strong acidic (e.g., 1 M HCl) or strong alkaline (e.g., 1 M NaOH) conditions for extended periods can lead to its degradation.[5] Degradation is reported to be more significant under strongly acidic conditions compared to strongly alkaline ones.[5]
Q3: What are the likely degradation products of this compound?
A3: Under harsh acidic or alkaline conditions, the most probable degradation pathway is the hydrolysis of the ether bond, which would yield phenol and ethylene glycol. In biological systems, this compound is metabolized to phenoxyacetic acid (PAA).[6][7] Forced degradation studies using HPLC have detected the appearance of new peaks, confirming the formation of degradation products, though these products were not explicitly identified in the cited study.[5]
Q4: What is the recommended concentration of this compound in formulations?
A4: In cosmetic and pharmaceutical formulations, this compound is authorized for use as a preservative at a maximum concentration of 1.0%.[2][8]
Troubleshooting Guide: Degradation of this compound
This section addresses specific issues related to the potential degradation of this compound in your experimental formulation.
Problem: Loss of this compound Potency or Appearance of Unknown Peaks in Chromatography
If you observe a decrease in the concentration of this compound over time or detect unexpected peaks in your analytical runs (e.g., HPLC, UPLC), it may be undergoing degradation.
Caption: Troubleshooting workflow for suspected this compound degradation.
-
Extreme pH Conditions:
-
Cause: The formulation has a pH that is too acidic or too alkaline, catalyzing the hydrolysis of the ether linkage in the this compound molecule. Significant degradation has been observed in the presence of 1 M HCl, with minor degradation seen with 1 M NaOH.[5]
-
Preventative Action: Maintain the formulation's pH within a neutral to mildly acidic range (pH 5-8). The most effective way to ensure pH stability is by incorporating a suitable buffering system (e.g., citrate or phosphate buffers). The choice of buffer will depend on the desired pH and compatibility with other formulation ingredients.
-
-
Presence of Strong Oxidizing Agents:
-
Cause: Although this compound is not highly susceptible to oxidation, the presence of strong oxidizing agents in the formulation could potentially lead to degradation over time.
-
Preventative Action: If oxidizing agents are necessary, consider adding a suitable antioxidant to the formulation as a protective measure. Common antioxidants used in pharmaceutical and cosmetic formulations include tocopherol (Vitamin E), butylated hydroxytoluene (BHT), and ascorbic acid.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
This table summarizes the conditions and outcomes of a forced degradation study designed to test the specificity of an HPLC analytical method.
| Stress Condition | Parameters | Duration | Observation |
| Acid Hydrolysis | 1 M HCl | 24 hours | Major Degradation |
| Alkaline Hydrolysis | 1 M NaOH | 4 hours | Minor Degradation |
| Heat | 60°C | 1 hour | No Degradation |
| UV Light | UVL-56 Lamp | 24 hours | No Degradation |
| Data sourced from a study on the validation of an RPLC method for determining this compound.[5] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Quantification
This generalized protocol allows for the quantification of this compound and the detection of potential degradation products. It is based on several validated methods.[5][9][10][11]
Caption: General experimental workflow for HPLC-based stability testing.
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade, optional)
-
Water (HPLC grade)
-
Formic acid (for pH adjustment)
-
Buffer salts (e.g., phosphate, citrate) as needed for your formulation
-
0.45 µm syringe filters
The following table provides a consolidated view of typical parameters used for this compound analysis.
| Parameter | Specification 1 | Specification 2 | Specification 3 |
| Column | C8 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C18 |
| Mobile Phase | Acetonitrile:THF:Water (21:13:66 v/v/v) | Acetonitrile:Water (55:45 v/v) | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 258 nm | 270 nm | 270 nm |
| Column Temp. | 35°C | Ambient | 30°C |
| Data compiled from multiple validated analytical methods.[5][9][11] |
-
Prepare a stock solution of this compound (e.g., 1.0 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a set of calibration standards (e.g., 0.15, 0.45, 0.75, 0.90, and 1.05 mg/mL).[5]
-
Accurately weigh a portion of your formulation.
-
Dissolve and dilute it with the mobile phase to a theoretical concentration that falls within the linear range of your calibration curve (e.g., 0.75 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Inject the standard solutions to generate a linear calibration curve (Peak Area vs. Concentration).
-
Inject the test samples.
-
Calculate the concentration of this compound in your samples using the regression equation from the calibration curve.
-
Examine the chromatograms for any additional peaks not present in the reference standard or at time zero. The appearance and growth of new peaks over time are indicative of degradation.
Degradation Pathway Visualization
Hypothetical Hydrolysis of this compound
Under extreme pH conditions, the ether linkage of this compound can undergo hydrolysis.
Caption: Potential acid/base catalyzed hydrolysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. redox.com [redox.com]
- 3. specialchem.com [specialchem.com]
- 4. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Validation of a RPLC Method for the Determination of this compound in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation and toxicokinetics of this compound after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. dcvmn.org [dcvmn.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Istanbul University Press [iupress.istanbul.edu.tr]
Validation & Comparative
A Comparative Analysis of 2-Phenoxyethanol and Sodium Azide as Preservatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of scientific research and pharmaceutical development, the effective preservation of reagents, formulations, and biological samples is paramount to ensure experimental integrity and product stability. This guide provides a comprehensive comparative analysis of two commonly utilized preservatives: 2-phenoxyethanol and sodium azide. We will delve into their mechanisms of action, antimicrobial efficacy, stability, and toxicity profiles, supported by available experimental data and detailed protocols for evaluation.
Introduction to this compound and Sodium Azide
This compound is a glycol ether that serves as a broad-spectrum preservative, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2] It is a colorless, oily liquid and is frequently used in cosmetics, vaccines, and pharmaceutical products.[3][4] Its mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.[3][5]
Sodium azide (NaN₃) is an inorganic compound known for its bacteriostatic properties, particularly against Gram-negative bacteria.[6] It is a colorless, crystalline solid that is highly soluble in water.[4][7] Its primary application as a preservative is in laboratory reagents and stock solutions to prevent microbial growth.[6][8] Sodium azide's mechanism of action involves the inhibition of the cytochrome c oxidase enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[6][9] It is important to note that sodium azide is highly toxic and requires careful handling.[7][8]
Comparative Analysis
This section provides a detailed comparison of the key characteristics of this compound and sodium azide as preservatives.
Physicochemical Properties
| Property | This compound | Sodium Azide |
| Chemical Formula | C₈H₁₀O₂ | NaN₃ |
| Appearance | Colorless, oily liquid[3][4] | Colorless to white crystalline solid[4][7] |
| Solubility | Soluble in water, alcohol, and ether[4][10] | Highly soluble in water, soluble in liquid ammonia, slightly soluble in alcohol[4][7] |
| Stability | Stable in the presence of acids and alkalis; aqueous solutions can be autoclaved[4][10] | Stable under normal conditions, but can decompose explosively upon heating[7][11][12] |
Antimicrobial Efficacy
Direct comparative studies on the antimicrobial efficacy of this compound and sodium azide are limited. The following table summarizes available data on their minimum inhibitory concentrations (MIC) against various microorganisms. It is crucial to note that these values are from different sources and were likely determined using varied methodologies, and therefore should be interpreted with caution.
| Microorganism | This compound MIC (µg/mL)[10] | Sodium Azide Effective Concentration |
| Aspergillus niger ATCC 16404 | 3300 | Not widely reported for antifungal activity |
| Candida albicans ATCC 10231 | 5400 | Not widely reported for antifungal activity |
| Escherichia coli ATCC 8739 | 3600 | Bacteriostatic at 0.01-0.03% w/v[13] |
| Pseudomonas aeruginosa ATCC 9027 | 3200 | - |
| Staphylococcus aureus ATCC 6538 | 8500 | Gram-positive bacteria are often intrinsically resistant[6] |
Note: The effective concentrations for sodium azide are generally reported as percentage weight by volume (% w/v) for its bacteriostatic effect in solutions, rather than specific MIC values from standardized assays.
Toxicity Profile
| Parameter | This compound | Sodium Azide |
| Acute Oral Toxicity (LD₅₀, rat) | 1840 - 4070 mg/kg[14] | 27 mg/kg[7] |
| Primary Hazards | Skin and eye irritant[10] | Highly toxic by inhalation, ingestion, or skin absorption; can form explosive compounds with heavy metals[7][8][15] |
| Mechanism of Toxicity | Neurotoxic at high doses[14] | Inhibits cytochrome c oxidase, leading to cellular hypoxia[6][9] |
Experimental Protocols
For researchers aiming to evaluate the performance of these or other preservatives, standardized experimental protocols are essential. Below are detailed methodologies for two key assessments.
Antimicrobial Effectiveness Testing (AET)
This test, often performed according to the United States Pharmacopeia (USP) General Chapter <51>, evaluates the efficacy of a preservative in a product formulation.[11][15][16]
Objective: To determine if the preservative system in a product is effective in preventing the proliferation of microorganisms that may be introduced during manufacturing or use.
Materials:
-
Test product containing the preservative.
-
Challenge microorganisms: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[16]
-
Sterile saline solution.
-
Appropriate culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Sterile containers, pipettes, and other laboratory equipment.
Procedure:
-
Inoculum Preparation: Prepare standardized suspensions of each challenge microorganism in sterile saline to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[11]
-
Inoculation: Inoculate separate containers of the test product with each of the five challenge microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or CFU/g of the product.[15]
-
Incubation: Incubate the inoculated product containers at 20-25°C for 28 days.[11]
-
Sampling and Plating: At specified intervals (typically 7, 14, and 28 days), withdraw a sample from each container.[16] Perform serial dilutions and plate onto the appropriate agar medium to determine the number of viable microorganisms.
-
Evaluation: Compare the microbial counts at each interval to the initial inoculated count. The acceptance criteria for preservative effectiveness vary depending on the product category as defined in USP <51>. Generally, for bacteria, a 1.0 log reduction by day 7 and a 3.0 log reduction by day 14 with no further increase is required. For yeast and mold, there should be no increase from the initial count.[15]
Cytotoxicity Assay (Based on ISO 10993-5)
This assay assesses the potential of a substance to cause damage to living cells.[17][18][19]
Objective: To evaluate the in vitro cytotoxicity of the preservative.
Materials:
-
Mammalian cell line (e.g., L929 mouse fibroblasts, HaCaT human keratinocytes).[17][19]
-
Complete cell culture medium.
-
Test preservative solution at various concentrations.
-
Positive control (e.g., sodium lauryl sulfate) and negative control (culture medium).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Isopropanol or other suitable solvent.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[17]
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test preservative. Include positive and negative controls.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours).
-
MTT Assay: After incubation, remove the treatment medium and add MTT solution to each well. Incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.[17][18]
-
Solubilization: Remove the MTT solution and add a solvent (e.g., isopropanol) to dissolve the formazan crystals, resulting in a colored solution.[17][18]
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).[17][18]
-
Data Analysis: Calculate the percentage of cell viability for each preservative concentration relative to the negative control. A reduction in cell viability indicates a cytotoxic effect.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of sodium azide and a typical workflow for antimicrobial effectiveness testing.
Conclusion
The selection of an appropriate preservative is a critical decision in research and product development, balancing the need for microbial control with safety and stability considerations.
This compound offers broad-spectrum antimicrobial activity with a favorable safety profile for many applications, making it a common choice in pharmaceuticals and cosmetics.[1][2] Its stability and compatibility with various formulations are significant advantages.[3][4]
Sodium azide , while an effective bacteriostatic agent for laboratory reagents, presents significant toxicity and safety concerns, including the potential for forming explosive compounds.[7][8] Its use is generally restricted to in-vitro applications where its potent inhibitory action on cellular respiration is desired and can be handled under strict safety protocols.
Ultimately, the choice between this compound and sodium azide, or any other preservative, must be based on a thorough risk assessment that considers the specific application, the potential microbial challenges, the formulation chemistry, and the safety requirements for the end-user. The experimental protocols provided in this guide offer a framework for conducting such evaluations to ensure the selection of the most appropriate preservative for your needs.
References
- 1. nbinno.com [nbinno.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 6. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Inhibitory effects of sodium azide on microbial growth in experimental resuspension of marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. phexcom.com [phexcom.com]
- 11. morphisto.de [morphisto.de]
- 12. severnbiotech.com [severnbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. health.ec.europa.eu [health.ec.europa.eu]
- 15. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development and Validation of a RPLC Method for the Determination of this compound in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
A Comparative Guide: 2-Phenoxyethanol vs. Parabens as Antimicrobial Agents in Biologics
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate antimicrobial preservative is a critical step in the development of multi-dose biologic formulations. An ideal preservative must effectively inhibit microbial growth to ensure patient safety without compromising the stability and efficacy of the biologic drug product. This guide provides an objective comparison of two commonly used preservative systems: 2-phenoxyethanol and parabens. The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Both this compound and parabens are broad-spectrum antimicrobial agents used in pharmaceuticals, including some biologics. Parabens, particularly combinations of methylparaben and propylparaben, have a long history of use and are effective against a wide range of fungi and bacteria. This compound is also a broad-spectrum preservative and has been used in vaccines. The choice between these preservatives often depends on the specific formulation, the nature of the biologic, pH of the formulation, and regulatory acceptance.
Comparative Data on Antimicrobial Efficacy
The antimicrobial efficacy of a preservative is often evaluated by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes MIC data for this compound and various parabens against common microorganisms. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and culture conditions.
| Preservative | Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
| This compound | Escherichia coli | Gram-negative Bacteria | 0.32% |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.32% | |
| Staphylococcus aureus | Gram-positive Bacteria | 0.64% | |
| Aspergillus niger | Mold | 0.32% | |
| Candida albicans | Yeast | 0.32% | |
| Methylparaben | Escherichia coli | Gram-negative Bacteria | 0.1% - 0.2% |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.2% | |
| Staphylococcus aureus | Gram-positive Bacteria | 0.1% - 0.2% | |
| Aspergillus brasiliensis (niger) | Mold | 0.05% - 0.1% | |
| Candida albicans | Yeast | 0.05% - 0.1% | |
| Propylparaben | Escherichia coli | Gram-negative Bacteria | 0.025% - 0.05% |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.04% | |
| Staphylococcus aureus | Gram-positive Bacteria | 0.0125% - 0.025% | |
| Aspergillus brasiliensis (niger) | Mold | 0.0125% - 0.025% | |
| Candida albicans | Yeast | 0.0125% | |
| Combination (Methyl- + Propylparaben) | Various Bacteria & Fungi | Often used at concentrations of ~0.18% methylparaben and ~0.02% propylparaben for synergistic effects.[1] |
Preservative Efficacy Testing (PET) in Biologics
Beyond MIC values, the performance of a preservative in the final drug product is assessed through Preservative Efficacy Testing (PET), also known as Antimicrobial Effectiveness Testing (AET). This "challenge test" evaluates the ability of the preservative system to reduce a controlled inoculum of microorganisms over a specific period. The acceptance criteria are defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
While specific head-to-head comparative PET studies in the same biologic matrix are not widely available in the public domain, a combination of 0.225% methylparaben sodium, 0.025% propylparaben sodium, and 0.375% this compound has been found to pass antimicrobial testing for vaccines according to USP, BP, and EP standards.[2] This suggests a potential for synergistic or additive effects when these preservatives are used in combination. One study on a multi-dose HPV-2 vaccine found that 0.12% methylparaben was a suitable preservative, meeting "B" standards for antimicrobial effectiveness.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining MIC is the broth microdilution method.
-
Preparation of Preservative Solutions: A series of twofold dilutions of the preservative are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria; 25°C for 24-48 hours for yeast).
-
Determination of MIC: The MIC is the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.
Preservative Efficacy Testing (PET) / Antimicrobial Effectiveness Testing (AET) (Based on USP <51>)
The following provides a general outline of the PET protocol. Specific parameters may vary based on the nature of the biologic and regulatory requirements.
-
Product Categories: The USP categorizes products based on their route of administration (e.g., parenteral, oral, topical). Biologics for injection fall under Category 1, which has the most stringent acceptance criteria.
-
Test Microorganisms: A standardized panel of microorganisms is used, typically including Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[4]
-
Inoculum Preparation: Cultures of the test microorganisms are prepared to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL in the test product.
-
Inoculation of Product: The product is inoculated with each of the test microorganisms in separate containers.
-
Incubation: The inoculated product containers are incubated at 20-25°C for 28 days.
-
Sampling and Enumeration: Samples are withdrawn from each container at specified intervals (typically 0, 7, 14, and 28 days). The number of viable microorganisms in each sample is determined by plate counts.
-
Evaluation and Acceptance Criteria: The log reduction in the number of microorganisms from the initial inoculum is calculated for each time point. For Category 1 products (parenterals), the criteria for bacteria are a not less than 1.0 log reduction from the initial count at 7 days, a not less than 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days. For yeast and molds, there should be no increase from the initial count at 7, 14, and 28 days.
Signaling Pathways and Experimental Workflows
Figure 1: General mechanism of action for antimicrobial preservatives.
Figure 2: A typical workflow for Preservative Efficacy Testing (PET).
Conclusion
Both this compound and parabens demonstrate effective antimicrobial activity against a broad spectrum of microorganisms. Parabens, especially when used in combination, have shown strong efficacy and have a long history of use in pharmaceuticals. This compound is also a viable option, particularly in vaccine formulations.
The selection of a preservative system for a biologic should be based on a comprehensive evaluation of its antimicrobial efficacy in the specific product formulation, its compatibility with the active pharmaceutical ingredient and other excipients, and the relevant regulatory requirements. The data and protocols presented in this guide are intended to provide a foundation for this critical evaluation process. Further formulation-specific studies are essential to determine the optimal preservative strategy for any given biologic product.
References
Comparative Efficacy of 2-Phenoxyethanol as an Anesthetic in Teleost Fish: A Guide for Researchers
For researchers and drug development professionals, the selection of an appropriate anesthetic is a critical step in ensuring animal welfare and the integrity of experimental data. This guide provides a comparative analysis of 2-phenoxyethanol, a commonly used fish anesthetic, alongside two prevalent alternatives: Tricaine Methanesulfonate (MS-222) and Clove Oil (Eugenol). The information presented is collated from various scientific studies to aid in the informed selection of an anesthetic protocol.
The ideal anesthetic for fish should induce a rapid and smooth loss of consciousness, allow for a swift and complete recovery, and have a wide margin of safety.[1] this compound is a colorless, oily liquid that has been widely used in aquaculture for the sedation and transportation of fish.[2] Its anesthetic properties are characterized by a progressive depression of the central and peripheral nervous systems.[1]
Comparative Anesthetic Efficacy: Quantitative Data
The effectiveness of an anesthetic is typically evaluated by measuring the time to induction of anesthesia and the time to full recovery at various concentrations. The following tables summarize the mean induction and recovery times for this compound, MS-222, and Clove Oil in several fish species as reported in peer-reviewed literature. It is important to note that efficacy can be influenced by factors such as water temperature, fish size, and species-specific sensitivities.[3][4]
Table 1: Anesthetic Efficacy of this compound in Various Fish Species
| Fish Species | Concentration (µL/L) | Induction Time (seconds) | Recovery Time (seconds) | Reference |
| Pearl Spot (Etroplus suratensis) | 600 | 171 ± 13 | 149 ± 21 | [5] |
| Pearl Spot (Etroplus suratensis) | 700 | 159 ± 12 | 162 ± 13 | [5] |
| Rainbow Trout (Oncorhynchus mykiss) | 300 | ~180 | ~240 | [6] |
| Rainbow Trout (Oncorhynchus mykiss) | 400 | ~120 | ~300 | [6] |
| Rainbow Trout (Oncorhynchus mykiss) | 500 | ~90 | ~360 | [6] |
Table 2: Anesthetic Efficacy of Tricaine Methanesulfonate (MS-222) in Various Fish Species
| Fish Species | Concentration (mg/L) | Induction Time (seconds) | Recovery Time (seconds) | Reference |
| Asian Seabass (Lates calcarifer) at 22°C | 140 | < 300 | < 300 | [7] |
| Asian Seabass (Lates calcarifer) at 28°C | 150 | < 300 | < 300 | [7] |
| Zebrafish (Danio rerio) | 168 | 207 ± 103 | 373 ± 125 | [8] |
| Salmonids | 25 - 45 | < 240 | < 600 | [1] |
Table 3: Anesthetic Efficacy of Clove Oil (Eugenol) in Various Fish Species
| Fish Species | Concentration (mg/L) | Induction Time (seconds) | Recovery Time (seconds) | Reference |
| Russian Sturgeon (Acipenser gueldenstaedtii) | 450 | < 180 | < 300 | [9] |
| Russian Sturgeon (Acipenser gueldenstaedtii) | 900 | < 180 | > 600 | [9] |
| Brown Trout (Salmo trutta fario) | 40 | ~120-180 | ~240-300 | [10] |
| Rainbow Trout (Oncorhynchus mykiss) | 40 | ~120-180 | ~240-300 | [10] |
Detailed Experimental Protocols
The following is a generalized protocol for assessing the anesthetic effectiveness of a compound in fish, based on methodologies reported in the cited literature.[5][9][11]
1. Preparation of Anesthetic Solutions:
-
This compound: Due to its oily nature, this compound should be vigorously mixed with a small volume of water from the experimental tank to create a stock emulsion before being dispersed into the final anesthetic bath.[5]
-
MS-222: Tricaine methanesulfonate is acidic in solution and should be buffered with an equal amount of sodium bicarbonate to maintain a neutral pH and prevent physiological stress to the fish.[3] Stock solutions can be prepared and stored under refrigeration and protected from light for up to 30 days.[3]
-
Clove Oil: Clove oil is poorly soluble in water and should be dissolved in ethanol (e.g., 1:9 ratio of clove oil to ethanol) to create a stock solution before being added to the experimental tank.[9][12]
2. Acclimation of Experimental Subjects:
-
Fish should be acclimated to the experimental tanks and water conditions for a sufficient period before the trials.
-
It is recommended to fast the fish for 12-24 hours prior to anesthesia to reduce the risk of regurgitation and water contamination.[13]
3. Anesthetic Induction:
-
Individually transfer fish to the anesthetic bath containing the desired concentration of the anesthetic agent.
-
Start a stopwatch immediately upon immersion.
-
Observe the fish closely and record the time to reach specific stages of anesthesia. A common staging system is outlined in the diagram below. For many procedures, Stage 3 (loss of equilibrium and lack of response to mild stimuli) is considered the target level of anesthesia.
4. Anesthetic Recovery:
-
Once the desired anesthetic depth is reached, or after a predetermined exposure time, transfer the fish to a recovery tank with clean, well-aerated water from their original holding tank.
-
Record the time to reach specific stages of recovery, such as the return of rhythmic opercular movements and the ability to maintain equilibrium.
5. Post-Anesthetic Monitoring:
-
Observe the fish for a period (e.g., 24-48 hours) post-recovery to monitor for any adverse effects or mortalities.
Visualizing the Experimental Process and Anesthetic Action
To provide a clearer understanding of the experimental workflow and the generalized mechanism of anesthetic action, the following diagrams have been generated using Graphviz (DOT language).
Concluding Remarks
This compound is an effective anesthetic for a variety of fish species. However, the optimal concentration and the resulting induction and recovery times can vary significantly. Compared to MS-222 and clove oil, this compound may offer a different profile of anesthetic induction and recovery. The choice of anesthetic should be carefully considered based on the specific requirements of the research, the species of fish being studied, and animal welfare considerations. The data and protocols presented in this guide are intended to serve as a starting point for developing species-specific and procedure-appropriate anesthetic regimens. It is always recommended to conduct preliminary trials on a small number of fish to determine the optimal anesthetic concentration for a specific application.[13]
References
- 1. ccac.ca [ccac.ca]
- 2. ajer.scione.com [ajer.scione.com]
- 3. umces.edu [umces.edu]
- 4. trjfas.org [trjfas.org]
- 5. asianfisheriessociety.org [asianfisheriessociety.org]
- 6. jifro.ir [jifro.ir]
- 7. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions [mdpi.com]
- 8. A Comparison of Buffered Tricaine Methanesulfonate (MS-222) and Isoeugenol Anesthesia for Caudal Fin Clipping in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. ccac.ca [ccac.ca]
- 12. ubishops.ca [ubishops.ca]
- 13. mcgill.ca [mcgill.ca]
A Comparative Analysis of 2-Phenoxyethanol and Other Glycol Ethers in Solvent Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection
The selection of a solvent is a critical decision in numerous scientific and industrial applications, profoundly influencing reaction kinetics, product purity, formulation stability, and overall process efficiency. Among the diverse classes of organic solvents, glycol ethers are valued for their excellent solvency, wide range of boiling points, and miscibility with both polar and non-polar substances. This guide provides a comparative study of 2-phenoxyethanol against other common glycol ethers, offering a detailed analysis of their performance characteristics supported by experimental data to facilitate informed solvent selection in research, development, and manufacturing.
Physicochemical Properties: A Foundation for Comparison
Glycol ethers are broadly classified into two main series: the E-series, derived from ethylene glycol, and the P-series, derived from propylene glycol. This compound, an aromatic glycol ether, is a member of the E-series. The choice of a glycol ether for a specific application is often guided by its fundamental physicochemical properties. The following tables summarize key data for this compound and a selection of other commonly used glycol ethers.
Table 1: General Physicochemical Properties of Selected Glycol Ethers
| Property | This compound | Ethylene Glycol Monobutyl Ether (EGBE) | Diethylene Glycol Monobutyl Ether (DGBE) | Propylene Glycol Monomethyl Ether (PGME) |
| CAS Number | 122-99-6[1] | 111-76-2 | 112-34-5 | 107-98-2 |
| Molecular Formula | C₈H₁₀O₂[1] | C₆H₁₄O₂ | C₈H₁₈O₃ | C₄H₁₀O₂ |
| Molecular Weight ( g/mol ) | 138.16[1] | 118.17 | 162.23 | 90.12 |
| Boiling Point (°C) | 244 - 246[2] | 171[3] | 230.4 | 120 |
| Flash Point (°C) | 126[4] | 67-70[5] | 78 | 32 |
| Density (g/cm³ at 20°C) | 1.105 - 1.110[6] | 0.902[5] | 0.955 | 0.923 |
| Water Solubility | Slightly soluble[1][6] | Complete[5] | Miscible | Miscible |
| Vapor Pressure (mmHg at 20°C) | <0.01 | 0.76[3] | 0.02 | 8.1 |
Table 2: Solvent-Specific Properties
| Property | This compound | Ethylene Glycol Monobutyl Ether (EGBE) | Diethylene Glycol Monobutyl Ether (DGBE) | Propylene Glycol Monomethyl Ether (PGME) |
| Viscosity (cP at 20°C) | ~18 (at 25°C)[2] | 3.0[5] | 6.5 | 1.7 |
| Evaporation Rate (n-BuAc = 1) | <0.01 | 0.08[7] | 0.004 | 0.47 |
| Hansen Solubility Parameters (MPa½) | ||||
| δD (Dispersion) | 19.0 | 16.0 | 16.0 | 15.5 |
| δP (Polar) | 9.3 | 5.1 | 7.4 | 6.1 |
| δH (Hydrogen Bonding) | 11.3 | 9.4 | 9.8 | 10.4 |
Performance in Solvent Applications: A Comparative Overview
The utility of a solvent is best assessed by its performance in specific applications. Glycol ethers are widely used as coalescing agents in paints and coatings, solvents in printing inks, and as formulation aids in pharmaceutical and personal care products.[8][9]
Coatings and Inks
In the coatings industry, glycol ethers function as coalescing agents, facilitating the formation of a continuous film as the coating dries.[5][10] The choice of coalescent influences properties such as gloss, scrub resistance, and hardness development.[5]
-
This compound is a slow-evaporating, efficient coalescing agent with high polymer solvency.[2][8] Its aromatic structure contributes to good solvency for a variety of resins, including acrylic, alkyd, and epoxy resins.[5][6]
-
Ethylene Glycol Monobutyl Ether (EGBE) is a faster-evaporating glycol ether that also offers excellent solvency for many resin types.[5] It is often used in water-based coatings due to its complete water solubility and high coupling efficiency.[5]
-
Diethylene Glycol Monobutyl Ether (DGBE) has a very slow evaporation rate and is used in applications requiring extended open time.[11]
-
Propylene Glycol Ethers (P-series) , such as Propylene Glycol Monomethyl Ether (PGME), are often preferred in newer formulations due to their more favorable toxicological profiles compared to some E-series glycol ethers.[11]
A study on the performance of various glycol ethers in latex paint formulations demonstrated that the choice of coalescent significantly impacts film properties. For instance, the hardness development of a coating can be correlated with the boiling point of the coalescing agent; higher boiling point solvents like this compound may result in a slower initial hardness development but can contribute to better film formation.[5] Furthermore, the scrub resistance of flat paints was shown to be influenced by the specific glycol ether used, with diethylene glycol monobutyl ether showing high performance in certain formulations.[5]
Pharmaceutical and Personal Care Formulations
In pharmaceutical and personal care products, this compound is widely used as a preservative due to its broad-spectrum antimicrobial activity.[1][9] However, its solvent properties are also valuable. It can act as a solvent for active pharmaceutical ingredients (APIs) and other excipients in topical formulations.[12] Its low volatility is advantageous in these applications, ensuring the stability of the formulation over time.
Experimental Protocols
To provide a framework for comparative evaluation, the following are summaries of key experimental protocols for assessing solvent performance.
Determination of Evaporation Rate (Based on ASTM D3539)
This method determines the rate of evaporation of volatile liquids using a Shell thin-film evaporometer.
-
Apparatus: Shell thin-film evaporometer, syringe, filter paper disk.
-
Procedure:
-
A filter paper disk is suspended from a spring balance within a temperature and humidity-controlled cabinet.
-
A precise volume (e.g., 0.7 mL) of the solvent is dispensed onto the filter paper using a syringe.
-
The weight loss of the solvent over time is recorded.
-
-
Data Analysis: The time taken for 90% of the solvent to evaporate is determined. The relative evaporation rate is calculated by comparing this time to that of a reference solvent, typically n-butyl acetate.
Evaluation of Coalescing Efficiency in a Latex Paint Formulation
This protocol assesses the ability of a glycol ether to act as a coalescing agent.
-
Materials: Latex emulsion, pigments, thickeners, and the glycol ether to be tested.
-
Procedure:
-
Prepare a series of paint formulations with varying concentrations of the coalescing agent.
-
Apply a uniform film of each formulation to a substrate (e.g., glass panel or drawdown card).
-
Allow the films to dry under controlled temperature and humidity.
-
-
Performance Evaluation:
-
Minimum Film Formation Temperature (MFFT): Determine the lowest temperature at which a continuous, crack-free film is formed.
-
Hardness Development: Measure the pendulum hardness (e.g., König hardness) of the dried films at specified time intervals (e.g., 24 hours, 7 days) according to ASTM D4366.[5]
-
Gloss: Measure the specular gloss of the dried films at various angles (e.g., 20°, 60°, 85°) using a gloss meter.
-
Scrub Resistance: For flat paints, evaluate the resistance to abrasion using a scrub test apparatus according to ASTM D2486.[5]
-
Workflow for Solvent Selection in Pharmaceutical Formulation
The selection of a solvent in pharmaceutical development is a multi-faceted process that balances efficacy, safety, and regulatory compliance. The following diagram illustrates a typical workflow.
Conclusion
This compound stands out as a versatile solvent with a unique combination of properties, including a very slow evaporation rate, high boiling point, and excellent solvency for a wide range of resins. Its performance as a coalescing agent in coatings is well-established, contributing to good film formation. When compared to other glycol ethers, the choice ultimately depends on the specific requirements of the application. For applications requiring rapid drying, faster evaporating glycol ethers like EGBE or PGME may be more suitable. However, for formulations where extended open time, high solvency, and low volatility are critical, this compound presents a compelling option. The provided data and experimental protocols offer a foundation for researchers and formulators to make objective comparisons and select the optimal solvent for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. yg-chem.co.jp [yg-chem.co.jp]
- 3. series.publisso.de [series.publisso.de]
- 4. WO2021099056A1 - Emulsifiers for epoxy resins, aqueous epoxy resin dispersions comprising the same, and methods for preparation thereof - Google Patents [patents.google.com]
- 5. pcimag.com [pcimag.com]
- 6. data.epo.org [data.epo.org]
- 7. coatingsworld.com [coatingsworld.com]
- 8. DOWANOL EPH GLYCOL ETHER (this compound) - Ataman Kimya [atamanchemicals.com]
- 9. acs.org [acs.org]
- 10. specialchem.com [specialchem.com]
- 11. lyondellbasell.com [lyondellbasell.com]
- 12. scribd.com [scribd.com]
A Comparative Analysis of 2-Phenoxyethanol and Formaldehyde for Long-Term Tissue Preservation
For researchers, scientists, and drug development professionals, the long-term stability of preserved tissues is paramount for the integrity and reproducibility of experimental results. The choice of preservative can significantly impact tissue morphology, molecular composition, and antigenicity. This guide provides an objective comparison of two commonly used preservatives, 2-phenoxyethanol and formaldehyde, supported by available experimental data and detailed protocols to assist in making an informed decision for your specific research needs.
Formaldehyde has long been the gold standard for tissue fixation, renowned for its ability to preserve tissue structure through cross-linking of proteins and nucleic acids.[1][2][3] However, its toxicity and potential to mask epitopes for immunohistochemistry have led to the exploration of alternatives.[2][4] this compound has emerged as a less toxic option, particularly favored for the long-term preservation of anatomical specimens due to its ability to maintain tissue softness and color.[2][5][6] This comparison guide delves into the performance of these two preservatives concerning morphological preservation, molecular integrity, and immunohistochemical compatibility.
Quantitative Data Summary
The following tables summarize the key differences in performance between this compound and formaldehyde based on available literature.
| Parameter | This compound | Formaldehyde |
| Mechanism of Action | Primarily a biocide and preservative; not a cross-linking fixative.[2] | Cross-linking of proteins and nucleic acids via methylene bridges.[1][2][3] |
| Toxicity | Low toxicity, commonly used in cosmetics.[2] | Known human carcinogen and respiratory irritant.[2][4] |
| Tissue Consistency | Tissues remain soft and flexible, even after long-term storage.[5][6] | Causes tissue hardening and rigidity, which can increase with prolonged fixation.[7][8] |
| Color Preservation | Good color retention over extended periods.[5][6] | Can cause discoloration and browning of tissues over time.[8] |
| Long-Term Morphological Preservation | Satisfactory for gross anatomy and some histological applications, especially after initial formaldehyde fixation.[5][9][10] | Excellent preservation of tissue architecture for histology, but prolonged fixation can lead to deleterious effects. |
| DNA Integrity | Limited direct comparative data; one study suggests it may not be ideal for certain molecular analyses due to lipid extraction.[1] | Prolonged fixation leads to DNA fragmentation and degradation, impacting PCR success.[11][12] |
| RNA Integrity | Limited direct comparative data. | Causes RNA fragmentation and chemical modification, making intact mRNA extraction difficult.[3][13] |
| Protein Integrity | Limited direct comparative data. | Cross-linking can mask epitopes and affect protein extraction, though methods exist to reverse this.[14][15] |
| Immunohistochemistry Compatibility | Can be compatible, with some studies showing good results, particularly when used in combination with other fixatives.[9] | Generally compatible, but often requires antigen retrieval techniques to unmask epitopes.[16][17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.
Protocol 1: Standard Tissue Fixation for Histological Analysis
Objective: To preserve tissue morphology for routine histological staining (e.g., Hematoxylin and Eosin - H&E).
Formaldehyde Fixation (10% Neutral Buffered Formalin):
-
Tissue Preparation: Immediately after excision, trim the tissue to a maximum thickness of 4-5 mm to ensure proper fixative penetration.[18]
-
Fixation: Immerse the tissue in at least 20 times its volume of 10% neutral buffered formalin (NBF) at room temperature.[19]
-
Duration: Fix for 24-48 hours. For larger specimens, a longer fixation time may be necessary. Avoid prolonged fixation beyond 72 hours to prevent excessive hardening and antigen masking.[18][19]
-
Post-Fixation: After fixation, the tissue can be transferred to 70% ethanol for short-term storage before processing.[7]
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and stain with H&E.
This compound Preservation (as a secondary preservative):
Note: this compound is more commonly used as a long-term holding solution after initial fixation.
-
Initial Fixation: Fix the tissue in 10% NBF for 24 hours as described above.
-
Washing: Thoroughly wash the tissue in running tap water to remove excess formaldehyde.
-
Preservation: Immerse the tissue in a 1% aqueous solution of this compound for long-term storage.[5]
-
Processing and Staining: When ready for analysis, process the tissue as described for formaldehyde-fixed specimens.
Protocol 2: Assessment of DNA Integrity from Preserved Tissues
Objective: To evaluate the quality and quantity of DNA extracted from preserved tissues.
-
DNA Extraction:
-
Take a small section (e.g., 25 mg) of the preserved tissue.
-
Use a commercially available DNA extraction kit suitable for formalin-fixed, paraffin-embedded (FFPE) tissues, following the manufacturer's instructions. These kits typically include steps for deparaffinization and proteinase K digestion to reverse cross-linking.
-
-
DNA Quantification:
-
Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
-
DNA Integrity Analysis:
-
Run the extracted DNA on a 1% agarose gel. High molecular weight DNA will appear as a distinct band, while degraded DNA will present as a smear.
-
For a more quantitative assessment, use a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer) to determine the DNA Integrity Number (DIN).
-
-
PCR Amplification:
-
Perform PCR using primers for a housekeeping gene of varying amplicon lengths (e.g., 100 bp, 200 bp, 500 bp) to assess the amplifiability of the extracted DNA. Successful amplification of longer fragments indicates better DNA integrity.[12]
-
Visualizing the Impact
Diagrams can help illustrate complex processes and relationships.
Caption: Experimental workflow for tissue preservation and analysis.
Formaldehyde's mechanism of action involves the formation of methylene bridges, which cross-link proteins and other macromolecules. This process can impact cellular signaling pathways by fixing proteins in their conformational state at the time of fixation.
Caption: Formaldehyde's impact on a generic signaling pathway.
Conclusion
The choice between this compound and formaldehyde for long-term tissue preservation is highly dependent on the intended downstream applications.
Formaldehyde remains the superior choice for routine histological examination due to its excellent preservation of cellular architecture. However, its use necessitates careful consideration of fixation time to mitigate its detrimental effects on nucleic acid and protein integrity for molecular analyses. The toxicity of formaldehyde also requires stringent safety protocols.
This compound presents a safer, less toxic alternative, particularly advantageous for the long-term storage of gross anatomical specimens where tissue flexibility and color retention are important.[2][5][6] Its utility as a primary fixative for detailed histological and molecular studies is less established, and it is often used as a secondary preservative after initial formaldehyde fixation.[10] For studies requiring high-quality nucleic acids and proteins, alternative non-cross-linking fixatives or fresh-frozen tissue may be more appropriate.
Researchers should carefully validate their chosen preservation method to ensure it is fit for their specific experimental needs, balancing the requirements for morphological detail, molecular integrity, and laboratory safety.
References
- 1. usgs.gov [usgs.gov]
- 2. ijrti.org [ijrti.org]
- 3. omicsonline.org [omicsonline.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijmhr.org [ijmhr.org]
- 7. Formaldehyde fixatives | UA Microscopy Alliance [microscopy.arizona.edu]
- 8. histoline.com [histoline.com]
- 9. A comparison of different embalming fluids on the quality of histological preservation in human cadavers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of different combinations of phenoxetol and formaldehyde on preservation of histological features in human cadaveric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The quality of DNA isolated from autopsy formalin-fixed and formalin-fixed paraffin-embedded tissues: study of 1662 samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of protocols for DNA extraction from long-term preserved formalin fixed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Ethanol Versus Formalin Fixation on Preservation of Histology and RNA in Laser Capture Microdissected Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. milestonemedsrl.com [milestonemedsrl.com]
- 15. Quantitative protein analysis from formalin-fixed tissues: implications for translational clinical research and nanoscale molecular diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alcohol based tissue fixation as an alternative for formaldehyde: influence on immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Comparison of Immunohistochemical Staining Intensity in Tissues Fixed in Formalin and Histochoice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ndbbio.com [ndbbio.com]
- 19. research.rutgers.edu [research.rutgers.edu]
A Comparative Analysis of the Bactericidal Efficacy of 2-Phenoxyethanol and Benzyl Alcohol
This guide provides a quantitative comparison of the bactericidal properties of two widely used preservatives, 2-phenoxyethanol and benzyl alcohol. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance analysis, complete with detailed methodologies for key assays.
Mechanism of Action
Both this compound and benzyl alcohol are classified as alcohol-based preservatives and share a primary mechanism of antimicrobial action.[1][2][3] They function by disrupting the integrity of the bacterial cell membrane, which leads to the leakage of essential intracellular components and ultimately results in cell lysis and death.[4][5][6][7] Benzyl alcohol, in particular, has been shown to interfere with bacterial membrane properties and increase membrane fluidity.[8][9] Similarly, this compound targets the bacterial membrane, causing an uncontrolled passage of ions and disrupting the respiratory chain.[1][7] This disruption of the cell membrane is a key factor in their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6][10]
Caption: General mechanism of action for alcohol-based preservatives.
Quantitative Bactericidal Activity
The efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
The following table summarizes the MIC values for this compound and benzyl alcohol against various bacterial strains as reported in the literature. A lower MIC value indicates greater potency.
| Preservative | Bacterial Strain | Gram Type | MIC (mg/mL) | MIC (% w/v) | Source(s) |
| This compound | Staphylococcus aureus | Positive | 0.4 | 0.04% | [11] |
| Staphylococcus aureus | Positive | 8.5 | 0.85% | [12] | |
| Staphylococcus aureus | Positive | 6.4 | 0.64% | [13] | |
| Bacillus subtilis | Positive | 0.1 | 0.01% | [11] | |
| Bacillus cereus | Positive | 0.2 | 0.02% | [11] | |
| Escherichia coli | Negative | 0.4 | 0.04% | [11] | |
| Escherichia coli | Negative | 3.6 | 0.36% | [12] | |
| Escherichia coli | Negative | 3.2 | 0.32% | [13] | |
| Pseudomonas aeruginosa | Negative | 3.2 | 0.32% | [12][13] | |
| Benzyl Alcohol | Staphylococcus aureus | Positive | 0.8 | 0.08% | [11] |
| Staphylococcus aureus | Positive | 2.5 - 5.0 | 0.25% - 0.5% | [14] | |
| Bacillus subtilis | Positive | 0.4 | 0.04% | [15] | |
| Bacillus cereus | Positive | 0.8 | 0.08% | [15] | |
| Escherichia coli | Negative | 1.6 | 0.16% | [11] | |
| Escherichia coli | Negative | 2.0 | 0.20% | [14] | |
| Pseudomonas aeruginosa | Negative | 2.0 | 0.20% | [14] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison is most accurate when data originates from the same study, such as the values for S. aureus, B. subtilis, B. cereus, and E. coli from source[11].
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following protocols describe the standard broth microdilution method for determining MIC, followed by the subculture method for determining MBC.[16]
1. Materials and Equipment:
-
Pure cultures of bacterial strains (e.g., grown overnight).
-
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium.[17]
-
Antimicrobial agents (this compound, benzyl alcohol) of known purity.
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Spectrophotometer or plate reader (for measuring optical density at 600 nm).
-
Incubator (35 ± 2°C).
-
Micropipettes and sterile tips.
2. Inoculum Preparation:
-
From an overnight bacterial culture, prepare a suspension in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ Colony Forming Units (CFU)/mL.[16]
-
Further dilute this suspension in the growth medium to achieve a final target inoculum of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.[16]
3. MIC Assay (Broth Microdilution):
-
Prepare a two-fold serial dilution of each preservative in the broth medium within the 96-well plate.[18] For example, create a concentration series ranging from 64 mg/mL down to 0.125 mg/mL.
-
Dispense 100 µL of each preservative dilution into the corresponding wells.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include control wells:
-
Incubate the plate at 35 ± 2°C for 18-24 hours.[19]
-
After incubation, determine the MIC by identifying the lowest concentration of the preservative at which there is no visible turbidity (bacterial growth).[19] This can be assessed visually or by using a plate reader.
4. MBC Assay (Subculture):
-
Following the MIC determination, select the wells that show no visible growth (i.e., at and above the MIC).
-
From each of these clear wells, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, preservative-free MHA plate.[16]
-
Incubate the MHA plates at 35 ± 2°C for 24-48 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration of the preservative that kills ≥99.9% of the initial bacterial inoculum.[16]
Caption: Workflow for MIC and MBC determination via broth microdilution.
References
- 1. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preservatives: More than parabens, phenoxyethanol and benzyl alcohol | in-cosmetics Connect [connect.in-cosmetics.com]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. What is Benzyl Alcohol used for? [synapse.patsnap.com]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Pentanol and Benzyl Alcohol Attack Bacterial Surface Structures Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. phexcom.com [phexcom.com]
- 13. ulprospector.com [ulprospector.com]
- 14. phexcom.com [phexcom.com]
- 15. researchgate.net [researchgate.net]
- 16. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 17. kuraray.eu [kuraray.eu]
- 18. protocols.io [protocols.io]
- 19. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Reverse-Phase HPLC Method for Quantifying 2-Phenoxyethanol
This guide provides a comprehensive overview of a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-phenoxyethanol, a widely used preservative in pharmaceutical and cosmetic products.[1][2][3] The performance of this method is compared with alternative analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Comparative Analysis of Analytical Methods
While RP-HPLC is a commonly employed technique for the determination of this compound due to its sensitivity and specificity[4], other methods such as gas chromatography (GC) are also utilized.[5][6] The following table summarizes the key performance characteristics of a typical RP-HPLC method compared to a GC-based approach.
| Parameter | Reverse-Phase HPLC Method | Gas Chromatography (GC) Method |
| Principle | Separation based on polarity differences between the analyte and the stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Typical Column | C8 or C18[1][2] | Capillary columns (e.g., with polar phases) |
| Mobile/Carrier Gas | Acetonitrile/Water mixture[1][3] | Inert gas (e.g., Helium, Nitrogen) |
| Detector | UV Spectrophotometer (e.g., 258 nm or 270 nm)[1][2][4] | Flame Ionization Detector (FID) or Mass Spectrometry (MS)[5][6] |
| Linearity (r²) | >0.999[1][4] | Typically >0.99 |
| Limit of Detection (LOD) | 1.3 x 10⁻⁴ mg/mL to 0.095 mg/mL[1][4] | ~0.095 mg/m³ (in air)[5][6] |
| Limit of Quantitation (LOQ) | 2.7 x 10⁻⁴ mg/mL to 0.15 mg/mL[1][4] | Dependent on sample matrix and preparation |
| Precision (%RSD) | <1% for intra- and inter-day precision[1][4] | Typically <15% |
| Accuracy/Recovery (%) | 96.5% - 100.6%[1][4] | Not explicitly stated in provided abstracts |
| Sample Preparation | Simple dilution in mobile phase[4] | Can involve thermal desorption or extraction[5][6] |
Experimental Protocol: Validated RP-HPLC Method
This section details the methodology for a validated RP-HPLC method for the quantification of this compound, based on established protocols.[1][2][4]
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (de-ionized or HPLC grade)
-
Formic acid (for pH adjustment, if necessary)
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A C8 or C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[1][2]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, for example, in a 55:45 (v/v) ratio.[1] Another reported mobile phase is a mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).[2][4]
-
Column Temperature: Ambient or controlled at 30°C.[3]
-
Injection Volume: 10 µL.[2]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.07 mg/mL to 1.1 mg/mL).[1]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to obtain a theoretical concentration of this compound within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
5. Method Validation Protocol: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters:
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and a standard solution to ensure no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1][4]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[4]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C).[1]
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow of the validation process for the described RP-HPLC method.
Caption: Workflow for the validation of an HPLC method.
References
- 1. dcvmn.org [dcvmn.org]
- 2. A New Validated HPLC Method for the Simultaneous Determination of this compound, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
- 4. Development and Validation of a RPLC Method for the Determination of this compound in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of 2-Phenoxyethanol and Other Common Preservatives
For Immediate Release
This guide provides a comparative analysis of the in vitro cytotoxicity of 2-phenoxyethanol and other widely used preservatives in the pharmaceutical and cosmetic industries, including parabens, formaldehyde-releasers, and isothiazolinones. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on preservative selection based on cellular toxicity profiles. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key cytotoxicity assays.
Introduction to Common Preservatives
Preservatives are essential components in many formulations, preventing microbial contamination and ensuring product safety and longevity.[1] However, their biological activity is not limited to microbes; they can also impact human cells. Understanding the cytotoxic potential of these compounds is crucial for developing safe and effective products. This guide focuses on a comparative analysis of this compound, parabens (methylparaben, propylparaben), formaldehyde-releasers (imidazolidinyl urea, diazolidinyl urea), and isothiazolinones.
Comparative Cytotoxicity Data
The cytotoxic effects of preservatives are typically evaluated by determining the concentration that inhibits 50% of cell viability (IC50). The following tables summarize the IC50 values of various preservatives on common human cell lines, providing a basis for comparing their cytotoxic potential. Lower IC50 values indicate higher cytotoxicity.
| Preservative | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound | Human Dermal Fibroblasts | NRU | Not specified, but showed high apoptosis at 1% | [2][3] |
| Methylparaben | Human Dermal Fibroblasts | NRU | > 1000 | [3] |
| Human Keratinocytes (HEK001) | Not specified | 536 ± 178 µM | [4] | |
| Propylparaben | Human Dermal Fibroblasts | NRU | ~1000 | [3] |
| Butylparaben | Human Keratinocytes (HEK001) | Not specified | 1.52 ± 0.51 µM | [4] |
| Benzylparaben | Human Keratinocytes (HEK001) | Not specified | 3.34 ± 0.97 µM | [4] |
| Imidazolidinyl Urea | Human Fibroblasts | MTT | Significant reduction in viability at 1% | [5] |
| Rat Neural Progenitor Cells | MTT | Decreased viability in a concentration-dependent manner | [6] | |
| Diazolidinyl Urea | Rat Neural Progenitor Cells | MTT | Decreased viability in a concentration-dependent manner | [6] |
| Isothiazolinones (CMI/MI) | Normal Human Keratinocytes | MTT | Toxic effects observed, with necrosis at 0.1% | [7][8] |
Table 1: Comparative IC50 Values of Common Preservatives on Human Skin Cells.
Mechanisms of Cytotoxicity
The cytotoxic effects of these preservatives are mediated through various cellular and molecular pathways, primarily involving apoptosis, oxidative stress, and mitochondrial dysfunction.
Apoptosis Induction: Several preservatives, including this compound, parabens, and formaldehyde-releasers, have been shown to induce apoptosis, or programmed cell death.[2][3][5] Formaldehyde-releasers like diazolidinyl urea and imidazolidinyl urea have been observed to increase the expression of pro-apoptotic proteins such as cleaved caspase-3 and caspase-8.[6] Isothiazolinones can also induce apoptosis at lower concentrations, while higher concentrations lead to necrosis.[7]
Oxidative Stress and Mitochondrial Dysfunction: A common mechanism underlying preservative-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[9][10][11][12] This oxidative stress can damage cellular components, including mitochondria.[9][10][11][12] Formaldehyde-releasers have been shown to significantly increase ROS production.[6] Isothiazolinones have also been demonstrated to cause an early generation of ROS, which plays a crucial role in mediating the subsequent apoptosis and necrosis.[7] Mitochondrial dysfunction, characterized by changes in mitochondrial membrane potential, is a key event in these pathways.[9][10][11][12]
Experimental Protocols
Standardized in vitro assays are essential for evaluating and comparing the cytotoxicity of preservatives. The following are detailed protocols for the MTT and Neutral Red Uptake (NRU) assays, two of the most common methods used in the cited studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.[14]
-
Treatment: Remove the old media and add 100 µL of media containing the desired concentrations of the preservative to the wells. Incubate for a further 24 hours (or a desired treatment period).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[14] Incubate for 4 hours at 37°C.[14]
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[14]
Neutral Red Uptake (NRU) Assay
The NRU assay is a cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[15][16]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the preservatives in a 96-well plate as described in the MTT assay protocol.
-
Neutral Red Addition: After the treatment period, remove the culture medium and add 100 µL of neutral red solution to each well.[17] Incubate for 1-2 hours at 37°C.[17]
-
Washing: Discard the neutral red solution and rinse the cells with 150 µL of DPBS.[17]
-
Destaining: Add 150 µL of destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well.[17]
-
Absorbance Reading: Shake the plate for at least 10 minutes until the neutral red is extracted and forms a homogenous solution.[17] Measure the optical density at 540 nm using a microplate spectrophotometer.[15]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes described, the following diagrams have been generated using Graphviz.
References
- 1. broadpharm.com [broadpharm.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 5. scielo.br [scielo.br]
- 6. Effects of Several Cosmetic Preservatives on ROS-Dependent Apoptosis of Rat Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Dysfunction and Oxidative Stress Caused by Cryopreservation in Reproductive Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative stress-induced mitochondrial dysfunction in a normal colon epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress and Mitochondrial Dysfunction across Broad-Ranging Pathologies: Toward Mitochondria-Targeted Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Dysfunction and Oxidative Stress in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 16. iivs.org [iivs.org]
- 17. qualitybiological.com [qualitybiological.com]
Performance Evaluation of 2-Phenoxyethanol in Combination with Quaternary Ammonium Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antimicrobial performance of preservative systems composed of 2-phenoxyethanol in combination with quaternary ammonium compounds (QACs). The efficacy of this blend is objectively compared with other commonly used preservative alternatives, supported by experimental data from peer-reviewed studies. This document includes detailed experimental protocols and visual representations of workflows and mechanisms of action to assist researchers in making informed decisions for their formulation needs.
Executive Summary
The combination of this compound with quaternary ammonium compounds has been shown to exhibit a synergistic antimicrobial effect, leading to enhanced efficacy and a broader spectrum of activity. This synergy allows for the use of lower concentrations of individual preservatives, which can in turn improve the safety profile of the final product. This guide will delve into the quantitative data supporting these claims, compare this preservative system with alternatives such as parabens, organic acids, and formaldehyde releasers, and provide the necessary experimental details for in-house evaluation.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various preservative systems against common microorganisms. A lower MIC value indicates a higher antimicrobial efficacy.
Table 1: Synergistic Effect of this compound and Quaternary Ammonium Compounds (QACs)
| Preservative System | E. coli (ppm) | S. aureus (ppm) | P. aeruginosa (ppm) | C. albicans (ppm) | A. brasiliensis (ppm) |
| Ethylhexylglycerin/Phenoxyethanol (14/86 wt/wt) | 3000 | 4000 | 4000 | 4000 | 3000 |
| Ethylhexylglycerin/Phenoxyethanol + 5% BDAC | 200 | 100 | 400 | 400 | 400 |
| Ethylhexylglycerin/Phenoxyethanol + 5% DDAC | 100 | 100 | 200 | 200 | 200 |
| Phenoxyethanol/Chlorphenesin/Caprylyl Glycol (85/10/5 wt/wt) | 1000 | 800 | 4000 | 1000 | 1000 |
| Phenoxyethanol/Chlorphenesin/Caprylyl Glycol + 5% DDAC (80/10/5/5 wt/wt) | 400 | 400 | 800 | 400 | 400 |
Source: Data compiled from a study on the synergistic effects of cationic surfactants in preservative solutions.[1][2]
Table 2: Comparative Efficacy of Different Preservative Systems (MIC in ppm)
| Preservative | E. coli | S. aureus | P. aeruginosa | C. albicans | A. brasiliensis |
| Phenoxyethanol/QAC Blends | |||||
| ... with DDAC | 100-400 | 100-400 | 200-800 | 200-400 | 200-400 |
| Parabens | |||||
| Methylparaben | - | - | - | - | - |
| Propylparaben | - | - | - | - | - |
| Organic Acids | |||||
| Sodium Benzoate/Potassium Sorbate | - | - | >10000 | >10000 | >10000 |
| ... with 2.5% DDAC | 4000 | 4000 | 4000 | 4000 | 4000 |
| Phenoxyethanol (alone) | 3200 (approx.) | - | - | - | - |
Note: Direct comparative studies are limited. Data is compiled from multiple sources and should be interpreted with caution as experimental conditions may vary. A dash (-) indicates that specific data was not available in the reviewed sources.
Experimental Protocols
Preservative Efficacy Testing (Challenge Test) - Based on USP <51>
This test evaluates the effectiveness of a preservative system in a product by intentionally introducing microorganisms and monitoring their population over time.[3]
a. Preparation of Inoculum:
-
Standardized cultures of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are prepared.[4]
-
The microorganisms are harvested and suspended in a sterile saline solution to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
b. Inoculation:
-
The product is inoculated with a sufficient volume of the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.[4]
-
Separate product samples are used for each test microorganism.
c. Incubation:
-
The inoculated product containers are held at a temperature between 20°C and 25°C for 28 days.[4]
d. Sampling and Plating:
-
Aliquots are removed from the inoculated samples at specified intervals (e.g., 7, 14, and 28 days).
-
The samples are serially diluted in a validated neutralizing broth and plated on appropriate growth media (e.g., Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi).
e. Enumeration and Evaluation:
-
The plates are incubated, and the number of viable microorganisms is counted.
-
The log reduction in the microbial population from the initial inoculum level is calculated at each time point.
-
The preservative system is considered effective if it meets the acceptance criteria outlined in USP <51> for the specific product category. For topical products (Category 2), this typically requires a ≥2 log reduction of bacteria by day 14 and no increase thereafter, and no increase in yeast and mold counts from the initial count.[4]
In Vitro Cytotoxicity Assay - Based on ISO 10993-5
This assay evaluates the potential of a substance to cause damage to living cells.
a. Cell Culture:
-
A suitable mammalian cell line (e.g., human dermal fibroblasts) is cultured in a complete growth medium in 96-well plates until a near-confluent monolayer is formed.
b. Preparation of Test Extracts:
-
The preservative system is diluted to various concentrations in the cell culture medium.
c. Cell Treatment:
-
The growth medium is removed from the cells and replaced with the different concentrations of the test extracts. Positive (e.g., sodium lauryl sulfate) and negative (culture medium) controls are included.
-
The cells are incubated with the extracts for a specified period (e.g., 24 hours).
d. Assessment of Cytotoxicity (MTT Assay):
-
After incubation, the test extracts are removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow viable cells to metabolize the MTT into a colored formazan product.
-
The formazan is then solubilized, and the absorbance is measured using a microplate reader.
e. Data Analysis:
-
Cell viability is expressed as a percentage relative to the negative control.
-
The concentration of the preservative system that reduces cell viability by 50% (IC50) is determined.
Mandatory Visualizations
Caption: Workflow for Preservative Efficacy Testing (Challenge Test).
Caption: Proposed synergistic mechanism of this compound and QACs.
Discussion of Performance and Alternatives
This compound and Quaternary Ammonium Compounds (QACs) Combination:
The data strongly suggests a synergistic relationship between this compound and QACs like Didecyldimethylammonium chloride (DDAC) and Benzyldimethyldodecylammonium chloride (BDAC).[1][2] This combination significantly lowers the MIC values against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and mold, compared to the individual components or other preservative blends.[1][2] The proposed mechanism for this synergy is the disruption of the microbial cell membrane by the QACs, which facilitates the entry of this compound into the cell.[5][6] Once inside, this compound can inhibit essential cellular processes such as DNA, RNA, and protein synthesis.[7]
Comparison with Alternative Preservative Systems:
-
Parabens (e.g., methylparaben, propylparaben): Parabens have a long history of use and are effective against a broad spectrum of microbes.[8] However, concerns about their potential for endocrine disruption have led to a decline in their use and a search for alternatives.[9] While direct comparative efficacy data with the this compound/QAC blend is scarce, the blend offers a "paraben-free" marketing advantage.
-
Organic Acids (e.g., benzoic acid, sorbic acid): These are often used in "natural" or "green" formulations. Their efficacy is highly pH-dependent, being most active in acidic conditions.[4] As shown in Table 2, a combination of sodium benzoate and potassium sorbate has limited efficacy against P. aeruginosa and A. brasiliensis on its own. The addition of a QAC can enhance its performance.
-
Formaldehyde Releasers (e.g., DMDM hydantoin, diazolidinyl urea): These are highly effective broad-spectrum preservatives.[8] However, the release of formaldehyde is a significant concern due to its classification as a carcinogen and a common contact allergen.[10][11] The this compound/QAC system provides an effective alternative without the concerns associated with formaldehyde.
Conclusion
The combination of this compound and quaternary ammonium compounds presents a potent, broad-spectrum preservative system with a favorable safety profile due to the reduced concentrations of its components. The synergistic nature of this blend offers a significant performance advantage over this compound used alone and provides a viable alternative to other traditional preservative systems that have come under public and regulatory scrutiny. For researchers and formulators, this combination warrants consideration, particularly when high antimicrobial efficacy and a "paraben-free" and "formaldehyde-free" claim are desired. As with any preservative system, thorough challenge testing in the final formulation is crucial to ensure adequate protection.
References
- 1. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. agritechem.com [agritechem.com]
- 6. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound upon RNA, DNA and protein biosynthesis in Escherichia coli NCTC 5933 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. muktiorganics.com [muktiorganics.com]
- 10. Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Part 2. Patch test relationship to formaldehyde contact allergy, experimental provocation tests, amount of formaldehyde released, and assessment of risk to consumers allergic to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patterns of positive patch test reactions to formaldehyde and formaldehyde releasers at the Finnish Institute of Occupational Health from 2007 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Phenoxyethanol's Metabolic Fate Across Species
A detailed examination of the metabolic pathways of 2-phenoxyethanol, a widely used preservative, reveals both conserved and species-specific routes of biotransformation. This guide provides a cross-species comparison of its metabolism in humans, rats, mice, and rabbits, offering valuable insights for researchers, scientists, and drug development professionals. The information presented is supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways.
The primary metabolic pathway of this compound across all species studied involves the oxidation of the ethanol side chain to form phenoxyacetic acid (PAA), which is then predominantly excreted in the urine.[1][2][3] However, notable differences exist in the extent of further metabolism, such as aromatic hydroxylation and conjugation, leading to a diverse profile of metabolites among species.
Cross-species Comparison of this compound Metabolites
The following table summarizes the major urinary metabolites of this compound and their excretion percentages across different species.
| Metabolite | Human | Rat | Mouse | Rabbit |
| Phenoxyacetic Acid (PAA) | ~77% of oral dose | 57-74% of oral dose | Major metabolite (in vitro) | Major metabolite (in vitro) |
| 4-Hydroxyphenoxyacetic Acid (4-OH-PAA) | ~12% of oral dose | - | - | - |
| Glucuronide Conjugates | - | 4.8-6.0% of oral dose (as PAA-glucuronide) | - | - |
| Other Hydroxylated Metabolites | - | 8.0-10.3% of oral dose | - | - |
| Unchanged this compound | <1% of oral dose | <0.7% of oral dose | - | - |
Data is presented as the percentage of the administered dose excreted in urine. In vitro data indicates the primary metabolite identified in liver microsome studies.
Metabolic Pathways of this compound
The metabolic conversion of this compound primarily involves two main phases. Phase I metabolism is characterized by oxidation reactions, while Phase II involves conjugation of the parent compound or its metabolites.
Phase I Metabolism: Oxidation
The initial and most significant metabolic step across species is the oxidation of the primary alcohol group of this compound to an aldehyde, which is rapidly further oxidized to the corresponding carboxylic acid, phenoxyacetic acid (PAA). This reaction is catalyzed by alcohol and aldehyde dehydrogenases.[4]
In humans, a notable additional Phase I reaction is the hydroxylation of the phenyl ring, primarily at the para-position, to form 4-hydroxyphenoxyethanol. This is then further oxidized to 4-hydroxyphenoxyacetic acid (4-OH-PAA).[3] This aromatic hydroxylation appears to be a more prominent pathway in humans compared to the rodent species studied.
Phase II Metabolism: Conjugation
In rats, a portion of the formed phenoxyacetic acid undergoes Phase II conjugation with glucuronic acid to form PAA-glucuronide before excretion.[1] This conjugation step enhances the water solubility of the metabolite, facilitating its elimination. Evidence for significant glucuronidation has not been reported in humans, mice, or rabbits.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways of this compound in the different species.
Figure 1. General metabolic pathways of this compound.
Figure 2. A typical experimental workflow for studying the in vivo metabolism of this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for the study of this compound metabolism.
In Vivo Metabolism Studies in Rodents
1. Animal Dosing:
-
Oral Administration: this compound is typically administered to rats or mice via oral gavage. The compound is often dissolved in a suitable vehicle such as corn oil or water. Doses used in studies have ranged from 40 to 400 mg/kg body weight.
-
Dermal Application: For dermal exposure studies, a defined dose of this compound, often in a formulation, is applied to a shaved area of the animal's back. The application site may be covered with an occlusive dressing to prevent evaporation and ingestion.
2. Sample Collection:
-
Urine: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected at specified intervals (e.g., 0-24h, 24-48h) after dosing.
-
Blood: Blood samples are typically collected from the tail vein or via cardiac puncture at various time points after dosing to determine the pharmacokinetic profile of the parent compound and its metabolites.
In Vitro Metabolism Studies
1. Preparation of Liver Microsomes:
-
Livers are excised from the test species (e.g., rat, mouse, rabbit, or human donor tissue).
-
The liver is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which contains the majority of the drug-metabolizing enzymes.
2. Incubation:
-
A known concentration of this compound is incubated with the liver microsomes in the presence of necessary cofactors, such as NADPH, to initiate the metabolic reactions.
-
The incubation is carried out at 37°C for a specific duration. The reaction is then stopped by adding a solvent like acetonitrile.
Analytical Quantification of Metabolites
1. Sample Preparation:
-
Urine: Urine samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites. This is followed by a liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.
-
Blood/Plasma: Blood or plasma samples are typically treated with a protein precipitation agent (e.g., acetonitrile) to remove proteins that can interfere with the analysis. The supernatant is then extracted.
2. Instrumental Analysis:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used for the quantification of this compound and its metabolites. The extracted samples are injected into an LC system for separation, followed by detection and quantification using a tandem mass spectrometer.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is also used for the analysis of this compound and its metabolites. Derivatization of the analytes may be required to improve their volatility and chromatographic properties.
Conclusion
The metabolism of this compound is broadly similar across the species examined, with oxidation to phenoxyacetic acid being the principal pathway. However, the presence and extent of secondary metabolic reactions, such as aromatic hydroxylation in humans and glucuronidation in rats, highlight important species-specific differences. These variations underscore the importance of conducting comprehensive cross-species metabolic studies to accurately assess the safety and potential toxicity of this widely used compound. The experimental protocols and analytical methods described provide a framework for conducting such comparative investigations.
References
- 1. series.publisso.de [series.publisso.de]
- 2. Pharmacokinetics of this compound and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of e… [ouci.dntb.gov.ua]
- 3. Biotransformation and toxicokinetics of this compound after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Percutaneous penetration of this compound through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenoxyethanol: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-phenoxyethanol, a common solvent and preservative in pharmaceutical and cosmetic formulations. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[2] An eyewash station and safety shower should be readily accessible in the event of accidental contact.[2]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, regional, and national regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. However, the following general steps provide a framework for its proper disposal:
-
Waste Identification and Classification : this compound and its container must be treated as hazardous waste.[1][3] This classification is due to its potential for causing serious eye irritation and being harmful if swallowed.[2][4] Waste containing this chemical is often categorized under properties that render it hazardous, such as being an irritant (HP 4), having specific target organ toxicity (HP 5), and acute toxicity (HP 6).[1][3]
-
Segregation and Collection : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, properly labeled, and sealed container. The container must be compatible with this compound and clearly marked as "Hazardous Waste" with the chemical name prominently displayed.
-
Accidental Spill Management : In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1] Once absorbed, the material should be collected and placed into a suitable, closed container for disposal as hazardous waste.[1][2][5] Do not allow the spilled material to enter drains, surface water, or groundwater.[1][5]
-
Final Disposal : Arrange for the collection of the hazardous waste container by a licensed waste disposal contractor or your institution's EHS department.[4] This ensures that the this compound is transported to an approved waste disposal plant for proper treatment and disposal in accordance with all applicable regulations. Empty containers that previously held this compound should also be treated as hazardous waste and disposed of in the same manner.[4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the environmental and toxicological profile of this compound, which informs its classification as a hazardous substance.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | 1394 - 1850 mg/kg | [6] |
| Aquatic Toxicity (LC50, Fathead Minnow, 96h) | 337 - 352 mg/l | [7] |
| Biodegradation | Readily biodegradable (90% in 28 days) | [1][5] |
| Bioaccumulative Potential (BCF) | 0.349 | [1][5] |
| n-octanol/water partition coefficient (log Kow) | 1.13 - 1.2 | [1] |
Experimental Protocols
The data presented in the table above is derived from standardized ecotoxicological and toxicological studies. For instance, the Acute Oral Toxicity is determined by studies such as OECD Guideline 401, where the substance is administered orally to rats, and the dose causing mortality in 50% of the test population (LD50) is calculated. The Aquatic Toxicity is typically assessed using methods like the OECD Guideline 203 (Fish, Acute Toxicity Test), where fish are exposed to different concentrations of the chemical in water for a set period to determine the concentration that is lethal to 50% of the organisms (LC50). Biodegradability is often evaluated through tests like the OECD Guideline 301F (Manometric Respirometry Test), which measures oxygen consumption by microorganisms as they break down the chemical.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Phenoxyethanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Phenoxyethanol, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. Adherence to these guidelines is critical for mitigating risks and ensuring a safe workspace.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. Key hazards include:
-
Serious Eye Damage/Irritation : Can cause severe and potentially irreversible eye damage.[1][2][3][4][5]
-
Respiratory Irritation : May cause irritation to the respiratory system.[1][2]
Immediate precautionary measures include working in a well-ventilated area, preferably within a chemical fume hood, and ensuring that eyewash stations and safety showers are readily accessible.[1][6]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical splash goggles or a face shield in addition to goggles.[1][4][5] | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Skin Protection | Chemical-resistant gloves (refer to the glove selection guide below). A chemically resistant lab coat, apron, or coveralls must be worn.[1][5][6] | Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards.[7] |
| Respiratory Protection | An air-purifying respirator (APR) with organic vapor (OV) cartridges is recommended, especially in poorly ventilated areas or when aerosols may be generated.[2][6] | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][8] For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) is advised.[6] |
Glove Selection Guide for this compound
While specific breakthrough time data for this compound is not widely available, general chemical resistance guides provide qualitative recommendations for glove materials. It is crucial to inspect gloves for any signs of degradation before and during use and to replace them immediately if any damage is suspected.
| Glove Material | Recommendation |
| Neoprene | Good to Excellent |
| Nitrile | Good to Excellent |
| Butyl Rubber | Good |
| Polyvinyl Chloride (PVC) | Fair to Good |
This information should be used as a guideline, and it is imperative to consult manufacturer-specific data for this compound.[6]
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Protocol for Handling this compound
-
Preparation :
-
Dispensing :
-
During Use :
-
After Handling :
Storage Procedures
-
Store this compound in a cool, dry, and well-ventilated area.[1][9]
-
Keep containers tightly closed to prevent exposure to air and moisture.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
Disposal Plan
The disposal of this compound and contaminated materials must be handled as hazardous waste to prevent environmental contamination and ensure regulatory compliance.[1][6]
-
Waste Collection : Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[3][6]
-
Contaminated PPE :
-
Disposal : Dispose of hazardous waste in accordance with local, state, and federal regulations.[1][3][6]
Visual Guides
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step protocol for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com [carlroth.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. alphachem.ca [alphachem.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
